Phalloidin
描述
What is Phalloidin?
This compound promotes actin polymerization and belongs to a class of toxins called phallotoxins, which are found in the death cap mushroom (Amanita phalloides). It is a bicyclic rigid heptapeptide that is fatal within a couple of days after being in the bloodstream. The most prominent symptom of the poisoning of this compound is acute hunger due to liver cell death. It works by stabilizing and binding filamentous actin (F-actin) and stops the depolymerization process of actin fibers. This compound is a bicyclic protein that is found in the death cap mushroom. The molecule is believed to be so strongly bound to F-actin that, if ingested from an organism can stop the depolymerization of actin filaments, which can lead to toxic cell effects.
Applications of this compound
Due to its tight and selective binding to F-actin, derivatives of this compound containing fluorescent tags are used widely in microscopy to visualize F-actin in biomedical research. It decreases the dissociation rate constant for actin subunits from filament ends; lowers critical concentration for polymerization. Because of its ability to selectively bind filamentous actin (F-actin) and not actin monomers (G-actin), fluorescently labeled this compound is more effective than antibodies against actin.
For imaging cells, it is a useful probe for the image. It stabilizes filamentous F-actin within permeabilized and fixed cells, which provides volumetric and structural background for the cells. Phallotoxins are bonded to a range of fluorophores that allow their application in multicolor microscopy.
This compound's origins and discovery
This compound was among the first cyclic peptides that came to be discovered. It was found in the death cap mushroom and crystallized by Feodor Linen and Ulrich Wieland in 1937. Its structure is unique because it has the cysteine-tryptophan linkage that forms the bicyclic heptapeptide. The link was not identified before, making synthesizing this compound's structure more challenging. They confirmed the presence of sulfur atoms using UV spectroscopy and observed that this structure had a slight shift in wavelength. Raney nickel studies proved the existence of sulfur within the tryptophan rings. The study found that the de-sulfurized this compound was circular, which established its structure can be described as bicyclic. Once it was linearized, the amino acid structure of the de-sulfurized this compound was revealed by Edman degradation by Wieland and Schon in 1955.
Biosynthesis of this compound
This compound is a bicyclic Heptapeptide that has an interesting cysteine-tryptophan connection. The gene that codes for the synthesizing this compound form part of the MSDIN gene family within the Death Cap mushroom and codes for an amino acid propeptide of 34 amino acids. A proline residue is located in the seven-residue area, which will eventually become the this compound. After translation, the protein must be excised proteolytically and cyclized before hydroxylated. The Trp-Cys molecule is cross-linked into temptation and then epimerized into D-Thr. The precise order and mechanism behind these steps are not fully understood. The current belief is that the biosynthetic genes needed are located near the MSDIN genes. The initial post-translational modification to the 34-mer is the proteolytic cleavage using an oligopeptidase prolyl (POP) to eliminate the ten amino acid "leader" protein. The POP then cyclizes the heptapeptide Ala-Trp-Leu-Ala-Thr-Cys-Pro by transpeptidation between amino acid 1 (Ala) and amino acid 7 (Pro). There is a belief that the formation of cystathionine by cross-linking of Trp-Cys occurs afterward.
Chemical synthesizing this compound
As this compound is utilized for its capacity to bind and stabilize actin polymers, cells cannot absorb it. It is an example of the standard small peptide synthesis with hydroxyl-proline. The main challenge in synthesizing is the formation of the cystathionine bonds (cysteine cross-linkage between tryptophan and cysteine).
Mechanism of this compound's action
This compound can bind to F-actin and prevents its depolymerization, thus poisoning the cell. This compound binds to the junction between F-actin subunits, which binds adjacent subunits. This compound, a bicyclic heptapeptide, binds to actin filaments much more tightly than to actin monomers, leading to a decrease in the rate constant for the dissociation of actin subunits from filament ends, which essentially stabilizes actin filaments through the prevention of filament depolymerization. Moreover, this compound is found to inhibit the ATP hydrolysis activity of F-actin. Thus, this compound traps actin monomers in a conformation distinct from G-actin. It stabilizes the structure of F-actin by greatly reducing the rate constant for monomer dissociation, an event associated with the trapping of ADP. In general, this compound interacts with actin stoichiometrically, encourages actin polymerization, and stabilizes the actin polymers.
属性
Key on ui mechanism of action |
IN CONTRAST TO NORMAL LIVER CELLS, AS-30D RAT HEPATOMA CELLS ARE INSENSITIVE TO PHALLOIDIN. HEPATOMA CELLS APPARENTLY DO NOT CONSUME THE TOXIN AS DO NORMAL LIVER CELLS. TOLERATED DOSES OF PHALLOIDIN PROTECT MICE AGAINST LETHAL DOSES OF PHALLOIDIN. RESISTANCE IS CONFERRED BY THE 1/10 LD95 OF PHALLOIDIN AND SETS IN AT ABOUT 8 HOURS AFTER PRETREATMENT. WITHIN 1 HOUR OF EXPOSURE OF PRIMARY CULTURES OF ADULT RAT HEPATOCYTES TO PHALLOIDIN AT 50 MUG/ML, 60-70% OF THE CELLS WERE DEAD (TRYPAN BLUE-STAINABLE). THERE WAS NO LOSS OF VIABILITY OF THE SAME CELLS EXPOSED TO PHALLOIDIN IN CULTURE MEDIUM DEVOID OF CA2+. INITIALLY PHALLOIDIN INTERACTS IN A CA2+-INDEPENDENT PROCESS WITH CELL MEMBRANE-ASSOCIATED ACTIN. THE 2ND STEP IS A CA2+-DEPENDENT PROCESS THAT MOST LIKELY REPRESENTS AN INCREASED INFLUX OF CA2+ ACROSS A COMPROMISED CELL MEMBRANE PERMEABILITY BARRIER AND DOWN THE STEEP CONCENTRATION GRADIENT THAT EXISTS BETWEEN THE OUTSIDE AND INSIDE OF THE CELL. THESE RESULTS STRENGTHEN THE HYPOTHESIS THAT DISTURBANCES IN CA2+ HOMEOSTASIS ARE INDUCED IN VIVO. PHALLOIDIN ADMINISTERED TO MALE RATS FOR 7 DAYS (500 MUG/KG/DAY) INCREASED THE MEAN HEPATIC CONTENT OF FILAMENTOUS ACTIN. BOTH BILE FLOW AND BILE ACID EXCRETION DIMINISHED PROPORTIONALLY. MICROFILAMENTS MAY INFLUENCE THE PERMEABILITY OF TIGHT JUNCTIONS BETWEEN HEPATOCYTES. BILE CONSTITUENTS MIGHT REFLUX FROM THE CANALICULUS TO THE INTERCELLULAR SPACE IN PHALLOIDIN-INDUCED CHOLESTASIS. |
|---|---|
CAS 编号 |
17466-45-4 |
分子式 |
C35H48N8O11S |
分子量 |
788.9 g/mol |
IUPAC 名称 |
(1S,14R,18S,20S,23S,28S,31S,34R)-28-[(2R)-2,3-dihydroxy-2-methylpropyl]-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone |
InChI |
InChI=1S/C35H48N8O11S/c1-15-27(47)38-22-10-20-19-7-5-6-8-21(19)41-33(20)55-13-24(34(53)43-12-18(46)9-25(43)31(51)37-15)40-32(52)26(17(3)45)42-28(48)16(2)36-30(50)23(39-29(22)49)11-35(4,54)14-44/h5-8,15-18,22-26,41,44-46,54H,9-14H2,1-4H3,(H,36,50)(H,37,51)(H,38,47)(H,39,49)(H,40,52)(H,42,48)/t15-,16-,17-,18-,22-,23-,24-,25-,26+,35+/m0/s1 |
InChI 键 |
KPKZJLCSROULON-QKGLWVMZSA-N |
手性 SMILES |
C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C[C@](C)(CO)O)C)[C@H](C)O |
规范 SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C)C(C)O |
外观 |
Assay:≥98%A crystalline solid |
熔点 |
MAXIMUM ABSORPTION (WATER): 295 NM (E= 0.597, 1%, 1 CM); MELTING POINT: 280-282 °C /HEXAHYDRATE/ |
其他CAS编号 |
17466-45-4 |
物理描述 |
White solid; [MSDSonline] |
Pictograms |
Acute Toxic |
溶解度 |
SOLUBILITY IN WATER: O.5% AT 0 °C; MUCH MORE SOLUBLE IN HOT WATER; FREELY SOLUBLE IN METHANOL, ETHANOL, BUTANOL, PYRIDINE /HEXAHYDRATE/ |
同义词 |
A name could not be generated for this structure. |
产品来源 |
United States |
Foundational & Exploratory
The Mechanism of Action of Phalloidin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phalloidin (B8060827), a bicyclic heptapeptide (B1575542) toxin isolated from the Amanita phalloides mushroom, is a powerful tool in cell biology and a potent toxin. Its high affinity and specific binding to filamentous actin (F-actin) have made it an indispensable reagent for visualizing the actin cytoskeleton. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with actin filaments, the kinetic and thermodynamic parameters of this binding, and its downstream cellular effects. Detailed experimental protocols for the utilization of this compound in laboratory settings are also provided, alongside visual representations of its mechanism and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
This compound belongs to the phallotoxin family of toxins and is renowned for its ability to stabilize actin filaments, thereby disrupting the dynamic nature of the actin cytoskeleton which is crucial for a multitude of cellular processes including cell motility, division, and maintenance of cell shape.[1][2][3] This property, while lethal to organisms, has been harnessed by researchers through the use of fluorescently labeled this compound conjugates to visualize F-actin with high specificity and resolution in fixed and permeabilized cells.[4][5] This guide will delve into the core of this compound's function, providing the technical details necessary for its effective application in research and its consideration in toxicological and drug development contexts.
Molecular Mechanism of Action
This compound's primary molecular target is filamentous actin (F-actin). It exhibits a strong binding preference for F-actin over its monomeric precursor, G-actin.[1][3][5]
Binding to F-actin and Stabilization
This compound binds with high affinity and specificity at the interface between adjacent actin subunits within the filament.[1][3] Cryo-electron microscopy studies have revealed that the this compound binding pocket is located in a cleft formed by at least two actin monomers, effectively acting as a molecular "glue" that locks the subunits together.[6] This interaction involves specific amino acid residues on actin, including glutamic acid-117, methionine-119, and methionine-355.[7][8][9] By binding to this site, this compound stabilizes the filament and significantly reduces the rate of depolymerization from both the pointed and barbed ends.[1][10][11] This stabilization effect is a result of a drastic reduction in the dissociation rate constant (koff) of actin monomers from the filament ends.[10][12]
Effects on Actin Polymerization and ATP Hydrolysis
This compound promotes actin polymerization by lowering the critical concentration required for filament formation.[10][11] It effectively shifts the monomer-polymer equilibrium towards the filamentous state.[13] Furthermore, this compound has been shown to inhibit the ATP hydrolysis activity of F-actin, trapping the actin monomers in a conformation that favors the filamentous state and is associated with the trapping of ADP.[1][3]
The overall mechanism of this compound's interaction with actin is depicted in the following signaling pathway diagram:
Quantitative Data
The interaction between this compound and actin has been characterized by several key quantitative parameters.
| Parameter | Value | Species/Conditions | Reference |
| LD50 (Intraperitoneal) | 2 mg/kg | Mouse | [1] |
| This compound Binding Affinity (Kd) | ~2.1 nM | Rabbit Skeletal Muscle Actin | [12] |
| Rhodamine-Phalloidin Binding Affinity to F-actin (Kd) | ~10 nM | Rabbit Skeletal Muscle Actin | [12] |
| Rhodamine-Phalloidin Binding Affinity to Arp2/3 Complex (Kd) | 25 - 70 nM | N/A | [14] |
| Rhodamine-Phalloidin Binding Affinity to hWASp-VCA (Kd) | ~100 nM | Human | [14] |
| Effect on Actin Dissociation Rate Constant (koff) | Reduced to essentially zero | Skeletal Muscle Actin | [10] |
| Stoichiometry of Binding | ~1 this compound molecule per actin subunit | Muscle and nonmuscle cells | [5][13] |
Experimental Protocols
Fluorescently labeled this compound is a standard tool for staining F-actin in fixed cells. Below are detailed protocols for a typical immunofluorescence staining procedure.
Staining of F-actin in Adherent Cells
This protocol describes the staining of F-actin in adherent cells grown on coverslips.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Formaldehyde (B43269) (3.7% in PBS, methanol-free is recommended)
-
Triton X-100 (0.1% in PBS) or Acetone (B3395972) (pre-chilled to -20°C)
-
Bovine Serum Albumin (BSA, 1% in PBS for blocking)
-
Fluorescent this compound Conjugate (e.g., Alexa Fluor 488 this compound)
-
Mounting Medium
Procedure:
-
Wash Cells: Gently wash the cells twice with pre-warmed PBS.[15]
-
Fixation: Fix the cells with 3.7% formaldehyde in PBS for 10-15 minutes at room temperature.[4][15]
-
Wash: Wash the cells two or more times with PBS.[15]
-
Permeabilization: Permeabilize the cells with either 0.1% Triton X-100 in PBS for 3-5 minutes or with ice-cold acetone for 5-10 minutes at -20°C.[4][15]
-
Wash: Wash the cells two or more times with PBS.[15]
-
Blocking (Optional but Recommended): To reduce nonspecific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.[15]
-
This compound Staining: Dilute the fluorescent this compound conjugate to its working concentration in PBS with 1% BSA. Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.[4][13]
-
Wash: Wash the cells two or three times with PBS to remove unbound this compound.[13][15]
-
Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
The following diagram illustrates the experimental workflow for this compound staining:
Toxicological and Drug Development Implications
The potent and specific interaction of this compound with actin makes it a significant toxin. The primary target organ for this compound poisoning is the liver, as it is readily taken up by hepatocytes via bile salt transporters.[1] Inside the liver cells, the stabilization of actin filaments leads to the disruption of essential cellular processes, ultimately causing cell death and liver failure.[1][2]
For drug development professionals, the high affinity and specificity of the this compound-actin interaction provide a valuable model for designing and screening compounds that target the actin cytoskeleton. Understanding the pharmacodynamics of this compound can inform the development of novel therapeutics that modulate actin dynamics for various applications, including cancer chemotherapy, by targeting the cytoskeleton of rapidly dividing cells.
Conclusion
This compound remains an unparalleled tool for the study of the actin cytoskeleton due to its specific and strong interaction with F-actin. Its mechanism of action, centered on the stabilization of actin filaments by preventing depolymerization, has been well-characterized. This in-depth guide has provided a comprehensive overview of this mechanism, supported by quantitative data and detailed experimental protocols. The provided visualizations of the molecular mechanism and experimental workflow aim to enhance the understanding and application of this potent biological molecule in research and development. A thorough understanding of this compound's properties is crucial for its effective use as a research tool and for appreciating its toxicological significance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. How does this compound affect actin assembly? | AAT Bioquest [aatbio.com]
- 3. This compound [bionity.com]
- 4. This compound staining protocol | Abcam [abcam.com]
- 5. This compound Conjugates for Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. The this compound binding site of F‐actin. | The EMBO Journal [link.springer.com]
- 8. The this compound binding site of F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The this compound binding site of F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound enhances actin assembly by preventing monomer dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of this compound on the polymerization of muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Influence of this compound on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genecopoeia.com [genecopoeia.com]
Phalloidin Toxin: A Technical Guide to its Discovery, Mechanism, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phalloidin (B8060827), a bicyclic heptapeptide (B1575542) toxin, is a member of the phallotoxin family produced by the deadly Amanita phalloides mushroom. First isolated in 1937, it has become an indispensable tool in cell biology and related fields. Its high affinity and specificity for filamentous actin (F-actin) have enabled significant advancements in our understanding of the cytoskeleton's role in cellular processes. This technical guide provides an in-depth overview of the discovery and history of this compound, its mechanism of action, and detailed protocols for its application in research. Quantitative data on its binding kinetics and toxicity are presented for comparative analysis. Furthermore, this guide illustrates the key molecular interactions and experimental workflows through detailed diagrams.
Discovery and History
The journey of this compound from a deadly toxin to an essential laboratory reagent began in the 1930s.
-
1937: Isolation and Crystallization this compound was first isolated and crystallized from the death cap mushroom, Amanita phalloides, by Feodor Lynen and Ulrich Wieland at the University of Munich.[1] This marked the beginning of the chemical characterization of the toxic components of this notorious fungus.
-
Early Structural Elucidation The bicyclic structure of this compound, featuring a thioether bridge between a cysteine and a tryptophan residue, presented a significant challenge to early structural chemists. The amino acid sequence of desulfurized this compound was eventually determined by Wieland and Schön in 1955 through Edman degradation.
-
A Tool for Cell Biology The true value of this compound in research was realized with the discovery of its specific and high-affinity binding to filamentous actin (F-actin). This property allowed for the development of fluorescently labeled this compound derivatives, which have become a standard method for visualizing the actin cytoskeleton in fixed cells.
Mechanism of Action: Stabilization of F-Actin
This compound exerts its toxic effects by potently and specifically binding to F-actin, the polymeric form of actin. This interaction has profound consequences for cellular function by disrupting the dynamic equilibrium of the actin cytoskeleton.
This compound binds at the interface between F-actin subunits, effectively locking adjacent monomers together. This stabilization prevents the depolymerization of the actin filaments. The toxin significantly lowers the critical concentration required for actin polymerization and inhibits the ATP hydrolysis activity of F-actin. By preventing the dissociation of actin monomers from the filament ends, this compound effectively freezes the actin cytoskeleton, interfering with essential cellular processes such as cell motility, division, and intracellular transport.
Signaling Pathway Diagram: Actin Polymerization and the Effect of this compound
The following diagram illustrates the dynamic process of actin polymerization and depolymerization, and the point at which this compound intervenes.
Caption: The actin polymerization cycle and this compound's inhibitory action.
Quantitative Data
The following tables summarize key quantitative data regarding the interaction of this compound with actin and its toxicity.
Table 1: this compound-Actin Binding Kinetics
| Parameter | Value | Species/Conditions | Reference |
| Dissociation Constant (Kd) | |||
| Unlabeled this compound | 3.6 x 10⁻⁸ M | Rabbit Muscle Actin | |
| Rhodamine this compound | 17 nM (kinetic), 116 nM (equilibrium) | Rabbit Muscle Actin | |
| Association Rate Constant (kₐ) | |||
| Rhodamine this compound | 2.8 x 10⁴ M⁻¹s⁻¹ | Rabbit Muscle Actin | |
| Dissociation Rate Constant (kd) | |||
| Rhodamine this compound | 4.8 x 10⁻⁴ s⁻¹ | Rabbit Muscle Actin | |
| At preferred end (control) | 0.317 s⁻¹ | Skeletal Muscle Actin | |
| At preferred end (with this compound) | Essentially zero | Skeletal Muscle Actin | |
| At non-preferred end (control) | 0.269 s⁻¹ | Skeletal Muscle Actin | |
| At non-preferred end (with this compound) | Essentially zero | Skeletal Muscle Actin |
Table 2: this compound Toxicity
| Organism | Route of Administration | LD₅₀ | Reference |
| Mouse | Intraperitoneal (IP) | 2 mg/kg | |
| Rat | Intraperitoneal (IP) | 1 mg/kg |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Conceptual Protocol for Isolation and Purification of this compound from Amanita phalloides
Objective: To isolate and purify this compound from Amanita phalloides fruiting bodies.
Materials:
-
Fresh or dried Amanita phalloides mushrooms
-
Water
-
Homogenizer/blender
-
Centrifuge and tubes
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a reverse-phase column (e.g., C18)
-
Trifluoroacetic acid (TFA) or formic acid
-
Lyophilizer
Procedure:
-
Extraction: a. Homogenize fresh or dried mushroom material in a methanol/water solution (e.g., 70:30 v/v). b. Stir or sonicate the mixture for several hours at room temperature. c. Centrifuge the mixture to pellet solid debris. d. Collect the supernatant. Repeat the extraction process on the pellet to maximize yield. e. Combine the supernatants and concentrate under reduced pressure using a rotary evaporator.
-
Solid-Phase Extraction (SPE) Cleanup: a. Condition an SPE cartridge with methanol followed by water. b. Load the concentrated extract onto the cartridge. c. Wash the cartridge with a low concentration of organic solvent (e.g., 10% methanol in water) to remove polar impurities. d. Elute the phallotoxins with a higher concentration of organic solvent (e.g., 80% methanol in water).
-
HPLC Purification: a. Further purify the eluted fraction using preparative reverse-phase HPLC. b. Use a gradient of acetonitrile in water with a small amount of acid (e.g., 0.1% TFA) as the mobile phase. c. Monitor the elution profile at a suitable wavelength (e.g., 295 nm). d. Collect fractions corresponding to the this compound peak.
-
Final Product Preparation: a. Combine the pure fractions and remove the organic solvent using a rotary evaporator. b. Lyophilize the aqueous solution to obtain purified this compound as a white powder.
Experimental Workflow: this compound Isolation and Purification
Caption: A generalized workflow for the isolation and purification of this compound.
Protocol for Fluorescent Staining of F-Actin in Fixed Cells
Objective: To visualize the F-actin cytoskeleton in cultured cells using a fluorescently labeled this compound conjugate.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Methanol-free formaldehyde (B43269) (e.g., 4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescent this compound conjugate (e.g., this compound-Alexa Fluor 488)
-
Bovine serum albumin (BSA)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation: a. Gently wash the cells with pre-warmed PBS. b. Fix the cells with 4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature. c. Wash the cells three times with PBS.
-
Permeabilization: a. Incubate the fixed cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. b. Wash the cells three times with PBS.
-
Blocking (Optional but Recommended): a. To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.
-
This compound Staining: a. Dilute the fluorescent this compound stock solution to its working concentration (typically 50-200 nM) in PBS containing 1% BSA. b. Incubate the cells with the this compound staining solution for 20-60 minutes at room temperature, protected from light. c. Wash the cells two to three times with PBS.
-
Mounting and Imaging: a. Mount the coverslips onto microscope slides using an appropriate mounting medium. b. Image the stained cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Experimental Workflow: Fluorescent this compound Staining
Caption: Step-by-step workflow for fluorescently staining F-actin with this compound.
Conclusion
This compound, since its discovery, has transitioned from a toxicological curiosity to an invaluable molecular probe. Its unique ability to bind and stabilize F-actin has provided researchers with a powerful tool to investigate the intricate dynamics of the cytoskeleton. The detailed understanding of its mechanism of action, coupled with robust experimental protocols, ensures that this compound will remain a cornerstone of cell biology research and a valuable molecule in the development of new therapeutic strategies targeting the cytoskeleton.
References
Phalloidin's Selective High-Affinity Binding to F-Actin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of phalloidin's binding affinity, highlighting its profound preference for filamentous actin (F-actin) over its monomeric precursor, globular actin (G-actin). This compound (B8060827), a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, is a cornerstone tool in cell biology for visualizing and stabilizing F-actin.[1][2] Its utility stems from its high-affinity and selective binding, which effectively prevents F-actin depolymerization.[3][4] This document synthesizes quantitative binding data, details common experimental methodologies, and presents visual diagrams to elucidate the molecular interactions and experimental workflows.
Quantitative Analysis of this compound-Actin Binding
The interaction between this compound and F-actin is characterized by a high binding affinity, reflected in low nanomolar dissociation constants (Kd). This strong interaction is primarily due to a slow dissociation rate. In contrast, the binding of this compound to G-actin is widely reported to be negligible.[2][5] The following tables summarize the kinetic and equilibrium binding parameters of this compound and its fluorescent derivatives for F-actin from various species.
Table 1: Equilibrium and Kinetic Binding Constants for Unlabeled this compound with F-Actin
| Actin Source | Dissociation Constant (Kd) | Association Rate Constant (k+) | Dissociation Rate Constant (k-) | Experimental Method |
| Rabbit Muscle | 2.1 (±0.3) nM[6] | 1.7 (±0.2) x 10⁵ M⁻¹s⁻¹[6] | 3.7 (±0.3) x 10⁻⁴ s⁻¹[6] | Fluorescence Spectroscopy[6] |
| Rabbit Muscle | ~0.5 (±0.2) nM[6] | - | - | Fluorescence Spectroscopy (equilibrium)[6] |
Table 2: Equilibrium and Kinetic Binding Constants for Fluorescently Labeled this compound with F-Actin
| This compound Derivative | Actin Source | Dissociation Constant (Kd) | Association Rate Constant (k+) | Dissociation Rate Constant (k-) |
| Rhodamine this compound | Rabbit Skeletal Muscle | 17 nM[7] | 2.8 x 10⁴ M⁻¹s⁻¹[7] | 4.8 x 10⁻⁴ s⁻¹[7] |
| Rhodamine this compound | Rabbit Skeletal Muscle | - | 2.9 (±0.2) x 10⁴ M⁻¹s⁻¹[6] | 2.6 x 10⁻⁴ s⁻¹[6] |
| Rhodamine this compound | Acanthamoeba castellanii | - | 3.4 (±0.3) x 10⁴ M⁻¹s⁻¹[6] | 1.7 (±0.2) x 10⁻⁴ s⁻¹[6] |
| Rhodamine this compound | Saccharomyces cerevisiae | - | 5.1 (±0.2) x 10⁴ M⁻¹s⁻¹[6] | 1.6 (±0.2) x 10⁻³ s⁻¹[6] |
| TRITC-Phalloidin | Rabbit Polymorphonuclear Leukocyte Lysate F-actin | 200 (±100) nM[8] | 420 (±120) M⁻¹s⁻¹[8] | 8.3 (±0.9) x 10⁻⁵ s⁻¹[8] |
| FITC-Phalloidin | Fibroblasts | 270 nM[9] | - | - |
The F-Actin vs. G-Actin Binding Specificity
This compound's remarkable specificity for F-actin is a cornerstone of its utility. It is widely reported that this compound does not bind to monomeric G-actin.[2][5] This selectivity is attributed to the unique binding site created by the arrangement of multiple actin subunits within the filament. Structural studies have revealed that this compound binds at the interface of three actin subunits, effectively acting as a molecular "glue" that stabilizes the filament.[4][10] This multi-subunit binding site is absent in monomeric G-actin, thus precluding a high-affinity interaction.
While direct binding to G-actin is not observed, this compound can influence actin polymerization dynamics by strongly promoting the nucleation of actin monomers.[11] It achieves this by stabilizing spontaneously formed actin dimers and trimers, which are critical intermediates in the nucleation process.[11] This effect can sometimes be misconstrued as an interaction with G-actin, but it is fundamentally a consequence of its potent F-actin stabilization activity.
Experimental Protocols
The determination of this compound's binding affinity for actin and its visualization within cells relies on several key experimental techniques.
Fluorescence Spectroscopy for Kinetic and Equilibrium Measurements
This method is used to determine the association and dissociation rate constants, as well as the equilibrium dissociation constant.
Materials:
-
Purified F-actin
-
Unlabeled this compound
-
Rhodamine-phalloidin (B2604369) (or other fluorescent derivative)
-
Polymerizing buffer (e.g., 50 mM KCl, 1 mM MgCl₂, 10 mM Imidazole, pH 7.0)[11]
-
Spectrofluorometer
Protocol Outline:
-
Association Rate Constant (k+):
-
Mix a low concentration of rhodamine-phalloidin (e.g., 20-40 nM) with varying concentrations of F-actin in polymerizing buffer.[6]
-
Monitor the increase in fluorescence intensity over time as the rhodamine-phalloidin binds to F-actin.[6]
-
The observed rate constant (k_obs) is determined by fitting the data to a single exponential curve.
-
Plot k_obs versus the F-actin concentration. The slope of this line represents the association rate constant (k+).[6]
-
-
Dissociation Rate Constant (k-):
-
Equilibrate F-actin with a stoichiometric amount of rhodamine-phalloidin.
-
Add a large excess of unlabeled this compound to the solution.[7]
-
Monitor the decrease in fluorescence intensity over time as the unlabeled this compound displaces the bound rhodamine-phalloidin.[7]
-
The rate of this decrease corresponds to the dissociation rate constant (k-).[7]
-
-
Dissociation Equilibrium Constant (Kd):
-
Kd can be calculated from the ratio of the rate constants (k-/k+).[6]
-
Alternatively, for equilibrium measurements, titrate a fixed concentration of rhodamine-phalloidin with increasing concentrations of F-actin and measure the fluorescence at equilibrium. The data can be fit to a binding isotherm to determine Kd.[8]
-
F-Actin Staining for Fluorescence Microscopy
This protocol is a standard procedure for visualizing the F-actin cytoskeleton in fixed cells.
Materials:
-
Cultured cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative: 3-4% methanol-free formaldehyde (B43269) in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Fluorescently labeled this compound conjugate (e.g., Alexa Fluor 488 this compound)
-
Mounting medium
-
Fluorescence microscope
Protocol Outline:
-
Fixation: Fix cells with 3-4% formaldehyde in PBS for 10-30 minutes at room temperature.
-
Washing: Wash the cells two to three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.
-
Washing: Wash the cells two to three times with PBS.
-
Staining: Incubate the cells with the fluorescent this compound conjugate, diluted according to the manufacturer's instructions (typically in the nanomolar range), for 20-90 minutes at room temperature in the dark.
-
Washing: Rinse the cells two to three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Visualizations
This compound's Mechanism of F-Actin Stabilization
The following diagram illustrates the molecular mechanism by which this compound stabilizes actin filaments.
Caption: this compound binds to a site created by three adjacent actin subunits in F-actin, cross-linking them and stabilizing the filament.
Experimental Workflow for Determining this compound-Actin Binding Affinity
The following diagram outlines a typical experimental workflow for quantifying the binding affinity of this compound for F-actin.
Caption: A streamlined workflow for the quantitative analysis of this compound's binding affinity to F-actin using fluorescence-based methods.
References
- 1. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. This compound Conjugates for Actin Staining | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. This compound enhances actin assembly by preventing monomer dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Position and Orientation of this compound in F-Actin Determined by X-Ray Fiber Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Conjugates for Actin Staining | Thermo Fisher Scientific - BR [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pollardlab.yale.edu [pollardlab.yale.edu]
- 8. Characterization of tetramethylrhodaminyl-phalloidin binding to cellular F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytoskeletal F-actin patterns quantitated with fluorescein isothiocyanate-phalloidin in normal and transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural insights into actin filament recognition by commonly used cellular actin markers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of this compound on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
Chemical and physical properties of Phalloidin
An In-depth Technical Guide to the Chemical and Physical Properties of Phalloidin (B8060827) for Researchers, Scientists, and Drug Development Professionals.
Abstract
This compound is a bicyclic heptapeptide (B1575542) toxin isolated from the poisonous Amanita phalloides mushroom, commonly known as the death cap.[1][2] Its high affinity and specific binding to filamentous actin (F-actin) make it an indispensable tool in cell biology for visualizing the actin cytoskeleton.[2] this compound stabilizes actin filaments by preventing their depolymerization, thereby potently disrupting the dynamic nature of the actin cytoskeleton, which is crucial for a multitude of cellular processes including cell motility, division, and signal transduction.[1][3][4] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed protocols for its application in research.
Chemical and Physical Properties
This compound is a crystalline solid that is highly toxic.[1][5] Its unique structure, featuring a thioether bridge between a cysteine and tryptophan residue, is crucial for its biological activity.[6][7]
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₅H₄₈N₈O₁₁S | [1][8] |
| Molecular Weight | 788.87 g/mol | [1][5][9][10][11] |
| CAS Number | 17466-45-4 | [5][8][10][11] |
| IUPAC Name | (1S,14R,18S,20S,23S,28S,31S,34R)-28-[(2R)-2,3-dihydroxy-2-methylpropyl]-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.0³,¹¹.0⁴,⁹.0¹⁶,²⁰]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone | [9] |
Physical Properties
| Property | Value | Reference |
| Appearance | White needle-like crystals | [1] |
| Melting Point | 281-282 °C (538-540 °F; 554-555 K) (hexahydrate) | [1][9] |
| Solubility | ||
| Water | 0.5 mg/mL (warm) | [8][12] |
| Methanol (B129727) | 10 mg/mL | [13] |
| Ethanol | 10 mg/mL | [8] |
| DMSO | 10 mg/mL | [8] |
| DMF | 10 mg/mL | [8] |
| UV Absorption Max (λmax) | 222, 291 nm | [8][12] |
Stability and Storage
Lyophilized this compound is stable for at least one year when stored at -20°C, desiccated, and protected from light.[7] Stock solutions in methanol or DMSO are also stable for at least one year when stored at -20°C.[6][14] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[15][16] this compound's affinity for actin is pH-sensitive and is lost at elevated pH due to the cleavage of the thioether bridge.[6][7][17]
Interaction with Actin
This compound's biological effects stem from its highly specific and strong interaction with F-actin.
Mechanism of Action
This compound binds at the interface between F-actin subunits, locking them together and preventing depolymerization.[1] It does not bind to monomeric G-actin.[2][18] This stabilization of actin filaments shifts the monomer-polymer equilibrium towards the polymer, lowering the critical concentration for polymerization by up to 30-fold.[6][7][14] this compound also inhibits the ATP hydrolysis activity of F-actin.[1][9]
Binding Kinetics and Affinity
This compound binds to actin filaments with high affinity. The dissociation constant (Kd) for the actin-phalloidin complex is in the nanomolar range, approximately 20-30 nM.[5][13] It binds stoichiometrically at a ratio of about one this compound molecule per actin subunit.[2][6] The binding of this compound prevents the dissociation of actin monomers from both the preferred (barbed) and non-preferred (pointed) ends of the filament.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | ~20-30 nM | [5][13] |
| Binding Stoichiometry | 1:1 (this compound:Actin subunit) | [2][6] |
Biological Effects and Toxicity
This compound is a potent toxin, primarily affecting liver cells, which readily take it up via bile salt transporters.[1] The stabilization of actin filaments disrupts the cytoskeleton, leading to cytotoxicity.[4]
| Parameter | Value | Organism | Route | Reference |
| LD₅₀ | 2 mg/kg | Mouse | Intraperitoneal | [1][9] |
Experimental Protocols
This compound's high affinity and specificity for F-actin have made it a valuable tool for fluorescently labeling and visualizing the actin cytoskeleton in fixed and permeabilized cells.[1]
Fluorescent Staining of F-Actin in Cultured Cells
This protocol describes the staining of adherent cells grown on coverslips.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol-free formaldehyde (B43269) (3-4% in PBS)
-
Triton X-100 (0.1% in PBS)
-
Bovine serum albumin (BSA) (1% in PBS)
-
Fluorescently labeled this compound stock solution (e.g., in methanol or DMSO)
-
Mounting medium
Procedure:
-
Fixation: Wash cells twice with pre-warmed PBS. Fix the cells with 3-4% methanol-free formaldehyde in PBS for 10-30 minutes at room temperature.[17]
-
Rinsing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.1% Triton X-100 in PBS to the cells for 3-5 minutes to permeabilize the cell membranes.[17]
-
Rinsing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking (Optional): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.[17]
-
Staining: Dilute the fluorescent this compound stock solution to its working concentration in PBS with 1% BSA. A common dilution is 1:100 to 1:1000.[17] Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.[17]
-
Rinsing: Wash the cells three times with PBS for 5 minutes each to remove unbound this compound conjugate.[17]
-
Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Caption: Workflow for fluorescently labeling F-actin in cultured cells.
In Vitro Actin Polymerization Assay (Pyrene-Actin)
This assay measures the kinetics of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin. This compound can be added to observe its effect on polymerization.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)
-
10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
This compound stock solution or control buffer
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm
Procedure:
-
Actin Preparation: Prepare a working stock of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice. The final actin concentration in the assay is typically 1-4 µM.[3]
-
Fluorometer Setup: Set the fluorometer to the appropriate excitation and emission wavelengths for pyrene-actin.
-
Reaction Mix: In a cuvette, combine the G-actin solution with either the this compound solution at the desired concentration or a control buffer.
-
Initiate Polymerization: Start the reaction by adding 1/10th volume of 10x polymerization buffer. Mix quickly.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time. The fluorescence will increase as pyrene-G-actin is incorporated into the growing filaments.
-
Analysis: Plot fluorescence intensity versus time to obtain a polymerization curve. The rate of polymerization can be determined from the slope of the curve during the elongation phase. The effect of this compound will be observed as a change in the polymerization kinetics, typically an increased rate and extent of polymerization.
Signaling Pathways
The actin cytoskeleton is a hub for numerous signaling pathways. By locking actin filaments in a static state, this compound indirectly but profoundly impacts these pathways.
Rho GTPase Signaling
The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. They cycle between an active GTP-bound and an inactive GDP-bound state to control the formation of stress fibers, lamellipodia, and filopodia. The dynamic remodeling of actin is essential for their function. This compound-induced stabilization of actin filaments disrupts the downstream effects of Rho GTPases, thereby inhibiting processes like cell migration, adhesion, and cytokinesis.[8][10] For instance, the formation of stress fibers, which is downstream of RhoA activation, is dependent on actin polymerization, a process that is dysregulated by this compound.[17]
Caption: this compound disrupts Rho GTPase signaling by stabilizing F-actin.
Conclusion
This compound's unique ability to specifically bind and stabilize filamentous actin has established it as a cornerstone tool in cell biology research. Its well-characterized chemical and physical properties, coupled with its potent biological effects, allow for detailed investigation of the actin cytoskeleton's role in various cellular functions. Understanding the technical details of this compound's properties and its impact on cellular signaling pathways is crucial for its effective application in research and for exploring its potential in drug development.
References
- 1. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of this compound on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 7. Rho GTPase signaling and mDia facilitate endocytosis via presynaptic actin [elifesciences.org]
- 8. Cytoplasmic Actin: Purification and Single Molecule Assembly Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Relative Quantitation of Polymerized Actin in Suspension Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Flow Cytometric Determination of Actin Polymerization in Peripheral Blood Leukocytes Effectively Discriminate Patients With Homozygous Mutation in ARPC1B From Asymptomatic Carriers and Normal Controls [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound Conjugates for Actin Staining | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 18. Rhodamine this compound Reagent. F-actin stain. (ab235138) | Abcam [abcam.com]
Phalloidin: A Powerful Tool for Elucidating the Actin Cytoskeleton in Cell Biology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phalloidin (B8060827), a bicyclic heptapeptide (B1575542) toxin isolated from the Amanita phalloides mushroom, has become an indispensable tool in cell biology for the visualization and study of filamentous actin (F-actin).[1][2][3] Its high affinity and specificity for F-actin, coupled with its ability to be conjugated to a wide array of fluorescent dyes, make it a premier probe for investigating the intricate architecture and dynamic processes of the actin cytoskeleton.[4][5][6] This technical guide provides a comprehensive overview of this compound's mechanism of action, its diverse applications in research, detailed experimental protocols for its use, and a summary of its quantitative binding properties.
Introduction to this compound
This compound belongs to a class of toxins known as phallotoxins.[1] It functions by binding specifically and with high affinity to F-actin, the polymeric form of actin, effectively stabilizing the filaments and preventing their depolymerization.[1][7][8][9] This stabilizing effect is the cornerstone of its utility in research, as it preserves the delicate F-actin structures within cells for microscopic analysis.[4] this compound's binding is highly conserved across a wide range of species, including animals and plants, making it a versatile reagent.[2][4] Unlike antibodies, its binding affinity does not significantly vary with actin from different sources.[2][10]
Mechanism of Action
This compound binds at the interface between adjacent actin subunits within a filament, effectively locking them together.[1] This interaction prevents the dissociation of actin monomers from the filament ends, thereby inhibiting depolymerization.[1][11] Furthermore, this compound promotes actin polymerization by lowering the critical concentration required for filament formation by up to 30-fold.[2][6][12] It also inhibits the ATP hydrolysis activity of F-actin.[1][9] The binding of this compound is stoichiometric, with approximately one this compound molecule binding to one actin subunit in the filament.[2][6]
dot
Caption: Mechanism of this compound action on actin filaments.
Quantitative Data: this compound-Actin Interaction
The interaction between this compound and F-actin has been quantitatively characterized, providing valuable parameters for experimental design.
| Parameter | Value | Species/Conditions | Reference |
| Dissociation Constant (Kd) | ~20 nM | General | [3] |
| 3.6 x 10-8 M | Rabbit Muscle Actin | [13] | |
| 67 ± 16 nM (Rhodamine-phalloidin) | Arp2/3 complex | [14] | |
| Association Rate Constant (k+) | 1.7 (±0.2) × 105 M-1s-1 | Rabbit Muscle Actin | [15] |
| 2.6 (±0.7) × 104 M-1s-1 (Rhodamine-phalloidin) | Rabbit Muscle Actin | [15] | |
| 3.36 (±0.14) X 106 M-1s-1 (Preferred end) | Skeletal Muscle Actin | [16][17] | |
| 0.256 (±0.015) X 106 M-1s-1 (Non-preferred end) | Skeletal Muscle Actin | [16][17] | |
| Dissociation Rate Constant (k-) | Reduced to essentially zero | Skeletal Muscle Actin | [16][17] |
| 0.317 (±0.097) s-1 (Control - Preferred end) | Skeletal Muscle Actin | [16][17] | |
| 0.269 (±0.043) s-1 (Control - Non-preferred end) | Skeletal Muscle Actin | [16][17] | |
| Toxicity (LD50) | 2 mg/kg (intraperitoneal injection) | Mouse | [1] |
Applications in Cell Biology Research
This compound's unique properties make it a versatile tool for a wide range of applications:
-
Visualization of the Actin Cytoskeleton: Fluorescently labeled this compound is widely used to stain F-actin for fluorescence microscopy, allowing for detailed visualization of cellular structures such as stress fibers, lamellipodia, and filopodia.[4][5]
-
Studying Cytoskeletal Dynamics: While unmodified this compound is not cell-permeable and is toxic to living cells, microinjection of this compound can be used to study its effects on cell motility and actin distribution.[1][9]
-
Super-Resolution Microscopy: this compound conjugates are instrumental in super-resolution imaging techniques like dSTORM, enabling nanoscale visualization of actin filament organization.[18][19][20]
-
Drug Discovery and Screening: this compound staining can be used in phenotypic screens to assess the effects of compounds on the actin cytoskeleton and cell morphology.[21]
-
Quantification of F-actin: The intensity of this compound staining can be used to quantify the amount of F-actin in cells under different experimental conditions.[22][23]
Experimental Protocols
The following is a generalized protocol for staining F-actin in adherent cells using fluorescently labeled this compound. Optimization may be required for different cell types and experimental setups.
Materials
-
Cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Methanol-free Formaldehyde (e.g., 4% in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Fluorescent this compound Conjugate Stock Solution (e.g., in methanol (B129727) or DMSO)
-
Blocking Buffer (e.g., 1% BSA in PBS) - Optional, can reduce non-specific binding
-
Antifade Mounting Medium
-
Microscope slides
Staining Protocol for Fixed Cells
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. This compound staining protocol | Abcam [abcam.com]
- 5. This compound labeling protocol for optimal F-actin staining [abberior.rocks]
- 6. cohesionbio.com [cohesionbio.com]
- 7. How does this compound affect actin assembly? | AAT Bioquest [aatbio.com]
- 8. This compound | Actin | Tocris Bioscience [tocris.com]
- 9. This compound [bionity.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Mechanism of action of this compound on the polymerization of muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cohesionbio.com [cohesionbio.com]
- 13. The dissociation of the this compound-actin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of this compound on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound enhances actin assembly by preventing monomer dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound enhances actin assembly by preventing monomer dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparing lifeact and this compound for super-resolution imaging of actin in fixed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparing lifeact and this compound for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 20. Comparing lifeact and this compound for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phenotypic Characterization of Anti-Cancer Drug effects using Automated Imaging [moleculardevices.com]
- 22. This compound Conjugates for Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 23. researchgate.net [researchgate.net]
The Role of Phalloidin in Stabilizing Actin Polymers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phalloidin (B8060827), a bicyclic heptapeptide (B1575542) toxin isolated from the Amanita phalloides mushroom, is a cornerstone tool in cell biology and related fields due to its remarkable ability to selectively bind and stabilize filamentous actin (F-actin). This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, its effects on actin polymerization kinetics, and its applications in research. Detailed experimental protocols and quantitative data are presented to offer a practical resource for laboratory professionals.
Introduction
Actin, a highly conserved and abundant protein in eukaryotic cells, dynamically transitions between its monomeric (G-actin) and polymeric (F-actin) forms to regulate a multitude of cellular processes, including cell motility, shape, and intracellular transport.[1] The study of these dynamic processes has been greatly facilitated by probes that can visualize and manipulate the actin cytoskeleton. This compound has emerged as an indispensable tool for this purpose, offering high-affinity and specific binding to F-actin.[2][3] This guide delves into the core aspects of this compound's interaction with actin, providing a technical foundation for its effective use in experimental settings.
Mechanism of Action: Stabilization of F-Actin
This compound exerts its stabilizing effect by binding with high affinity to the interface between F-actin subunits, effectively locking adjacent monomers together.[3] This interaction prevents the depolymerization of actin filaments.[3][4] this compound binds to a pocket formed by three adjacent actin subunits, a site that is not accessible in monomeric G-actin, explaining its specificity for F-actin.[5][6][7] Cryo-electron microscopy studies have revealed that this compound binding does not induce significant conformational changes in the overall F-actin structure but rather stabilizes the existing filament conformation.[8][9][10]
The stabilization of F-actin by this compound has several key consequences:
-
Inhibition of Depolymerization: this compound drastically reduces the rate of monomer dissociation from both the barbed and pointed ends of the actin filament.[11][12] This effectively traps the actin in its polymeric state.
-
Promotion of Polymerization: By stabilizing actin nuclei and small polymers, this compound shifts the monomer-polymer equilibrium towards the polymer form.[12][13][14] It lowers the critical concentration for actin polymerization, meaning that polymerization can occur at lower G-actin concentrations than would otherwise be possible.[6][11]
-
Inhibition of ATP Hydrolysis: this compound has been found to inhibit the ATP hydrolysis activity associated with F-actin.[3]
Caption: this compound binds to F-actin, inhibiting depolymerization and promoting polymerization.
Quantitative Data on this compound-Actin Interaction
The interaction between this compound and actin has been quantitatively characterized, providing valuable parameters for experimental design.
Table 1: Binding Kinetics and Affinity of this compound to F-Actin
| Parameter | Value | Species/Conditions | Reference |
| Dissociation Constant (Kd) | ~20 nM | [15] | |
| 67 ± 16 nM (Rhodamine-Phalloidin) | Arp2/3 complex | [16] | |
| 25 ± 4 nM | Arp2/3 complex | [16] | |
| 0.5 ± 0.2 nM | Rabbit Muscle Actin | [6] | |
| Association Rate Constant (k+Ph) | 2.63 x 10^6 M⁻¹s⁻¹ (at preferred end) | Skeletal Muscle Actin | [11] |
| Dissociation Rate Constant (k-Ph) | Essentially zero (at preferred end) | Skeletal Muscle Actin | [11] |
| 3.7 (±0.3) × 10⁻⁴ s⁻¹ | Rabbit Muscle Actin | [6] |
Note: The binding kinetics can be influenced by the specific fluorescent conjugate attached to this compound.[6][17]
Table 2: Effect of this compound on Actin Polymerization
| Parameter | Without this compound | With this compound | Species/Conditions | Reference |
| Critical Concentration (Preferred End) | 0.10 µM | Essentially zero | Skeletal Muscle Actin | [11] |
| Critical Concentration (Non-preferred End) | 1.02 µM | Essentially zero | Skeletal Muscle Actin | [11] |
| Dissociation Rate (Preferred End) | 0.317 s⁻¹ | Essentially zero | Skeletal Muscle Actin | [11] |
| Dissociation Rate (Non-preferred End) | 0.269 s⁻¹ | Essentially zero | Skeletal Muscle Actin | [11] |
Experimental Protocols
This compound conjugates are widely used for fluorescently labeling F-actin in fixed and permeabilized cells. The following is a generalized protocol; however, optimization for specific cell types and experimental conditions is recommended.
F-Actin Staining in Fixed Cells
This protocol outlines the essential steps for visualizing F-actin using fluorescently labeled this compound.
References
- 1. Fluorescent this compound: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]
- 2. This compound Conjugates for Actin Staining | Thermo Fisher Scientific - CA [thermofisher.com]
- 3. This compound [bionity.com]
- 4. How does this compound affect actin assembly? | AAT Bioquest [aatbio.com]
- 5. The this compound binding site of F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Structural insights into actin filament recognition by commonly used cellular actin markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural Effects and Functional Implications of this compound and Jasplakinolide Binding to Actin Filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound enhances actin assembly by preventing monomer dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of this compound on the polymerization of muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Interaction of actin with this compound: polymerization and stabilization of F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. Influence of this compound on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetics and thermodynamics of this compound binding to actin filaments from three divergent species - PubMed [pubmed.ncbi.nlm.nih.gov]
Phalloidin's Impact on Actin Depolymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the profound effects of the bicyclic peptide phalloidin (B8060827) on actin depolymerization. This compound, a toxin isolated from the Amanita phalloides mushroom, is a pivotal tool in cell biology and drug discovery due to its remarkable ability to stabilize actin filaments. This document provides a comprehensive overview of its mechanism of action, quantitative binding kinetics, detailed experimental protocols, and the broader implications of actin stabilization on cellular signaling.
Core Mechanism: Inhibition of Depolymerization
This compound exerts its potent effect by binding with high affinity and specificity to filamentous actin (F-actin), effectively preventing its depolymerization. It binds at the interface between adjacent actin subunits within the filament, locking them together and counteracting the natural dynamics of filament disassembly.[1] This stabilization significantly lowers the critical concentration (Cc) required for actin polymerization, essentially driving the equilibrium towards the filamentous state.[2][3][4][5][6]
The binding of this compound is stoichiometric, with approximately one molecule of this compound binding per actin subunit in the filament.[7] This interaction dramatically reduces the rate of monomer dissociation from both the barbed (plus) and pointed (minus) ends of the actin filament to nearly zero.[2][3][4]
Quantitative Analysis of this compound-Actin Interaction
The interaction between this compound and F-actin has been extensively quantified, providing a solid basis for its application in research. The key parameters are summarized in the tables below.
Table 1: this compound-F-Actin Binding Affinity
| Parameter | Value | Species/Conditions | Reference |
| Dissociation Constant (Kd) | 2.1 ± 0.3 nM | Rabbit Muscle Actin | [8][9] |
| Dissociation Constant (Kd) | ~25 - 70 nM | Rhodamine-Phalloidin & Arp2/3 complex | [1] |
| Dissociation Constant (Kd) | ~100 nM | Rhodamine-Phalloidin & hWASp-VCA | [1] |
| Association Rate Constant (k+) | 1.7 ± 0.2 x 10^5 M⁻¹s⁻¹ | Rabbit Muscle Actin | [8] |
| Dissociation Rate Constant (k-) | 0.00037 ± 0.00003 s⁻¹ | Rabbit Muscle Actin | [8][9] |
Table 2: Effect of this compound on Actin Monomer Dynamics
| Parameter | End | Control | With this compound | Reference |
| Association Rate Constant (k+) (M⁻¹s⁻¹) ** | Preferred (Barbed) | 3.36 ± 0.14 x 10⁶ | 2.63 ± 0.22 x 10⁶ | [2][3][4] |
| Non-preferred (Pointed) | 0.256 ± 0.015 x 10⁶ | 0.256 ± 0.043 x 10⁶ | [2][3][4] | |
| Dissociation Rate Constant (k-) (s⁻¹) ** | Preferred (Barbed) | 0.317 ± 0.097 | Essentially Zero | [2][3][4] |
| Non-preferred (Pointed) | 0.269 ± 0.043 | Essentially Zero | [2][3][4] | |
| Critical Concentration (Cc) (µM) | Preferred (Barbed) | 0.10 | Zero | [2][3][4] |
| Non-preferred (Pointed) | 1.02 | Zero | [2][3][4] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on actin depolymerization.
Actin Polymerization/Depolymerization Assay using Pyrene-Actin
This assay is a widely used method to monitor actin polymerization and depolymerization in real-time. It utilizes actin labeled with pyrene, a fluorescent probe whose fluorescence intensity increases significantly when it is incorporated into a filament.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)
-
This compound solution or vehicle control
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)
Protocol:
-
Preparation of G-actin: Reconstitute lyophilized pyrene-actin and unlabeled actin in G-buffer to a desired stock concentration. Keep on ice to prevent polymerization.
-
Initiation of Polymerization: In a microplate well, mix G-actin (typically a mix of 5-10% pyrene-labeled actin with unlabeled actin) with G-buffer and the test compound (this compound or control).
-
Start Reaction: Add 1/10th volume of 10x Polymerization Buffer to initiate polymerization.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader and begin recording fluorescence intensity at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 1 hour).
-
Depolymerization Assay: To measure the effect on depolymerization, first polymerize pyrene-actin to a steady state. Then, dilute the F-actin solution below the critical concentration in the presence of this compound or a control and monitor the decrease in fluorescence.[10]
Actin Co-sedimentation Assay
This assay is used to determine the binding of a substance (in this case, this compound) to F-actin by separating the filaments and any bound molecules from the soluble fraction by ultracentrifugation.[11][12][13][14][15]
Materials:
-
Purified actin
-
This compound
-
Polymerization Buffer
-
Ultracentrifuge with a suitable rotor (e.g., TLA100)
-
SDS-PAGE equipment and reagents
-
Densitometer for protein quantification
Protocol:
-
Actin Polymerization: Polymerize G-actin to F-actin by incubation with Polymerization Buffer at room temperature for at least 1 hour.
-
Binding Reaction: Incubate the pre-formed F-actin with varying concentrations of this compound (or a fixed concentration) for a set period (e.g., 30 minutes) at room temperature. Include a control with F-actin alone.
-
Sedimentation: Centrifuge the samples at high speed (e.g., 100,000 x g) for a sufficient time (e.g., 30-60 minutes) to pellet the F-actin.
-
Sample Collection: Carefully separate the supernatant from the pellet. Resuspend the pellet in a volume of sample buffer equal to the initial reaction volume.
-
Analysis: Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.
-
Quantification: Stain the gel (e.g., with Coomassie Blue) and quantify the amount of actin in the pellet and supernatant fractions using densitometry. An increase in the amount of actin in the pellet in the presence of this compound indicates stabilization against depolymerization, especially under conditions that would normally favor depolymerization (e.g., low salt).
Visualizing Mechanisms and Workflows
Mechanism of this compound Action
Caption: this compound binds to F-actin, stabilizing the filament and inhibiting its depolymerization back to G-actin.
Experimental Workflow: Actin Co-sedimentation Assay
Caption: A stepwise workflow for the actin co-sedimentation assay to analyze this compound binding and stabilization.
Impact on Cellular Signaling and Processes
While this compound is not a direct participant in signaling cascades, its profound effect on actin stability has significant downstream consequences for numerous cellular processes that rely on dynamic actin remodeling.
The stabilization of the actin cytoskeleton can disrupt:
-
Cell Motility and Migration: The dynamic assembly and disassembly of actin filaments at the leading edge of migrating cells are crucial for lamellipodia and filopodia formation. This compound-induced stabilization inhibits these processes.[16][17]
-
Cytokinesis: The formation and contraction of the actin-myosin contractile ring during cell division is a highly dynamic process that is arrested by this compound.
-
Endocytosis and Phagocytosis: The internalization of extracellular material relies on the localized and rapid polymerization of actin to deform the plasma membrane.
-
Cell Shape and Adhesion: The maintenance and alteration of cell morphology and the formation of adhesive structures are dependent on the integrity and dynamics of the actin cytoskeleton.[16]
The disruption of these fundamental processes by stabilizing actin filaments can trigger various cellular responses and signaling pathways related to cell stress, apoptosis, and cell cycle arrest. Therefore, while not a signaling molecule itself, this compound serves as a powerful tool to investigate the consequences of a static actin cytoskeleton on a wide array of signaling networks.
Caption: this compound-induced actin stabilization disrupts key cellular processes, leading to downstream signaling events.
This technical guide provides a foundational understanding of this compound's interaction with actin and its consequences. For drug development professionals, the potent and specific nature of this interaction makes this compound and its derivatives valuable as research tools and as a basis for designing novel therapeutics that target the actin cytoskeleton.
References
- 1. Influence of this compound on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances actin assembly by preventing monomer dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. This compound enhances actin assembly by preventing monomer dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of this compound on the polymerization of muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Actin | Tocris Bioscience [tocris.com]
- 7. This compound Conjugates for Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 8. pollardlab.yale.edu [pollardlab.yale.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 11. Measuring Protein Binding to F-actin by Co-sedimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. research.monash.edu [research.monash.edu]
- 15. youtube.com [youtube.com]
- 16. Regulation of Actin Dynamics | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
Biological source of Phalloidin from Amanita phalloides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of phalloidin (B8060827), a potent bicyclic heptapeptide (B1575542) toxin derived from the death cap mushroom, Amanita phalloides. It details the toxin's distribution within the mushroom, quantitative data, its mechanism of action on cellular actin, and standardized protocols for its extraction and use in research.
Biological Source and Distribution
This compound is one of several toxins, broadly classified as phallotoxins, produced by the fungus Amanita phalloides.[1] This mushroom is native to Europe but has been introduced to other regions worldwide, where it forms ectomycorrhizal relationships with various broadleaved trees like oaks and chestnuts.[2][3] The toxins are present throughout the mushroom's fruiting body (carpophore), but the concentration varies significantly between different parts.[4][5]
The distribution of phallotoxins is not uniform. Studies have shown that certain parts of the mushroom contain higher concentrations of these toxins. For instance, the bulb and volva have been identified as being particularly rich in phallotoxins.[4] Similarly, the pileus (cap) has been noted to contain a high amount of phallotoxins.[5][6] Conversely, the spores and mycelium generally contain the lowest quantities of these toxins.[5][6][7] Toxin levels can also be influenced by the developmental stage of the mushroom and environmental conditions.[8][9]
Quantitative Analysis of this compound Content
The concentration of this compound and related toxins in Amanita phalloides has been quantified in several studies, primarily using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6][7] The data reveal considerable variability in toxin content.
Below is a summary of representative this compound concentrations found in different parts of the mushroom, compiled from a study on A. phalloides from the Düzce region of Turkey.
| Mushroom Part | This compound (PHN) Concentration (mg/g dry weight) |
| Pileus (Cap) | 2.11 |
| Gills | 1.77 |
| Stipe (Stem) | 1.63 |
| Volva | 0.81 |
| Spores | 0.01 |
| Mycelium | 0.01 |
| Data sourced from Kaya et al. (2015), Toxicology and Industrial Health.[10] |
Mechanism of Action: Actin Stabilization
This compound's toxicity and its utility in cell biology stem from its high-affinity binding to filamentous actin (F-actin).[11][12] It does not bind to monomeric actin (G-actin). The binding is highly specific and stabilizes the F-actin filaments, effectively preventing their depolymerization. This disruption of the dynamic equilibrium between G-actin and F-actin interferes with essential cellular processes such as cell motility, division, and maintenance of cell shape, leading to cytotoxicity.
The diagram below illustrates the effect of this compound on actin polymerization dynamics.
Caption: this compound binds to F-actin, inhibiting depolymerization and disrupting cytoskeletal dynamics.
Experimental Protocols
This protocol describes a general method for the extraction and analysis of phallotoxins from A. phalloides tissue using RP-HPLC, based on methodologies reported in the literature.[5][6]
-
Sample Preparation:
-
Collect fresh Amanita phalloides specimens and separate them into different parts (pileus, gills, stipe, volva).
-
Freeze-dry (lyophilize) the tissues to determine dry weight and to preserve the toxins.
-
Grind the dried tissue into a fine powder using a mortar and pestle or a mechanical grinder.
-
-
Extraction:
-
Weigh approximately 100 mg of dried mushroom powder.
-
Add 10 mL of a methanol (B129727)/water solution (e.g., 70:30 v/v).
-
Homogenize the mixture using a sonicator or a high-speed blender for 15-20 minutes.
-
Centrifuge the homogenate at 5,000 x g for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet to ensure complete recovery and pool the supernatants.
-
-
Purification (Solid-Phase Extraction - Optional):
-
For cleaner samples, pass the crude extract through a C18 SPE cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the extract and wash with water to remove polar impurities.
-
Elute the toxins with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the HPLC mobile phase.
-
-
RP-HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 150 × 4.6 mm; 5 µm particle size).[6]
-
Mobile Phase: Isocratic elution with 50 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (e.g., 90:10, v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detector set to ~291-295 nm for phallotoxins.
-
Quantification: Compare the peak area of this compound in the sample to a standard curve generated from a pure this compound standard of known concentrations.
-
Fluorescently conjugated this compound is a vital tool for visualizing F-actin in fixed cells.[11][13]
-
Cell Culture and Preparation:
-
Grow cells on sterile glass coverslips in a petri dish until the desired confluency is reached.
-
Wash the cells gently with pre-warmed Phosphate-Buffered Saline (PBS).
-
-
Fixation:
-
Fix the cells by incubating with 3.7% formaldehyde (B43269) in PBS for 10-15 minutes at room temperature.
-
Wash the cells two to three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 5 minutes. This allows the this compound conjugate to enter the cell.
-
Wash the cells two to three times with PBS.
-
-
Staining:
-
Prepare the fluorescent this compound staining solution in PBS (e.g., 50 µg/mL). The optimal concentration may vary by cell type and conjugate.
-
Incubate the cells with the staining solution for 30-40 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells two to three times with PBS to remove unbound this compound conjugate.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Visualization:
-
Image the stained cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
The workflow for this common research application is visualized below.
Caption: A standard experimental workflow for fluorescent this compound staining of F-actin in cultured cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Amanita phalloides - Wikipedia [en.wikipedia.org]
- 3. Distribution changes of the toxic mushroom Amanita phalloides under climate change scenarios and its potential risk over indigenous communities in Mexico [scielo.org.mx]
- 4. Toxin content, phallotoxin and amatoxin composition of Amanita phalloides tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amatoxin and phallotoxin concentration in Amanita phalloides spores and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amanitin and phallotoxin concentration in Amanita phalloides var. alba mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Toxins of Amanita phalloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Solved this compound-a toxic peptide from the mushroom Amanita | Chegg.com [chegg.com]
Phalloidin: A Deep Dive into Structure, Function, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phalloidin, a bicyclic heptapeptide (B1575542) toxin isolated from the death cap mushroom (Amanita phalloides), is a powerful tool in cell biology and a subject of interest in toxicology and drug development. Its high affinity and specific binding to filamentous actin (F-actin) make it an indispensable reagent for visualizing and stabilizing actin filaments. This guide provides a comprehensive overview of this compound's structure, its intricate relationship with its function, quantitative data on its interactions and toxicity, detailed experimental protocols for its use, and visualizations to elucidate key concepts.
This compound Structure
This compound is a rigid, bicyclic heptapeptide with a unique molecular architecture that is fundamental to its biological activity. The peptide ring consists of seven amino acids: L-Alanine, D-Threonine, L-Cysteine, cis-4-Hydroxy-L-proline, L-Alanine, 2-Mercapto-L-tryptophan, and 4,5-dihydroxy-L-leucine. A distinctive feature of this compound's structure is the thioether bridge formed between the cysteine and tryptophan residues, creating a second, inner ring. This bicyclic nature imparts significant conformational rigidity to the molecule.
Methodological & Application
Step-by-Step Guide to Phalloidin Immunofluorescence: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for visualizing filamentous actin (F-actin) using phalloidin-based immunofluorescence. This compound (B8060827) is a bicyclic peptide isolated from the toxic Amanita phalloides "death cap" mushroom, which binds with high affinity and specificity to F-actin.[1][2] When conjugated to fluorescent dyes, this compound becomes a powerful tool for high-resolution imaging of the actin cytoskeleton in fixed and permeabilized cells and tissues. This technique is instrumental in studying a wide range of cellular processes, including cell morphology, motility, cytokinesis, and the dynamics of the cytoskeleton in both healthy and diseased states.
Key Principles of this compound Staining
This compound's high affinity for F-actin stabilizes the filaments, preventing their depolymerization.[1][3] Unlike antibodies that target actin, this compound conjugates are small molecules, allowing for dense labeling of actin filaments and detailed visualization of cytoskeletal structures.[4] The staining procedure typically involves three main steps: cell fixation to preserve the cellular architecture, permeabilization to allow the this compound conjugate to enter the cell, and incubation with the fluorescently labeled this compound.
Data Presentation: this compound-Fluorophore Conjugate Selection
The choice of fluorophore conjugated to this compound is critical and depends on the microscope's filter sets, the presence of other fluorescent labels in a multiplexing experiment, and the desired brightness and photostability. Modern dyes like the Alexa Fluor and iFluor series offer superior brightness and photostability compared to traditional dyes like FITC and rhodamine.[2]
| Fluorophore Conjugate | Excitation (nm) | Emission (nm) | Key Characteristics |
| Alexa Fluor 350 | 346 | 442 | Blue fluorescence, suitable for multiplexing. |
| Alexa Fluor 488 / iFluor 488 | 496 | 518 / 516 | Bright green fluorescence, common choice.[2] |
| Alexa Fluor 546 / 555 | 556 / 555 | 570 / 565 | Orange-red fluorescence, good for multiplexing with green and far-red probes.[2] |
| Alexa Fluor 568 | 578 | 603 | Red-orange fluorescence. |
| Alexa Fluor 647 / iFluor 647 | 650 | 668 / 670 | Far-red fluorescence, minimizes autofluorescence.[2] |
| Rhodamine this compound (TRITC) | 540 | 565 | Traditional red-orange fluorophore.[2] |
| Fluorescein (FITC) | 496 | 516 | Traditional green fluorophore, prone to photobleaching.[2] |
Experimental Protocols
Here, we provide detailed protocols for staining F-actin in cultured cells using fluorescent this compound conjugates.
Protocol 1: Standard Staining of Adherent Cells
This protocol is suitable for most adherent cell types grown on coverslips.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Methanol-free Formaldehyde (B43269) (3-4% in PBS)
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (1% Bovine Serum Albumin [BSA] in PBS)
-
Fluorescent this compound Conjugate Stock Solution (in Methanol (B129727) or DMSO)
-
Mounting Medium (with antifade reagent)
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until the desired confluency is reached.
-
Washing: Gently wash the cells 2-3 times with PBS to remove culture medium.[1]
-
Fixation: Fix the cells with 3-4% methanol-free formaldehyde in PBS for 10-30 minutes at room temperature. Note: Using methanol for fixation can disrupt the native structure of F-actin and should be avoided.[5]
-
Washing: Wash the cells 2-3 times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature. This step is crucial for allowing the this compound conjugate to access the intracellular actin filaments.
-
Washing: Wash the cells 2-3 times with PBS.
-
Blocking (Optional but Recommended): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes at room temperature.
-
This compound Staining: Dilute the fluorescent this compound conjugate to its working concentration (typically 1:100 to 1:1000 from a stock solution) in 1% BSA in PBS. Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light. The optimal concentration and incubation time may vary depending on the cell type and experimental conditions.
-
Washing: Rinse the cells 2-3 times with PBS for 5 minutes each.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium containing an antifade reagent.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Protocol 2: Rapid One-Step Staining
This protocol allows for simultaneous fixation, permeabilization, and staining, saving time.[1][6]
Materials:
-
Staining Solution:
-
3.7% Formaldehyde in PBS
-
50-100 µg/mL Lysopalmitoylphosphatidylcholine
-
Working concentration of fluorescent this compound conjugate
-
Procedure:
-
Washing: Gently wash the cells with PBS.
-
One-Step Staining: Incubate the cells with the staining solution for 20 minutes at 4°C.[1][6]
-
Mounting and Imaging: Mount the coverslip and proceed with imaging as described in Protocol 1.
Signaling Pathways and Experimental Workflows
This compound staining is a powerful tool to visualize the effects of signaling pathways on the actin cytoskeleton. For example, the Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Conjugates for Actin Staining | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Actin Staining Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. This compound Conjugates | AAT Bioquest [aatbio.com]
- 5. Why am I unable to see this compound staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Using Fluorescently-Labeled Phalloidin for Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phalloidin (B8060827) is a bicyclic heptapeptide (B1575542) toxin isolated from the death cap mushroom, Amanita phalloides.[1][2] It exhibits a high affinity and specificity for filamentous actin (F-actin), making it an indispensable tool in cell biology for visualizing the actin cytoskeleton.[1][3] When conjugated to fluorescent dyes, this compound allows for the precise localization and quantification of F-actin in fixed and permeabilized cells and tissue sections.[2][4] These application notes provide detailed protocols for using fluorescently-labeled this compound to stain F-actin for fluorescence microscopy analysis.
Principle of Action
This compound binds specifically at the interface between F-actin subunits, stabilizing the filament by preventing its depolymerization.[1][5] This binding is highly selective for F-actin over monomeric G-actin.[2] The tight and stoichiometric binding, with a dissociation constant in the nanomolar range, ensures a high degree of labeling.[6][7] Because this compound and its fluorescent conjugates are not cell-permeable, staining requires prior fixation and permeabilization of the cells.[5][8][9]
Applications in Research and Drug Development
The visualization of F-actin is crucial for understanding a multitude of cellular processes. Fluorescent this compound staining is widely used to study:
-
Cell Morphology and Architecture: Understanding the overall shape and structure of cells.
-
Cytoskeletal Dynamics: Investigating the organization and reorganization of the actin cytoskeleton in response to various stimuli.
-
Cell Motility and Migration: Analyzing the role of actin in cell movement, which is critical in fields like cancer research and immunology.[10]
-
Intracellular Trafficking: Observing the involvement of actin filaments in the transport of vesicles and organelles.[4]
-
Drug Discovery: Assessing the effects of compounds on the actin cytoskeleton, which can be an indicator of cytotoxicity or a specific mechanism of action.
Quantitative Data of Common Fluorescent this compound Conjugates
The choice of fluorophore is critical and should be based on the available excitation sources and emission filters of the fluorescence microscope, as well as the potential for multiplexing with other fluorescent probes. Brighter and more photostable dyes are recommended for high-resolution imaging.[4]
| Fluorophore Conjugate | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Notes |
| This compound-FITC | 495 | 513 | 70,000 | Prone to photobleaching.[6] |
| This compound-TRITC | 540-545 | 570-573 | 80,000 | More photostable than FITC.[6] |
| Alexa Fluor 350 this compound | 346 | 442 | Not specified | Blue fluorescence.[2] |
| Alexa Fluor 488 this compound | 496 | 518 | Not specified | Bright and photostable green fluorescence.[2] |
| Alexa Fluor 546 this compound | 556 | 570 | Not specified | Bright orange-red fluorescence.[2] |
| Alexa Fluor 555 this compound | 555 | 565 | Not specified | Bright orange-red fluorescence.[2] |
| Alexa Fluor 568 this compound | 578 | 603 | Not specified | Bright red-orange fluorescence.[2] |
| Alexa Fluor 647 this compound | 650 | 668 | Not specified | Far-red fluorescence, useful for multiplexing.[2] |
| This compound-iFluor 488 | Not specified | Not specified | Not specified | Reported to be brighter and more photostable than FITC.[4] |
| Coumarin this compound | 384 | 470 | 10,000 | Blue fluorescence.[6] |
Experimental Protocols
Protocol 1: Staining F-Actin in Adherent Cultured Cells
This protocol is suitable for cells grown on coverslips.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (for blocking and antibody dilution)
-
Fluorescently-labeled this compound stock solution (e.g., in methanol (B129727) or DMSO)
-
Antifade mounting medium
-
Glass slides and coverslips
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Washing: Gently wash the cells two to three times with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[8] Note: Do not use methanol fixation as it can disrupt the native structure of F-actin.[11]
-
Washing: Wash the cells two to three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature.
-
Washing: Wash the cells two to three times with PBS.
-
Blocking (Optional but Recommended): Incubate the cells with 1% BSA in PBS for 30 minutes at room temperature to reduce non-specific binding.[12]
-
Staining: Dilute the fluorescently-labeled this compound stock solution to its working concentration (typically 1:100 to 1:1000, or approximately 80-200 nM) in 1% BSA in PBS.[8] Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.[4]
-
Washing: Wash the cells two to three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslip onto a glass slide using a drop of antifade mounting medium.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Protocol 2: Staining F-Actin in Suspension Cells
Procedure:
-
Cell Preparation: Harvest cells and wash them in PBS by centrifugation.
-
Fixation: Resuspend the cell pellet in 4% PFA in PBS and incubate for 10-15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS by centrifugation.
-
Permeabilization: Resuspend the cell pellet in 0.1% Triton X-100 in PBS and incubate for 3-5 minutes.
-
Washing: Wash the cells twice with PBS by centrifugation.
-
Staining: Resuspend the cell pellet in the fluorescent this compound staining solution and incubate for 20-90 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS by centrifugation.
-
Mounting: Resuspend the final cell pellet in a small volume of PBS or mounting medium and place a drop onto a glass slide. Cover with a coverslip.
-
Imaging: Proceed with fluorescence microscopy.
Protocol 3: Staining F-Actin in Paraffin-Embedded Tissue Sections
Staining F-actin in paraffin-embedded tissues can be challenging due to potential damage to the actin filaments during the embedding process.[8][13] Frozen sections are often a better alternative.[13]
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval (Optional): This step is typically for antibody staining but may sometimes improve this compound staining. Heat-induced epitope retrieval can be attempted.
-
Washing: Wash sections with PBS.
-
Permeabilization: Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash sections with PBS.
-
Blocking: Incubate with 1% BSA in PBS for 30 minutes.
-
Staining: Incubate with the fluorescent this compound staining solution for 1-2 hours at room temperature, protected from light.
-
Washing: Wash sections three times with PBS.
-
Mounting: Mount with an aqueous mounting medium.
-
Imaging: Visualize using a fluorescence microscope.
Diagrams
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Conjugates for Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. This compound labeling protocol for optimal F-actin staining [abberior.rocks]
- 4. Fluorescent this compound: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]
- 5. This compound [bionity.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound Conjugates | AAT Bioquest [aatbio.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. How does this compound affect actin assembly? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Why am I unable to see this compound staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Why don't I see fluorescence signal of this compound conjugates in my paraffin fixed tissue? | AAT Bioquest [aatbio.com]
Phalloidin Conjugates for Super-Resolution Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phalloidin (B8060827), a bicyclic peptide isolated from the poisonous mushroom Amanita phalloides, is a high-affinity probe for filamentous actin (F-actin).[1][2] Its remarkable specificity and stability make it an indispensable tool for visualizing the actin cytoskeleton in fixed and permeabilized cells. When conjugated to fluorescent dyes, this compound allows for the precise localization of F-actin, revealing its intricate organization and dynamics, which are crucial for a multitude of cellular processes, including cell motility, division, and signal transduction.[1][2]
The advent of super-resolution microscopy has pushed the boundaries of fluorescence imaging, enabling the visualization of cellular structures with unprecedented detail, far beyond the diffraction limit of conventional light microscopy. This compound conjugates have proven to be exceptional probes for various super-resolution techniques, including Stimulated Emission Depletion (STED) microscopy, Stochastic Optical Reconstruction Microscopy (STORM), and Structured Illumination Microscopy (SIM). The small size of this compound conjugates allows for dense labeling of actin filaments, which is critical for achieving high-resolution images.[3] This document provides detailed application notes and protocols for the use of this compound conjugates in super-resolution microscopy, aimed at researchers, scientists, and drug development professionals.
This compound Conjugates: A Comparative Overview
The choice of fluorophore conjugated to this compound is critical for successful super-resolution imaging. The ideal fluorophore should exhibit high brightness, photostability, and, for some techniques like STORM, efficient photoswitching characteristics. Here, we provide a comparative overview of commonly used fluorophore families for this compound conjugates.
Table 1: Comparison of Fluorophore Families for this compound Conjugates
| Fluorophore Family | Key Advantages | Key Disadvantages | Recommended Super-Resolution Techniques |
| Alexa Fluor Dyes | High brightness and photostability, wide range of spectral options.[4][5][6] | Can be more expensive than other dyes. | STED, STORM, SIM |
| CF® Dyes | Excellent brightness, photostability, and water solubility.[7] Some are specifically designed for STORM with superior photoswitching properties.[8][9] | Newer dye family, so may have less literature compared to Alexa Fluor dyes. | STED, STORM, SIM |
| Abberior STAR Dyes | Optimized for STED microscopy with high photostability and efficient depletion.[10] | Primarily designed for STED, so may not be the optimal choice for other techniques. | STED |
| ATTO Dyes | Good photostability and brightness, suitable for single-molecule localization microscopy. | May have lower quantum yields compared to other dye families. | STORM |
| iFluor Dyes | Bright and photostable, offered as a cost-effective alternative to other premium dyes.[3] | Performance may vary depending on the specific dye. | STED, SIM |
Table 2: Quantitative Performance of this compound Conjugates in Super-Resolution Microscopy
| This compound Conjugate | Super-Resolution Technique | Achieved Resolution (nm) | Notes |
| This compound-Alexa Fluor 647 | dSTORM | Lateral: 52.4 - 58.7 | Comparison with Lifeact showed comparable or slightly better resolution with this compound.[1][2] |
| This compound-Alexa Fluor 647 | dual-objective STORM | Lateral: <10, Axial: <20 | Significant improvement in resolution with a more complex imaging setup.[11] |
| This compound-Atto647N / Abberior STAR635 | STED | Lateral: 50 - 100 | Achievable with standard protocols, with potential for higher resolution with optimized systems.[10] |
| This compound-CF®583R | dSTORM | High-quality 2-color 3D imaging | Specifically designed for STORM with excellent photoswitching behavior.[8] |
Experimental Protocols
General Considerations for Sample Preparation
Successful super-resolution imaging of the actin cytoskeleton with this compound conjugates relies on meticulous sample preparation. The primary goal is to preserve the delicate F-actin structures while allowing for efficient labeling.
-
Fixation: The choice of fixative is critical. Methanol-based fixatives should be avoided as they can disrupt actin filaments. The recommended fixative is 3-4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 10-20 minutes at room temperature.
-
Permeabilization: To allow the this compound conjugate to access the intracellular actin filaments, the cell membrane must be permeabilized. A common method is to use 0.1-0.5% Triton X-100 in PBS for 5-15 minutes at room temperature.
-
Blocking: To minimize non-specific binding of the this compound conjugate, a blocking step with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes is recommended.
Protocol 1: this compound Staining for STED Microscopy
STED microscopy achieves super-resolution by depleting fluorescence in the periphery of the excitation spot, thereby narrowing the point spread function. Dyes with high photostability are crucial for withstanding the high laser powers used in STED.
Materials:
-
This compound conjugate suitable for STED (e.g., this compound-Abberior STAR 635P, this compound-Alexa Fluor 594)
-
Paraformaldehyde (PFA), methanol-free
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
STED-compatible mounting medium
Procedure:
-
Cell Culture and Fixation:
-
Plate cells on high-quality coverslips suitable for microscopy.
-
Wash cells twice with pre-warmed PBS.
-
Fix cells with 3.7% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes at room temperature.
-
-
This compound Staining:
-
Dilute the this compound conjugate to the working concentration (typically 1:100 to 1:1000 from a stock solution) in 1% BSA in PBS.
-
Incubate the coverslips with the this compound staining solution for 60 minutes at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on a microscope slide using a STED-compatible mounting medium.
-
Image the sample using a STED microscope with the appropriate excitation and depletion lasers.
-
Protocol 2: this compound Staining for STORM Microscopy
STORM is a single-molecule localization microscopy (SMLM) technique that relies on the stochastic activation and subsequent localization of individual fluorophores to reconstruct a super-resolved image. Dyes with good photoswitching properties are essential for STORM.
Materials:
-
This compound conjugate suitable for STORM (e.g., this compound-Alexa Fluor 647, this compound-CF®647, this compound-CF®680)[12]
-
Paraformaldehyde (PFA), methanol-free
-
Glutaraldehyde (B144438) (optional, for improved fixation)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
STORM imaging buffer (containing an oxygen scavenging system and a primary thiol)
Procedure:
-
Cell Culture and Fixation:
-
Plate cells on high-quality coverslips.
-
Wash cells twice with pre-warmed PBS.
-
Fix cells with 3% PFA + 0.1% glutaraldehyde in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
(Optional) Reduce autofluorescence by incubating with 0.1% sodium borohydride (B1222165) in PBS for 7 minutes.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.2% Triton X-100 in PBS for 15 minutes.
-
Wash three times with PBS.
-
Block with 3% BSA in PBS for at least 60 minutes.
-
-
This compound Staining:
-
Dilute the this compound conjugate to the working concentration in the blocking buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Wash extensively with PBS (at least 5 times).
-
-
Imaging:
-
Mount the coverslip in a chamber and add the freshly prepared STORM imaging buffer.
-
Image using a STORM microscope, ensuring high-power laser illumination to induce photoswitching and a sensitive camera to detect single-molecule events.
-
Protocol 3: this compound Staining for SIM Microscopy
SIM achieves a twofold improvement in resolution by illuminating the sample with a series of patterned light and then computationally reconstructing a super-resolved image. Bright and photostable fluorophores are beneficial for SIM.
Materials:
-
This compound conjugate suitable for SIM (e.g., this compound-Alexa Fluor 488, this compound-Alexa Fluor 568)
-
Paraformaldehyde (PFA), methanol-free
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Mounting medium with the appropriate refractive index
Procedure:
-
Cell Culture, Fixation, Permeabilization, and Blocking:
-
Follow steps 1 and 2 from the STED protocol.
-
-
This compound Staining:
-
Dilute the this compound conjugate in 1% BSA in PBS.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip using a mounting medium with a refractive index that matches the immersion oil (typically 1.518).
-
Image using a SIM microscope, acquiring raw data under different illumination patterns.
-
Process the raw data using the appropriate reconstruction software to generate the final super-resolution image.
-
Troubleshooting
Table 3: Common Problems and Solutions in this compound Staining for Super-Resolution Microscopy
| Problem | Possible Cause | Suggested Solution |
| Weak or No Staining | Incomplete permeabilization. | Increase Triton X-100 concentration or incubation time. |
| This compound conjugate degraded. | Use fresh or properly stored this compound stock solution. | |
| Insufficient this compound concentration. | Optimize the working concentration of the this compound conjugate. | |
| High Background | Inadequate washing. | Increase the number and duration of washing steps. |
| Non-specific binding. | Ensure proper blocking with BSA or serum. | |
| Autofluorescence. | Use a reducing agent like sodium borohydride after fixation.[13] | |
| Disrupted Actin Filaments | Use of methanol-based fixatives. | Switch to a methanol-free PFA fixative. |
| Over-permeabilization. | Reduce the concentration or incubation time of Triton X-100. | |
| Rapid Photobleaching | Fluorophore is not photostable enough for the chosen technique. | Select a more photostable dye (e.g., Alexa Fluor or CF® dyes). |
| High laser power. | Optimize laser power to the minimum required for good signal-to-noise. | |
| Inappropriate mounting medium. | Use an anti-fade mounting medium. | |
| Poor Resolution (STORM) | Inefficient photoswitching. | Use a freshly prepared STORM imaging buffer and a dye known for good photoswitching. |
| Low localization density. | Increase the concentration of the this compound conjugate or the acquisition time. | |
| Poor Resolution (STED) | Suboptimal depletion. | Increase the STED laser power (with caution to avoid phototoxicity). |
| Mismatched refractive indices. | Ensure the mounting medium and immersion oil have the correct refractive index. |
Conclusion
This compound conjugates are powerful and versatile tools for visualizing the actin cytoskeleton at the nanoscale using super-resolution microscopy. By carefully selecting the appropriate fluorophore and optimizing the staining and imaging protocols, researchers can obtain stunningly detailed images of F-actin structures, providing valuable insights into their role in various cellular functions and disease processes. The protocols and troubleshooting guide provided in this document serve as a starting point for achieving high-quality super-resolution images of the actin cytoskeleton with this compound conjugates.
References
- 1. Comparing lifeact and this compound for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Labeling Actin with this compound vs. Antibodies: Smaller Size for Greater Density - Nordic Biosite [nordicbiosite.com]
- 4. Photobleaching comparison of fluorescein this compound and Alexa Fluor® 488 this compound. | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioscience.co.uk [bioscience.co.uk]
- 8. biopharmaapac.com [biopharmaapac.com]
- 9. biotium.com [biotium.com]
- 10. What is the resolution of a STED microscope? [abberior.rocks]
- 11. Dual-objective STORM reveals three-dimensional filament organization in the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Combining Phalloidin Staining with Antibody-Based Labeling: Visualizing the Cytoskeleton and Specific Proteins in Concert
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In cellular biology, the ability to simultaneously visualize the intricate network of the actin cytoskeleton and the precise localization of specific proteins is crucial for understanding a multitude of cellular processes. This dual-labeling technique offers invaluable insights into cell morphology, migration, adhesion, and intracellular signaling. Phalloidin (B8060827), a bicyclic peptide isolated from the Amanita phalloides mushroom, exhibits a high affinity for filamentous actin (F-actin), making its fluorescent conjugates a robust tool for staining the actin cytoskeleton. When combined with the specificity of antibody-based immunofluorescence (IF), researchers can achieve a comprehensive snapshot of the interplay between the cytoskeleton and proteins of interest.
These application notes provide detailed protocols for successfully combining fluorescent this compound staining with antibody-based labeling in fixed cells. Adherence to these guidelines will enable high-quality, reproducible imaging for a wide range of research applications.
Key Applications
-
Cytoskeletal Dynamics: Study the reorganization of the actin cytoskeleton in response to various stimuli or during processes like cell division and migration.
-
Protein Co-localization: Determine the spatial relationship between a target protein and F-actin structures such as stress fibers, lamellipodia, and filopodia.
-
Signal Transduction: Investigate signaling pathways that modulate actin dynamics by co-staining for signaling proteins and F-actin.
-
Drug Discovery: Assess the effects of small molecules on the cytoskeleton and the localization of target proteins.
Experimental Protocols
Successful co-staining requires careful optimization of fixation, permeabilization, and incubation steps to preserve both the antigenicity of the target protein and the integrity of F-actin filaments. Below are two primary protocols for sequential and simultaneous staining.
General Reagent and Buffer Compositions
| Reagent/Buffer | Composition | Notes |
| Phosphate-Buffered Saline (PBS) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4 | Use for washing steps. |
| Fixation Solution | 3-4% Paraformaldehyde (PFA) in PBS | Methanol-free formaldehyde (B43269) is highly recommended as methanol (B129727) can disrupt actin filaments.[1][2] |
| Permeabilization Buffer | 0.1% Triton X-100 in PBS | This concentration is generally effective for allowing antibody and this compound entry without excessive structural damage. |
| Blocking Buffer | 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS | Used to prevent non-specific antibody binding. |
| Primary Antibody Diluent | 1% BSA in PBS | Dilute primary antibody to its optimal concentration. |
| Secondary Antibody Diluent | 1% BSA in PBS | Dilute fluorescently-conjugated secondary antibody. |
| This compound Staining Solution | 1:100 - 1:1000 dilution of fluorescent this compound stock in 1% BSA in PBS | Optimal concentration should be determined experimentally. |
Protocol 1: Sequential Immunofluorescence and this compound Staining
This is the most common and often recommended method, as it can yield a stronger this compound signal.[3] The antibody staining is completed before the addition of this compound.
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips or in imaging-compatible plates to an appropriate confluency.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation: Fix the cells with 3-4% PFA in PBS for 10-20 minutes at room temperature.[4]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[4]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in Primary Antibody Diluent and incubate with the cells for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in Secondary Antibody Diluent and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
This compound Staining: Incubate the cells with the fluorescent this compound staining solution for 30-60 minutes at room temperature, protected from light.[1]
-
Final Washes: Wash the cells two to three times with PBS, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Simultaneous Secondary Antibody and this compound Incubation
This protocol is more time-efficient and involves adding the fluorescent this compound conjugate along with the secondary antibody.[5][6]
Procedure:
-
Cell Culture, Washing, Fixation, Permeabilization, Blocking, and Primary Antibody Incubation: Follow steps 1-9 from Protocol 1.
-
Combined Staining: Prepare a solution containing both the fluorescently-conjugated secondary antibody and the fluorescent this compound at their optimal dilutions in 1% BSA in PBS.
-
Incubation: Incubate the cells with the combined staining solution for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three to four times with PBS, protected from light.
-
Mounting and Imaging: Follow steps 14 and 15 from Protocol 1.
Experimental Workflow Diagram
Caption: Workflow for combining immunofluorescence with this compound staining.
Application Example: Visualizing Rho GTPase-Mediated Actin Reorganization
The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton.[7] They act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. In their active form, they interact with downstream effectors to control the formation of various actin structures. For instance, active RhoA promotes the formation of contractile actin stress fibers and focal adhesions, which are critical for cell adhesion and tension.
A co-staining experiment could involve using an antibody against a key focal adhesion protein like Vinculin or Focal Adhesion Kinase (FAK) and co-staining with fluorescent this compound to visualize F-actin. This would allow for the direct observation of how experimental treatments that modulate RhoA activity affect both the integrity of focal adhesions and the organization of the actin cytoskeleton.
Rho GTPase Signaling Pathway Diagram
Caption: Simplified RhoA signaling pathway to the actin cytoskeleton.
Data Presentation and Interpretation
Quantitative analysis of the resulting images can provide objective data. This may include measuring cell area, quantifying the number and length of stress fibers, or determining the intensity of protein staining at specific subcellular locations.
| Parameter | Measurement Method | Example Application |
| F-actin Content | Integrated fluorescence intensity of this compound signal per cell. | Assess changes in total F-actin levels after drug treatment. |
| Stress Fiber Analysis | Image analysis software (e.g., ImageJ/Fiji) to trace and measure fiber length, width, and orientation. | Quantify the effect of RhoA inhibition on stress fiber formation. |
| Protein Co-localization | Pearson's or Manders' colocalization coefficients for the antibody and this compound channels. | Determine the degree of association between a protein and the actin cytoskeleton. |
| Focal Adhesion Size/Number | Thresholding the vinculin/FAK channel and using particle analysis to count the number and measure the area of focal adhesions. | Analyze the impact of substrate stiffness on cell adhesion. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No this compound Staining | - Methanol-containing fixative was used. - this compound conjugate is old or was improperly stored. - Insufficient permeabilization. | - Use methanol-free formaldehyde for fixation.[1][2] - Use a fresh dilution of this compound. - Increase Triton X-100 concentration or permeabilization time. |
| Weak or No Antibody Staining | - Antigen epitope masked by fixation. - Primary antibody concentration is too low. - Inappropriate secondary antibody. | - Try a different fixation protocol (e.g., shorter time). - Titrate the primary antibody to find the optimal concentration. - Ensure the secondary antibody is specific to the primary antibody's host species. |
| High Background | - Insufficient blocking. - Antibody concentrations are too high. - Inadequate washing. | - Increase blocking time or try a different blocking agent. - Reduce primary and/or secondary antibody concentrations. - Increase the number and duration of wash steps. |
| Disrupted Cell Morphology | - Harsh pipetting during washing steps. - Over-permeabilization. | - Be gentle when adding and removing solutions. - Decrease the concentration of Triton X-100 or the permeabilization time. |
By following these detailed protocols and considering the provided troubleshooting advice, researchers can effectively combine this compound staining with immunofluorescence to gain deeper insights into the complex interplay between specific proteins and the actin cytoskeleton.
References
- 1. mdpi.com [mdpi.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Regulation of the Actin Cytoskeleton via Rho GTPase Signalling in Dictyostelium and Mammalian Cells: A Parallel Slalom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Rho GTPases and the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
Choosing the Right Phalloidin Conjugate for Multiplexing: An Application Note and Protocol
Introduction
Phalloidin (B8060827) is a bicyclic peptide toxin isolated from the deadly Amanita phalloides mushroom, which is widely utilized in cellular imaging to selectively label filamentous actin (F-actin).[1][2][3][4] Its high affinity and specificity for F-actin make it an indispensable tool for visualizing the actin cytoskeleton in fixed and permeabilized cells.[3][5] When conjugated to fluorescent dyes, this compound provides a powerful method for studying cytoskeletal organization, cell motility, and morphology in multiplexing immunofluorescence assays, where multiple cellular targets are visualized simultaneously.[1]
The selection of an appropriate this compound conjugate is critical for the success of a multiplexing experiment. Key considerations include the spectral properties of the attached fluorophore, its brightness, photostability, and compatibility with other fluorescent labels in the panel. This application note provides a comprehensive guide to choosing the right this compound conjugate for your multiplexing needs, including a detailed protocol and key data for informed decision-making.
Key Considerations for this compound Conjugate Selection in Multiplexing
Successful multiplex imaging relies on the ability to distinguish the signals from different fluorophores with minimal spectral overlap or crosstalk. The choice of this compound conjugate should be made in the context of the entire antibody and fluorescent probe panel.
1. Spectral Compatibility: The excitation and emission spectra of the this compound conjugate must be distinct from those of the other fluorophores used in the experiment to avoid bleed-through.[6] Utilizing a spectral viewer tool is highly recommended during the panel design phase.
2. Brightness and Signal-to-Noise Ratio: A bright this compound conjugate is essential for detecting F-actin with high sensitivity and achieving a good signal-to-noise ratio.[1][7][8] Newer generation dyes like the Alexa Fluor™, iFluor™, and CF® dyes often offer superior brightness compared to traditional fluorophores like FITC and rhodamine.[1][9]
3. Photostability: Photostability is crucial for obtaining high-quality images, especially during long acquisition times or when performing z-stacking in confocal microscopy. More photostable dyes will fade less quickly, providing a more stable signal throughout the imaging process.[9]
4. pH Sensitivity: this compound binding to actin is pH-sensitive. Elevated pH can lead to the cleavage of a key thioether bridge in the this compound molecule, reducing its affinity for F-actin. It is important to maintain a physiological pH during the staining procedure.
Comparison of Common this compound Conjugates
To aid in the selection process, the following table summarizes the spectral properties of commonly used this compound conjugates. When planning a multiplex experiment, use this data in conjunction with the spectra of your other chosen fluorophores to minimize spectral overlap.
| Fluorophore Conjugate | Excitation Max (nm) | Emission Max (nm) | Color | Relative Brightness | Relative Photostability |
| Blue | |||||
| iFluor™ 350 | 353 | 442 | Blue | ++ | ++ |
| CF®350 | 347 | 448 | Blue | ++ | ++ |
| Green | |||||
| FITC | 495 | 519 | Green | ++ | + |
| Alexa Fluor™ 488 | 495 | 519 | Green | ++++ | ++++ |
| iFluor™ 488 | 491 | 520 | Green | +++++ | +++++ |
| CF®488A | 490 | 515 | Green | +++++ | +++++ |
| ActinBrite™ 488/505 | 488 | 505 | Green | +++++ | +++++ |
| Orange/Red-Orange | |||||
| Rhodamine | 540 | 565 | Orange | ++ | ++ |
| TRITC | 557 | 576 | Red-Orange | ++ | ++ |
| Alexa Fluor™ 546 | 556 | 573 | Orange | ++++ | ++++ |
| Alexa Fluor™ 555 | 555 | 565 | Orange | ++++ | ++++ |
| iFluor™ 555 | 556 | 571 | Orange | +++++ | +++++ |
| CF®555 | 555 | 565 | Orange | +++++ | +++++ |
| Red | |||||
| Alexa Fluor™ 568 | 578 | 603 | Red | ++++ | ++++ |
| Alexa Fluor™ 594 | 590 | 617 | Red | ++++ | ++++ |
| Texas Red-X | 595 | 615 | Red | +++ | +++ |
| Far-Red/Near-IR | |||||
| Alexa Fluor™ 647 | 650 | 668 | Far-Red | ++++ | ++++ |
| iFluor™ 647 | 652 | 675 | Far-Red | +++++ | +++++ |
| CF®640R | 642 | 662 | Far-Red | +++++ | +++++ |
| ActinBrite™ 665/690 | 665 | 690 | Far-Red | +++++ | +++++ |
| Alexa Fluor™ 680 | 679 | 702 | Near-IR | ++++ | ++++ |
| CF®740 | 743 | 764 | Near-IR | +++ | +++ |
Relative Brightness and Photostability are generalized comparisons based on available data and manufacturer claims, where '+' indicates lower performance and '+++++' indicates higher performance.
Multiplex Immunofluorescence Workflow with this compound Staining
The following diagram illustrates a typical workflow for a multiplex immunofluorescence experiment that includes this compound staining.
Caption: Workflow for multiplex immunofluorescence with this compound staining.
Decision-Making for this compound Conjugate Selection
This diagram outlines the key decision points when selecting a this compound conjugate for a multiplexing experiment.
Caption: Decision tree for selecting the optimal this compound conjugate.
Detailed Protocol for Multiplex Immunofluorescence with this compound Staining
This protocol is designed for staining cultured cells grown on coverslips but can be adapted for tissue sections.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (methanol-free is recommended as methanol (B129727) can disrupt actin structure[2][10])
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS
-
Primary antibodies (diluted in Blocking Buffer)
-
Fluorophore-conjugated secondary antibodies (diluted in Blocking Buffer)
-
This compound conjugate working solution (e.g., 1:100 to 1:1000 dilution of a stock solution in Blocking Buffer)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Fixation:
-
Grow cells on sterile glass coverslips to the desired confluency.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[2]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[2]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies to their optimal concentration in Blocking Buffer.
-
Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibodies.
-
-
Secondary Antibody and this compound Incubation:
-
Dilute the fluorophore-conjugated secondary antibodies and the this compound conjugate in Blocking Buffer. It is often possible to co-incubate the secondary antibodies and the this compound conjugate. However, for optimal signal, sequential staining may be preferred, with antibody staining performed before this compound staining.[11]
-
Incubate the cells with the secondary antibody and this compound solution for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Nuclear Counterstaining:
-
Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Image the stained cells using a fluorescence microscope with the appropriate filter sets for each fluorophore.
-
Acquire images for each channel sequentially to minimize bleed-through.
-
Troubleshooting Common Issues
-
Weak this compound Signal:
-
High Background:
-
Ensure adequate blocking.[12]
-
Optimize the concentration of antibodies and this compound.
-
Perform thorough washes between steps.
-
-
Spectral Bleed-through:
-
Choose fluorophores with minimal spectral overlap.
-
Use a spectral viewer to plan your experiment.
-
Acquire images sequentially for each channel.
-
Include single-stain controls to assess bleed-through.[7]
-
Conclusion
The successful visualization of F-actin within a multiplex immunofluorescence experiment is highly dependent on the careful selection of the this compound conjugate. By considering the spectral properties, brightness, and photostability of the available fluorophores in the context of the entire experimental panel, researchers can achieve high-quality, multi-target images. The provided protocol and decision-making framework serve as a valuable resource for optimizing multiplex assays and obtaining reliable and reproducible results.
References
- 1. This compound Conjugates for Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. This compound Conjugates | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound labeling protocol for optimal F-actin staining [abberior.rocks]
- 6. resources.revvity.com [resources.revvity.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. biotium.com [biotium.com]
- 10. Why am I unable to see this compound staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.com]
- 11. Optimized fixation and this compound staining of basally localized F-actin networks in collectively migrating follicle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Visualizing the Unseen: A Guide to Phalloidin Staining for F-Actin in 3D Cell Cultures
Application Note AN-001
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell cultures, such as spheroids and organoids, are increasingly utilized in biomedical research and drug discovery to model in vivo tissues more accurately than traditional 2D monolayers. The actin cytoskeleton, a dynamic network of filamentous actin (F-actin), is fundamental to maintaining cell shape, motility, and intracellular organization. Visualizing the intricate architecture of the actin cytoskeleton within these complex 3D structures is crucial for understanding cellular behavior in a more physiologically relevant context. Phalloidin (B8060827), a bicyclic peptide isolated from the Amanita phalloides mushroom, is a highly specific and high-affinity probe for F-actin, making it an indispensable tool for this purpose. When conjugated to a fluorescent dye, this compound allows for the detailed visualization of F-actin filaments in fixed and permeabilized cells.
This application note provides detailed protocols and guidelines for the effective use of fluorescently-labeled this compound to visualize the actin cytoskeleton in various 3D cell culture models. We address common challenges such as probe penetration and signal-to-noise ratio, and provide optimized parameters for different 3D culture systems.
Challenges in Staining 3D Cell Cultures
Staining dense, multicellular 3D structures presents unique challenges compared to 2D cell cultures[1]. Key considerations include:
-
Limited Probe Penetration: The dense cellular arrangement in spheroids and organoids can hinder the diffusion of staining reagents, including this compound, leading to uneven staining with a brightly stained periphery and a weak or unstained core[2].
-
High Background Signal: Autofluorescence from the extracellular matrix (ECM) or cellular debris can obscure the specific this compound signal[2].
-
Structural Integrity: Harsh fixation and permeabilization steps can damage the delicate architecture of 3D cultures[2].
-
Imaging Depth: Achieving high-resolution images deep within a 3D structure is challenging due to light scattering and reduced signal-to-noise ratio with increasing depth[1].
Optimizing this compound Staining in 3D Models
Successful this compound staining in 3D cultures requires careful optimization of several key steps. The following tables summarize recommended starting concentrations and incubation times for various this compound conjugates and 3D model types. These are starting points and may require further optimization based on the specific cell line, spheroid/organoid size, and density.
Quantitative Data: Recommended Staining Parameters
| This compound Conjugate (Fluorophore) | Recommended Concentration Range | Incubation Time (at Room Temperature) | Reference(s) |
| This compound-iFluor 488 | 1:100 - 1:1000 dilution of stock | 60 - 90 minutes | [3] |
| Rhodamine this compound | 0.25 µM | 24 hours (for colorectal cancer organoids) | [4] |
| TRITC-conjugated this compound | Not specified (used for counterstaining) | Overnight | [5] |
| Alexa Fluor 488 this compound | 1:50 - 1:200 dilution of stock | 1 - 2 hours | General Recommendation |
| Alexa Fluor 568 this compound | 1:50 - 1:200 dilution of stock | 1 - 2 hours | General Recommendation |
| Alexa Fluor 647 this compound | 0.33 µM | 2 hours | [6] |
Quantitative Data: Optimization Parameters for 3D Models
| 3D Model Type | Fixation | Permeabilization | This compound Incubation | Key Considerations | Reference(s) |
| Cancer Spheroids | 4% Paraformaldehyde (PFA), 10-20 min, RT | 0.1-0.5% Triton X-100, 15 min, RT | Overnight at 4°C with gentle agitation | Methanol fixation should be avoided as it can disrupt actin filaments.[7] | [7][8] |
| Intestinal Organoids | 4% PFA, 45 min, RT with gentle rocking | 0.5% Triton X-100 in blocking buffer, 2-4 hours at RT or overnight at 4°C | 16 - 72 hours at RT with gentle agitation | Breaking up the Matrigel® dome can improve reagent penetration.[9] | [9][10] |
| Hydrogel-Embedded Cultures | 4% Formaldehyde, 30 min, RT | 0.25% Triton X-100, 20 min, RT | 2 hours, RT | Thorough rinsing after each step is crucial. | [11] |
Experimental Protocols
Protocol 1: this compound Staining of Cancer Spheroids
This protocol is a starting point for staining spheroids cultured using methods such as the hanging drop or ultra-low attachment plates.[12]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.2-0.5% Triton X-100 in PBS
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Fluorescent this compound Conjugate Stock Solution
-
Nuclear Counterstain (e.g., DAPI or Hoechst)
-
Mounting Medium
Procedure:
-
Spheroid Collection: Gently collect spheroids from the culture vessel.
-
Washing: Wash spheroids twice with PBS.
-
Fixation: Fix spheroids in 4% PFA for 15-30 minutes at room temperature.
-
Washing: Wash spheroids three times with PBS.
-
Permeabilization: Permeabilize with 0.2-0.5% Triton X-100 in PBS for 15-20 minutes at room temperature.
-
Washing: Wash spheroids three times with PBS.
-
Blocking: Block non-specific binding by incubating in Blocking Buffer for 1 hour at room temperature.
-
This compound Staining: Dilute the fluorescent this compound conjugate to the desired concentration in Blocking Buffer. Incubate the spheroids in the staining solution for 1-3 hours at room temperature or overnight at 4°C, protected from light. Gentle agitation can improve penetration.
-
Washing: Wash spheroids three times with PBS.
-
Nuclear Counterstaining: If desired, incubate with a nuclear counterstain (e.g., DAPI at 1 µg/mL) for 15-30 minutes.
-
Washing: Wash spheroids twice with PBS.
-
Mounting: Mount the spheroids in an appropriate mounting medium for imaging.
Protocol 2: this compound Staining of Matrigel-Embedded Intestinal Organoids
This protocol is adapted for organoids cultured within an extracellular matrix like Matrigel®.[9]
Materials:
-
PBS
-
4% PFA in PBS
-
Permeabilization/Blocking Buffer (e.g., 0.5% Triton X-100 and 5% donkey serum in PBS)
-
Fluorescent this compound Conjugate
-
DAPI or Hoechst
-
Mounting Medium
Procedure:
-
Organoid Fixation: Fix organoids within the Matrigel® dome by adding 4% PFA directly to the culture well and incubating for 30-60 minutes at room temperature.
-
Release from Matrigel®: Gently disrupt the Matrigel® dome by pipetting to release the organoids.
-
Washing: Transfer the organoids to a microcentrifuge tube and wash three times with PBS, allowing the organoids to settle by gravity between washes.
-
Permeabilization and Blocking: Resuspend the organoids in Permeabilization/Blocking Buffer and incubate for at least 2-4 hours at room temperature or overnight at 4°C with gentle rocking.
-
This compound Staining: Add the fluorescent this compound conjugate to the Permeabilization/Blocking Buffer at the desired concentration. Incubate for 16-72 hours at room temperature with gentle agitation, protected from light.
-
Washing: Wash the organoids three times with PBS for 15 minutes each.
-
Nuclear Staining: Incubate with DAPI or Hoechst in PBS for 20-30 minutes.
-
Washing: Wash once with PBS.
-
Mounting: Carefully transfer the organoids to a slide and mount for imaging.
Visualizing Actin Dynamics in Signaling Pathways
The actin cytoskeleton is a downstream effector of numerous signaling pathways that regulate cell migration, invasion, and morphology. A key family of regulators are the Rho GTPases, which act as molecular switches to control actin polymerization and organization.[13][14][15]
Caption: Rho GTPase signaling to the actin cytoskeleton.
Experimental Workflow for this compound Staining and Imaging of 3D Cell Cultures
The following diagram outlines a general workflow for preparing and analyzing this compound-stained 3D cell cultures.
Caption: General experimental workflow for 3D culture staining.
Troubleshooting
| Issue | Possible Cause | Recommendation | Reference(s) |
| Weak or No Staining | Inadequate permeabilization | Increase Triton X-100 concentration or incubation time. | [16] |
| Insufficient this compound concentration or incubation time | Increase this compound concentration or incubate longer (e.g., overnight at 4°C). | [2] | |
| Methanol-based fixative used | Use methanol-free paraformaldehyde. Methanol can disrupt F-actin structure. | [7] | |
| High Background | Insufficient washing | Increase the number and duration of wash steps. | [7] |
| Autofluorescence | Use a blocking buffer with serum from the secondary antibody's host species. Consider using a signal enhancer. | [17] | |
| Uneven Staining (Bright Periphery, Dark Core) | Poor probe penetration | Increase permeabilization and staining incubation times. Use gentle agitation during incubation. | [2] |
| Dense 3D structure | Consider tissue clearing techniques for very large or dense spheroids/organoids. | [18] |
Conclusion
Fluorescently-labeled this compound is a powerful tool for visualizing the F-actin cytoskeleton in 3D cell cultures. By carefully optimizing fixation, permeabilization, and staining conditions, researchers can overcome the challenges associated with staining these complex structures. The protocols and guidelines provided in this application note serve as a starting point for developing robust and reproducible staining procedures, enabling detailed analysis of actin dynamics in physiologically relevant 3D models. This, in turn, will facilitate a deeper understanding of cellular processes in development, disease, and in response to therapeutic interventions.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. atlantisbioscience.com [atlantisbioscience.com]
- 3. This compound staining protocol | Abcam [abcam.com]
- 4. 3D imaging of colorectal cancer organoids identifies responses to Tankyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunofluorescent Staining Assay of 3D Cell Culture of Colonoids Isolated from Mice Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-PAINT: Enhanced quantitative nanoscale imaging of F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Staining 3D Cell Cultures for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. stemcell.com [stemcell.com]
- 10. Immunofluorescent Staining of Mouse Intestinal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Encapsulation in 3D Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of the actin cytoskeleton in cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Actin-Based Cell Protrusion in a 3D Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Actin-Based Cell Protrusion in a 3D Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. ibidi.com [ibidi.com]
Application of Phalloidin in High-Content Screening Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-content screening (HCS) has emerged as a powerful technology in drug discovery and cell biology, enabling the simultaneous measurement of multiple cellular parameters in a high-throughput manner.[1] Phalloidin (B8060827), a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, is a highly specific and high-affinity probe for filamentous actin (F-actin).[2][3] Its fluorescently conjugated forms are extensively used in HCS assays to visualize and quantify the intricate architecture and dynamic rearrangements of the actin cytoskeleton.[4] This allows for the detailed phenotypic profiling of cells in response to genetic or chemical perturbations, providing valuable insights into cytotoxicity, cell motility, and other crucial cellular processes.[5][6]
This compound's utility in HCS stems from its ability to provide high-contrast, specific staining of F-actin with negligible nonspecific binding.[1] This enables robust image segmentation and feature extraction, which are critical for quantitative analysis in automated microscopy platforms.[7] These application notes provide detailed protocols for utilizing this compound in HCS assays and showcase its application in quantifying cytoskeletal changes.
Key Applications in High-Content Screening
This compound-based HCS assays are instrumental in various areas of research and drug development:
-
Phenotypic Drug Discovery: By analyzing changes in the actin cytoskeleton, researchers can identify novel compounds that modulate cellular morphology, migration, and invasion, which is particularly relevant in cancer research.[5][8]
-
Cytotoxicity and Cell Health Assessment: Alterations in the actin cytoskeleton are sensitive indicators of cellular stress and toxicity. This compound staining can be multiplexed with other markers to provide a comprehensive assessment of cell health.[5][6]
-
Cancer Cell Invasion and Metastasis: HCS assays using this compound can quantify the formation of invasive structures like invadopodia and podosomes, enabling the screening for inhibitors of cancer cell invasion.[8][9]
-
Signal Transduction Pathway Analysis: The actin cytoskeleton is a downstream effector of numerous signaling pathways, most notably the Rho family of small GTPases. This compound-based assays are pivotal in dissecting these pathways and identifying compounds that modulate their activity.[2][10][11]
Experimental Protocols
General this compound Staining Protocol for High-Content Screening
This protocol is a generalized procedure for staining adherent cells in microplates. Optimization of fixation, permeabilization, and staining times may be necessary depending on the cell type and experimental conditions.
Materials:
-
Fluorescently conjugated this compound (e.g., Alexa Fluor™ 488 this compound, TRITC-Phalloidin)
-
Methanol-free formaldehyde (B43269), 16% solution
-
Triton™ X-100
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Nuclear counterstain (e.g., DAPI, Hoechst)
-
Multi-well, optically clear-bottom microplates suitable for imaging
Procedure:
-
Cell Seeding: Seed cells in a 96- or 384-well imaging plate at a density that ensures they are sub-confluent at the time of staining. Allow cells to adhere and grow for 24-48 hours.
-
Compound Treatment: Treat cells with compounds or other experimental perturbations for the desired duration.
-
Fixation:
-
Carefully aspirate the culture medium.
-
Add 3-4% methanol-free formaldehyde in PBS to each well.
-
Incubate for 10-20 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells 2-3 times with PBS.
-
-
Permeabilization:
-
Add 0.1-0.5% Triton™ X-100 in PBS to each well.[12]
-
Incubate for 5-15 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells 2-3 times with PBS.
-
-
Blocking (Optional but Recommended):
-
To reduce nonspecific background staining, add 1% BSA in PBS to each well.[13]
-
Incubate for 30 minutes at room temperature.
-
-
This compound Staining:
-
Prepare the fluorescent this compound staining solution by diluting the stock solution in PBS containing 1% BSA. A typical final concentration is 1:100 to 1:1000, but this should be optimized.
-
Aspirate the blocking solution and add the this compound staining solution to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.[14]
-
-
Nuclear Counterstaining:
-
If desired, a nuclear counterstain like DAPI or Hoechst can be included in the this compound staining solution or added as a separate step.
-
-
Washing:
-
Aspirate the staining solution and wash the cells 2-3 times with PBS.
-
-
Imaging:
-
Leave the final PBS wash in the wells for imaging.
-
Acquire images using a high-content imaging system with the appropriate filter sets for the chosen fluorophores.
-
Protocol for a Cancer Cell Invasion HCS Assay
This protocol is adapted from a screen to identify inhibitors of invadopodia formation in cancer cells.[9]
Materials:
-
Src-transformed 3T3 cells (or other invasive cancer cell line)
-
384-well optical plates
-
Fixation solution (3% Paraformaldehyde in PBS)
-
0.1 M Glycine (B1666218) in PBS
-
0.1% Triton X-100 in PBS
-
5% BSA in PBS
-
Alexa Fluor™ 568 this compound
-
DAPI
Procedure:
-
Cell Plating: Plate Src-3T3 cells in 384-well optical plates and grow for 3 days.
-
Compound Incubation: Incubate cells with compounds for 16 hours.
-
Fixation and Staining:
-
Aspirate media and fix with 50 µL of 3% PFA in PBS for 15 minutes.
-
Aspirate and incubate with 0.1 M glycine for 20 minutes to quench formaldehyde.
-
Wash 3 times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.
-
Incubate in PBS with 5% BSA for 30 minutes.
-
Stain with Alexa Fluor™ 568 this compound (1:1000) for 1 hour and DAPI (1:1000) for 15 minutes.[9]
-
Wash 3 times with PBS before imaging.
-
Data Presentation
Quantitative data from this compound-based HCS assays can be extensive. Key parameters often include cell area, F-actin intensity, and the number and morphology of actin-based structures.
| Parameter | Description | Example Application |
| Cell Area | The total area of the cell as defined by the this compound stain. | Measuring drug-induced cell shrinkage or spreading. |
| F-actin Intensity | The mean or integrated fluorescence intensity of the this compound signal within the cell. | Quantifying changes in actin polymerization. |
| Number of Invadopodia/Podosomes | The count of distinct, F-actin-rich protrusions. | Screening for inhibitors of cancer cell invasion. |
| Stress Fiber Quantification | Measurement of the number, length, and thickness of actin stress fibers. | Assessing the effects of compounds on cell contractility and adhesion. |
| EC50/IC50 Values | The concentration of a compound that gives half-maximal response for a given phenotypic parameter. | Determining the potency of drug candidates. |
Table 1: Example Quantitative Data from a this compound-Based HCS Assay for Cancer Cell Invasion [8][9]
| Compound | Target | EC50 for Invadopodia Inhibition (µM) |
| Purvalanol A | Cdk5 | 0.2 |
| PP2 | Src Family Kinases | ~10 (used as positive control) |
| Paclitaxel | Microtubules | N/A (Inducer of invadopodia) |
Table 2: Phenotypic Readouts from an Anti-Cancer Drug Screen Using this compound Staining [5]
| Readout | Compound (Example) | Effect |
| Cell Count (from nuclear stain) | Staurosporine | Decrease |
| Live Cell Area (Calcein AM) | Staurosporine | Decrease |
| This compound Stained Area | Staurosporine | Decrease |
| Intact Actin Network (Cell Scoring) | Staurosporine | Decrease |
Visualizations
Experimental Workflow for this compound-Based High-Content Screening
Caption: A typical workflow for a this compound-based high-content screening assay.
Signaling Pathway: Rho GTPase Regulation of the Actin Cytoskeleton
Caption: Rho GTPase signaling pathways regulating the actin cytoskeleton.
Conclusion
Fluorescently labeled this compound is an indispensable tool for the quantitative analysis of the actin cytoskeleton in high-content screening assays. Its specificity and the robustness of the staining protocols enable detailed phenotypic profiling, which is critical for modern drug discovery and fundamental cell biology research. The ability to multiplex this compound staining with other fluorescent probes further enhances the power of HCS, allowing for the comprehensive analysis of complex cellular responses to various stimuli. The protocols and data presented here provide a foundation for researchers to develop and implement robust this compound-based HCS assays in their own laboratories.
References
- 1. アクチン染色用ファイロジン | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. The Cytoskeleton and Cell Migration - Rho-GTPases [cellix.imba.oeaw.ac.at]
- 3. researchgate.net [researchgate.net]
- 4. Visualization and Quantitative Analysis of the Actin Cytoskeleton Upon B Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenotypic Characterization of Anti-Cancer Drug effects using Automated Imaging [moleculardevices.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A cell-based high-content screening assay reveals activators and inhibitors of cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A cell-based, high content screening assay reveals activators and inhibitors of cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Actin Dynamics | Cell Signaling Technology [cellsignal.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. biocompare.com [biocompare.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Probing the Cellular Skeleton: Phalloidin-Based Assays for Unraveling Actin Dynamics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The actin cytoskeleton, a dynamic and intricate network of protein filaments, plays a pivotal role in a multitude of cellular processes, from maintaining cell shape and motility to orchestrating intracellular transport and signal transduction. Understanding the regulation of actin dynamics is therefore crucial for deciphering fundamental cellular functions and for the development of novel therapeutic strategies targeting diseases such as cancer and fibrosis. Phalloidin (B8060827), a bicyclic peptide isolated from the death cap mushroom (Amanita phalloides), has emerged as an indispensable tool for studying the filamentous form of actin (F-actin). Its high affinity and specificity for F-actin, coupled with the ability to be conjugated with various fluorophores, make it an ideal probe for a range of qualitative and quantitative assays.
These application notes provide a comprehensive overview of the principles and applications of this compound-based assays in the study of actin dynamics. Detailed protocols for key experiments are presented, along with guidance on data acquisition and analysis. Furthermore, we illustrate critical signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular mechanisms.
Principles of this compound-Based Assays
This compound binds to the interface between F-actin subunits, stabilizing the filament and preventing its depolymerization. This property, while toxic to living cells, is invaluable for preserving and visualizing F-actin structures in fixed cells. When conjugated to a fluorescent dye, this compound allows for the direct visualization of the actin cytoskeleton using fluorescence microscopy. The intensity of the fluorescent signal can be quantified to provide a relative measure of the F-actin content within a cell or a cell population. This principle forms the basis for a variety of assays designed to investigate changes in actin organization and polymerization in response to different stimuli, genetic manipulations, or drug treatments.
Key Applications in Research and Drug Development
This compound-based assays are instrumental in numerous research areas, including:
-
Cell Biology: Investigating the role of the actin cytoskeleton in cell division, migration, adhesion, and morphogenesis.
-
Drug Discovery: Screening for compounds that modulate actin dynamics, which can be potential therapeutics for cancer, inflammatory diseases, and fibrosis.
-
Toxicology: Assessing the effects of toxins and environmental pollutants on the integrity of the actin cytoskeleton.
-
Neuroscience: Studying the role of actin dynamics in neuronal development, synaptic plasticity, and neurodegenerative diseases.
Quantitative Data Presentation
To facilitate the comparison of experimental outcomes, quantitative data from this compound-based assays should be summarized in clearly structured tables.
| Table 1: Quantification of F-actin Fluorescence Intensity | |
| Experimental Condition | Mean Fluorescence Intensity (Arbitrary Units) ± SD |
| Control (Untreated) | 150.2 ± 12.5 |
| Drug A (10 µM) | 275.8 ± 25.1 |
| Drug B (5 µM) | 98.5 ± 9.8 |
| Cytochalasin D (1 µM) | 45.3 ± 5.2 |
| Table 2: Analysis of Cell Migration Speed | |
| Cell Line/Treatment | Average Migration Speed (µm/hour) ± SEM |
| Wild-Type Fibroblasts | 21.3 ± 0.2 |
| Fibroblasts + Cytoskeletal Inhibitor X | 10.2 ± 0.2 |
| Cancer Cell Line Y (Control) | 35.6 ± 1.8 |
| Cancer Cell Line Y + Compound Z | 15.1 ± 1.1 |
Experimental Protocols
Protocol 1: Fluorescent this compound Staining of F-actin in Adherent Cells
This protocol describes the fundamental technique for visualizing the actin cytoskeleton in cultured cells grown on coverslips.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Solution)
-
Fluorescently conjugated this compound (e.g., this compound-iFluor 488, Alexa Fluor 488 this compound)
-
DAPI or Hoechst stain (for nuclear counterstaining, optional)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 10-20 minutes at room temperature.[1]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[1] This step is crucial for allowing the this compound conjugate to enter the cell and bind to F-actin.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.[2]
-
This compound Staining: Dilute the fluorescent this compound conjugate in 1% BSA in PBS to the manufacturer's recommended concentration (typically 1:100 to 1:1000).[1] Incubate the cells with the staining solution for 30-60 minutes at room temperature in the dark to prevent photobleaching.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain like DAPI or Hoechst in PBS for 5-10 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Troubleshooting:
-
Weak or No Signal:
-
Ensure proper permeabilization. Increase Triton X-100 concentration or incubation time if necessary.
-
Check the concentration of the this compound conjugate; it may need to be optimized.
-
Confirm that the correct filter sets are being used for the fluorophore.
-
Avoid using methanol (B129727) for fixation as it can disrupt actin filaments.[3]
-
-
High Background Staining:
-
Ensure adequate washing steps.
-
Increase the blocking time or the concentration of BSA.
-
Use a lower concentration of the this compound conjugate.
-
Protocol 2: In Vitro Actin Polymerization Assay
This assay measures the rate of actin polymerization in vitro and is useful for identifying compounds that either promote or inhibit this process.
Materials:
-
Actin monomer (lyophilized)
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
Fluorescent this compound
-
Test compounds
-
Fluorometer or fluorescence plate reader
Procedure:
-
Actin Reconstitution: Reconstitute lyophilized actin in G-buffer to a stock concentration of 10 mg/mL. Keep on ice to prevent polymerization.
-
Preparation of Reaction Mix: In a microplate well or cuvette, prepare the reaction mix containing G-buffer, the test compound at various concentrations, and actin monomer at a final concentration that supports polymerization (e.g., 2-5 µM).
-
Initiation of Polymerization: Initiate actin polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorometer. The binding of fluorescent this compound to the newly formed F-actin will result in an increase in fluorescence intensity.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The initial rate of polymerization can be calculated from the slope of the linear portion of the curve. Compare the rates of polymerization in the presence and absence of the test compounds.
Protocol 3: Cell Migration (Wound Healing) Assay
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer. This compound staining is used to visualize the actin cytoskeleton in migrating cells at the wound edge.
Materials:
-
Cells cultured to confluence in a multi-well plate
-
Sterile pipette tip or a specialized wound healing insert
-
Culture medium with and without test compounds
-
Materials for this compound staining (as in Protocol 1)
-
Microscope with live-cell imaging capabilities (optional) or a standard microscope for endpoint analysis
Procedure:
-
Create Wound: Once the cells have formed a confluent monolayer, create a scratch or "wound" in the center of the well using a sterile pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform cell-free zone.
-
Treatment: Wash the wells with PBS to remove dislodged cells and then add fresh culture medium containing the test compounds or vehicle control.
-
Incubation and Imaging: Incubate the plate at 37°C in a CO2 incubator.
-
Live-cell imaging: If available, acquire images of the wound at regular intervals (e.g., every 1-2 hours) to monitor cell migration in real-time.
-
Endpoint analysis: If live-cell imaging is not available, fix the cells at different time points (e.g., 0, 12, 24 hours).
-
-
This compound Staining: At the end of the experiment, fix and stain the cells with fluorescent this compound and a nuclear counterstain as described in Protocol 1.
-
Data Analysis:
-
Measure the area of the wound at each time point. The rate of wound closure can be calculated.
-
Qualitatively assess the organization of the actin cytoskeleton in the migrating cells at the wound edge. Look for the formation of lamellipodia and stress fibers.
-
Quantify the number of cells that have migrated into the wound area.
-
Visualization of Signaling Pathways and Workflows
Understanding the signaling pathways that regulate actin dynamics is essential for interpreting experimental results. Graphviz, a graph visualization software, can be used to create clear and informative diagrams of these complex biological processes.
Signaling Pathways Regulating Actin Dynamics
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton. They act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. In their active state, they interact with a variety of downstream effectors to control different aspects of actin organization.
Caption: Rho GTPase signaling pathways regulating actin dynamics.
The Arp2/3 complex is another key player in actin polymerization, responsible for the nucleation of new actin filaments from the sides of existing filaments, leading to the formation of a branched actin network. This process is crucial for the formation of lamellipodia and for cell motility.
Caption: WASP/Arp2/3 signaling pathway for actin polymerization.
Experimental Workflow Diagram
A clear workflow diagram can help in planning and executing experiments systematically.
References
Application Notes and Protocols for Live-Cell Imaging of Actin Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Visualizing Actin in Living Cells
The actin cytoskeleton is a highly dynamic and fundamental component of eukaryotic cells, playing a pivotal role in a myriad of cellular processes including cell motility, division, and intracellular transport. Visualizing the intricate and rapid reorganization of actin filaments (F-actin) in real-time is crucial for understanding these processes. For decades, fluorescently-labeled Phalloidin (B8060827), a toxin isolated from the Amanita phalloides mushroom, has been the gold standard for staining F-actin in fixed cells due to its high affinity and specificity. However, its application in live-cell imaging is severely limited.
These application notes provide a comprehensive overview of the challenges associated with using this compound derivatives for live-cell imaging and detail superior alternative methods and protocols for visualizing actin dynamics in living cells.
The Limitations of this compound Derivatives for Live-Cell Imaging
This compound binds specifically to the interface between F-actin subunits, preventing their depolymerization and stabilizing the filaments.[1][2] While this property is advantageous for preserving actin structures in fixed samples, it is the primary reason for its toxicity in living cells.
Key Limitations:
-
Toxicity: this compound is highly toxic to living cells. By locking actin filaments in a static state, it disrupts the dynamic equilibrium between G-actin monomers and F-actin polymers, which is essential for cellular function. This disruption leads to altered cell motility, cell division arrest, and ultimately, cell death.[1][2] The major symptom of this compound poisoning is acute hunger due to the destruction of liver cells.[1]
-
Cell Impermeability: Unmodified this compound derivatives are not cell-permeable, meaning they cannot cross the intact plasma membrane of living cells.[1][2] While some methods like microinjection can introduce fluorescent this compound into living cells, this is a technically challenging and invasive procedure that is not suitable for high-throughput or long-term imaging.[3][4][5]
-
Artifacts: Even at low concentrations, this compound introduced into the cytoplasm can alter actin distribution and cell motility, leading to experimental artifacts.[1][2] It can recruit less polymerized forms of actin into stable aggregates and at higher concentrations, induce cellular contraction.[1][2]
The following diagram illustrates the mechanism of this compound's interaction with F-actin and its subsequent toxic effects.
Caption: Mechanism of this compound toxicity in live cells.
Alternatives to this compound for Live-Cell Imaging
Due to the significant drawbacks of this compound, several alternative probes have been developed for live-cell imaging of actin. These can be broadly categorized into two groups: genetically encoded probes and synthetic fluorescent probes.
Genetically Encoded Probes
These probes consist of a fluorescent protein (e.g., GFP, RFP) fused to an actin-binding domain or to actin itself. They are introduced into cells via transfection or viral transduction.
-
LifeAct: A 17-amino-acid peptide derived from yeast Abp140. It is one of the most widely used live-cell actin probes due to its small size and relatively low impact on actin dynamics at low expression levels. However, at high expression levels, it can cause actin bundling and other artifacts.[6][7][8]
-
F-tractin: A 44-amino-acid peptide from rat inositol (B14025) 1,4,5-triphosphate 3-kinase A. It has been shown to more closely mimic the distribution of this compound staining compared to other probes but can induce changes in cell morphology.[6][7][8]
-
Utrophin Actin-Binding Domain (Utr261): The calponin-homology domain of utrophin. It binds to F-actin with high specificity. A shorter variant (Utr230) is restricted to more stable actin populations.[6][7][8]
-
Fluorescent Protein-Actin Fusions (e.g., GFP-Actin): While seemingly straightforward, the overexpression of fluorescently tagged actin can interfere with normal actin dynamics and may not incorporate into all actin structures equally.[6][7][8]
Synthetic Fluorescent Probes
These are cell-permeable small molecules that bind to actin.
-
Silicon Rhodamine-Actin (SiR-Actin): A fluorogenic and cell-permeable probe composed of the far-red fluorophore silicon-rhodamine (SiR) conjugated to the F-actin binding molecule jasplakinolide.[1][9] Its fluorescence increases significantly upon binding to F-actin, resulting in a high signal-to-noise ratio. Its far-red emission minimizes phototoxicity.[1][9]
The following diagram provides a decision-making workflow for selecting an appropriate actin probe for live-cell imaging.
Caption: Decision workflow for selecting a live-cell actin probe.
Quantitative Data Summary
The table below summarizes key quantitative data for this compound derivatives and the recommended alternatives for live-cell imaging.
| Probe | Type | Excitation (nm) | Emission (nm) | Cell Permeability | Toxicity/Cellular Perturbation | Recommended Concentration |
| This compound-iFluor 488 | Synthetic Toxin | 491 | 516 | No | High: Stabilizes F-actin, disrupts dynamics, cytotoxic.[1][2][10] | Not recommended for live cells |
| This compound-iFluor 594 | Synthetic Toxin | 590 | 615 | No | High: Stabilizes F-actin, disrupts dynamics, cytotoxic.[1][2][10] | Not recommended for live cells |
| SiR-Actin | Synthetic Probe | 652 | 674 | Yes | Low at ≤100 nM; can affect actin dynamics at higher concentrations.[1][9][11] | 100 nM - 1 µM |
| LifeAct-GFP | Genetically Encoded | 488 | 507 | N/A (Transfection) | Low at low expression; can cause artifacts at high expression.[6][7][8][12] | Titrate expression level |
| F-tractin-Tomato | Genetically Encoded | 554 | 581 | N/A (Transfection) | Can induce morphological changes.[6][7][8][12] | Titrate expression level |
| GFP-Utr261 | Genetically Encoded | 488 | 507 | N/A (Transfection) | Generally low perturbation.[6][7][8][12] | Titrate expression level |
Experimental Protocols
Protocol for Live-Cell Imaging with SiR-Actin
This protocol provides a general guideline for staining and imaging live cells with SiR-Actin. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
SiR-Actin stock solution (1 mM in DMSO)
-
Live-cell imaging medium
-
Cells cultured on imaging-compatible plates or dishes
-
Fluorescence microscope with Cy5 filter set and environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Plate cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.
-
Staining Solution Preparation: Dilute the SiR-Actin stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically 100 nM to 1 µM). For initial experiments, 1 µM is recommended to achieve strong staining.[11] For long-term imaging where actin dynamics are critical, use a concentration of ≤100 nM.[11]
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the SiR-Actin staining solution.
-
Incubation: Incubate the cells for 1 to 4 hours at 37°C in a humidified incubator with 5% CO₂.[1] Optimal incubation time may vary depending on the cell line.
-
Imaging: After incubation, cells can be imaged directly without washing. For an improved signal-to-noise ratio, you can optionally replace the staining solution with fresh pre-warmed imaging medium before imaging.[11]
-
Microscopy: Acquire images using a fluorescence microscope equipped with a Cy5 filter set (Excitation: ~640 nm, Emission: ~670 nm) and an environmental chamber to maintain cell health.
The following diagram outlines the experimental workflow for live-cell imaging with SiR-Actin.
Caption: Experimental workflow for live-cell imaging with SiR-Actin.
General Protocol for Live-Cell Imaging with Genetically Encoded Probes (e.g., LifeAct-GFP)
This protocol provides a general workflow for using genetically encoded actin probes. Specific details of the transfection procedure will vary depending on the reagent and cell line used.
Materials:
-
Plasmid DNA encoding the actin probe (e.g., pEGFP-LifeAct)
-
Transfection reagent suitable for the cell line
-
Culture medium
-
Cells cultured on imaging-compatible plates or dishes
-
Fluorescence microscope with appropriate filter set (e.g., FITC/GFP for GFP-tagged probes) and environmental chamber
Procedure:
-
Cell Seeding: Plate cells on an imaging dish at a density that will be optimal for imaging 24-48 hours post-transfection.
-
Transfection: Transfect the cells with the plasmid DNA according to the manufacturer's protocol for your chosen transfection reagent.
-
Key Consideration: The amount of plasmid DNA should be optimized to achieve a low to moderate expression level. Overexpression can lead to artifacts. It is often beneficial to transfect with a range of DNA concentrations to identify cells with optimal probe expression for imaging.
-
-
Expression: Allow 24-48 hours for the cells to express the fluorescently tagged probe. The optimal expression time will vary between cell lines and promoters.
-
Medium Exchange: Before imaging, gently replace the culture medium with fresh, pre-warmed live-cell imaging medium (phenol red-free medium is often preferred to reduce background fluorescence).
-
Imaging: Place the cells on the microscope stage within an environmental chamber (37°C, 5% CO₂).
-
Microscopy: Identify cells with a low to moderate fluorescence signal. Very bright cells are likely overexpressing the probe and may exhibit abnormal actin structures or dynamics. Acquire time-lapse images using the appropriate laser lines and emission filters.
Conclusion
While fluorescently labeled this compound remains an invaluable tool for visualizing F-actin in fixed cells, its use in live-cell imaging is not recommended due to its inherent toxicity and cell impermeability. For researchers aiming to study the dynamic nature of the actin cytoskeleton in living systems, a variety of superior alternatives are available. Synthetic probes like SiR-Actin offer a simple and effective method for live-cell actin labeling with minimal perturbation, especially for long-term imaging. Genetically encoded probes such as LifeAct, F-tractin, and Utr261 provide powerful tools for visualizing actin dynamics, with the caveat that expression levels must be carefully controlled to avoid artifacts. The choice of the optimal probe will depend on the specific experimental question, cell type, and imaging setup. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to successfully image actin dynamics in live cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative analysis of tools for live cell imaging of actin network architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microinjected fluorescent this compound in vivo reveals the F-actin dynamics and assembly in higher plant mitotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microinjected fluorescent this compound in vivo reveals the F-actin dynamics and assembly in higher plant mitotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. This compound labeling protocol for optimal F-actin staining [abberior.rocks]
- 9. researchgate.net [researchgate.net]
- 10. Chemical modification allows phallotoxins and amatoxins to be used as tools in cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spirochrome.com [spirochrome.com]
- 12. The pros and cons of common actin labeling tools for visualizing actin dynamics during Drosophila oogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Phalloidin Staining for Flow Cytometry Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a pivotal role in maintaining cell shape, motility, division, and intracellular trafficking.[1] Composed of filamentous actin (F-actin) polymers, the cytoskeleton undergoes rapid remodeling in response to various stimuli. Phalloidin (B8060827), a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, is a powerful tool for visualizing F-actin.[1][2] It binds with high affinity and specificity to F-actin, stabilizing the filaments and preventing their depolymerization.[1][2][3] When conjugated to fluorescent dyes, this compound allows for the precise quantification of F-actin content within cells using flow cytometry. This technique offers a high-throughput method to assess cytoskeletal dynamics, making it invaluable for basic research and drug development.[4][5]
This application note provides detailed protocols for staining suspension cells with fluorescently labeled this compound for flow cytometry analysis. It also includes examples of quantitative data presentation and visualizations of relevant signaling pathways that regulate actin polymerization.
Principle of this compound Staining
This compound binds at the interface between F-actin subunits, locking them together and preventing depolymerization.[3] This specific interaction allows for the stoichiometric labeling of F-actin, where the fluorescence intensity directly correlates with the amount of polymerized actin within a cell.[2] Because this compound is not cell-permeable, the cells must be fixed and permeabilized before staining to allow the conjugate to access the intracellular F-actin.[6][7] A variety of fluorescent dyes, such as FITC, Alexa Fluor dyes, and iFluor dyes, can be conjugated to this compound, offering a wide spectrum of colors for multiplexing with other fluorescent probes.[1][2]
Applications in Research and Drug Development
The quantification of F-actin by this compound staining and flow cytometry has numerous applications:
-
Studying Cytoskeletal Dynamics: Investigate changes in the actin cytoskeleton in response to various stimuli, genetic modifications, or disease states.[1]
-
Drug Discovery: Screen for compounds that modulate actin polymerization or depolymerization. Many anti-cancer drugs directly or indirectly target the actin cytoskeleton.[8][9]
-
Immunology: Analyze the cytoskeletal rearrangements that are critical for immune cell functions such as migration, phagocytosis, and T-cell activation.[10][11]
-
Cell Signaling: Dissect signaling pathways that regulate the actin cytoskeleton by measuring F-actin content after pathway activation or inhibition.[12]
-
Toxicology: Assess the cytotoxic effects of compounds by detecting alterations in the actin cytoskeleton.[5]
Experimental Protocols
This section provides a detailed methodology for this compound staining of suspension cells for flow cytometry analysis.
Materials
-
Suspension cells of interest
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Buffer: 3-4% methanol-free formaldehyde (B43269) in PBS. (Caution: Formaldehyde is toxic and should be handled in a fume hood)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer (optional): 1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently labeled this compound conjugate (e.g., this compound-FITC, this compound-Alexa Fluor 488)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol for this compound Staining of Suspension Cells
-
Cell Preparation:
-
Harvest suspension cells by centrifugation at 300-500 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in cold PBS to a concentration of 1-5 x 10^6 cells/mL.
-
-
Fixation:
-
Add an equal volume of Fixation Buffer (3-4% formaldehyde in PBS) to the cell suspension.
-
Incubate for 10-20 minutes at room temperature.[3]
-
-
Washing:
-
Centrifuge the fixed cells at 300-500 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with PBS.
-
-
Permeabilization:
-
Resuspend the cell pellet in Permeabilization Buffer (0.1% Triton X-100 in PBS).[3]
-
Incubate for 5 minutes at room temperature.
-
-
Washing:
-
Wash the cells twice with PBS as described in step 3.
-
-
Blocking (Optional):
-
For reducing non-specific binding, resuspend the cell pellet in Blocking Buffer (1% BSA in PBS).
-
Incubate for 15-30 minutes at room temperature.
-
-
This compound Staining:
-
Prepare the this compound staining solution by diluting the fluorescent this compound conjugate in PBS (or Blocking Buffer) to the manufacturer's recommended concentration (typically in the range of 1:100 to 1:1000).[3]
-
Centrifuge the cells and discard the supernatant.
-
Resuspend the cell pellet in the this compound staining solution.
-
Incubate for 20-60 minutes at room temperature, protected from light.[3]
-
-
Washing:
-
Wash the cells two to three times with PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of PBS.
-
Analyze the cells on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.
-
Collect data for at least 10,000 events per sample for statistically significant results.
-
Data Presentation
Quantitative data from this compound staining experiments are typically presented as the Mean Fluorescence Intensity (MFI) or Median Fluorescence Intensity (MFI), which reflects the average amount of F-actin per cell. Data can be summarized in tables for easy comparison between different treatment groups or cell types.
Table 1: Example of F-actin Quantification in Peripheral Blood Leukocytes. This table shows the median fluorescence intensity (MFI) of FITC-phalloidin stained leukocytes before and after stimulation with fMLP, a chemoattractant that induces actin polymerization. The data is adapted from a study investigating a mutation in the ARPC1B gene, which affects the Arp2/3 complex involved in actin nucleation.[13]
| Cell Type | Condition | Average MFI (± SEM) | Increase in MFI (%) |
| Monocytes | Homozygous Mutation (Unstimulated) | 17,382 (± 2,665) | 104 (± 5) |
| Homozygous Mutation (fMLP Stimulated) | 17,334 (± 2,113) | ||
| Carrier (Unstimulated) | 22,809 (± 7,655) | 213 (± 44) | |
| Carrier (fMLP Stimulated) | 33,784 (± 5,684) | ||
| Healthy Control (Unstimulated) | 26,710 (± 7,050) | 289 (± 41) | |
| Healthy Control (fMLP Stimulated) | 58,280 (± 14,269) | ||
| Neutrophils | Homozygous Mutation (Unstimulated) | 4,791 (± 430) | 94 (± 4) |
| Homozygous Mutation (fMLP Stimulated) | 4,497 (± 477) | ||
| Carrier (Unstimulated) | 6,570 (± 279) | 208 (± 24) | |
| Carrier (fMLP Stimulated) | 13,405 (± 561) | ||
| Healthy Control (Unstimulated) | 12,701 (± 3,120) | 238 (± 13) | |
| Healthy Control (fMLP Stimulated) | 31,975 (± 9,503) |
Visualization of Signaling Pathways
The actin cytoskeleton is regulated by a complex network of signaling pathways. Visualizing these pathways can aid in understanding the mechanism of action of drugs or the consequences of genetic mutations. Below are examples of signaling pathways that regulate actin dynamics, created using the DOT language for Graphviz.
Rho GTPase Signaling Pathway
Rho GTPases are key molecular switches that control the organization of the actin cytoskeleton.
Figure 1. Simplified Rho GTPase signaling pathway leading to actin stress fiber formation and contraction.
T-Cell Receptor Signaling and Actin Polymerization
T-cell activation is critically dependent on the remodeling of the actin cytoskeleton to form an immunological synapse.
Figure 2. T-Cell Receptor (TCR) signaling cascade leading to actin polymerization and immunological synapse formation.
Conclusion
This compound staining coupled with flow cytometry is a robust and high-throughput method for quantifying F-actin content in cells. This technique provides valuable insights into the regulation of the actin cytoskeleton and its role in various cellular processes. The detailed protocols and data presentation examples provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this powerful tool in their studies. The visualization of key signaling pathways further aids in understanding the complex regulation of actin dynamics.
References
- 1. This compound staining protocol | Abcam [abcam.com]
- 2. This compound Conjugates for Actin Staining | Thermo Fisher Scientific - IN [thermofisher.com]
- 3. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Flow Cytometry in the Pharmaceutical Industry - Creative Proteomics [creative-proteomics.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. How does this compound affect actin assembly? | AAT Bioquest [aatbio.com]
- 8. Quantitative Analysis of F-Actin Redistribution in Astrocytoma Cells Treated with Candidate Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based actin polymerization assay to analyze chemokine inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. T cell antigen receptor activation and actin cytoskeleton remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of T cell receptor signaling by the actin cytoskeleton and poroelastic cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemokine-mediated F-actin Dynamics, Polarity, and Migration in B Lymphocytes Depend Upon Wnk1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow Cytometric Determination of Actin Polymerization in Peripheral Blood Leukocytes Effectively Discriminate Patients With Homozygous Mutation in ARPC1B From Asymptomatic Carriers and Normal Controls - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing the Actin Cytoskeleton: Phalloidin Staining for Whole-Mount Drosophila Tissues
Application Notes and Protocols for Researchers
Introduction
In the realm of developmental biology and cell signaling, Drosophila melanogaster serves as a powerful model organism. Visualizing the intricate architecture of the actin cytoskeleton is crucial for understanding fundamental cellular processes such as morphogenesis, cell migration, and cytokinesis. Phalloidin (B8060827), a bicyclic peptide isolated from the death cap mushroom, exhibits a high affinity for filamentous actin (F-actin), making its fluorescently conjugated forms an indispensable tool for staining and imaging the actin cytoskeleton in fixed tissues. This document provides detailed application notes and standardized protocols for this compound staining in various whole-mount Drosophila tissues, tailored for researchers, scientists, and professionals in drug development.
Principle of this compound Staining
This compound binds specifically to the grooves between F-actin subunits, stabilizing the filaments and preventing their depolymerization. When conjugated to a fluorophore, it allows for the precise localization and visualization of actin filaments within a cell or tissue using fluorescence microscopy. The choice of fluorophore can be tailored to the specific experimental setup and the available imaging equipment. This technique is particularly valuable for examining the organization of the actin cytoskeleton during different developmental stages and in response to genetic or pharmacological manipulations.
Experimental Protocols
The following protocols provide a general framework for this compound staining in Drosophila imaginal discs, ovaries, and embryos. It is important to note that optimal conditions may vary depending on the specific tissue, developmental stage, and the antibody used for co-staining.
General Reagents and Buffers
-
Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4.
-
PBT (PBS + Triton X-100): PBS containing 0.1% to 0.3% Triton X-100 for permeabilization and washing.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Prepare fresh from a 16% or 20% stock solution. Caution: PFA is toxic and should be handled in a fume hood.
-
This compound Conjugate Stock Solution: Typically dissolved in DMSO or DMF. Store at -20°C, protected from light.
-
Mounting Medium: A suitable anti-fade mounting medium (e.g., Vectashield, ProLong Gold).
Protocol 1: Staining of Larval Imaginal Discs
Imaginal discs are epithelial sacs that give rise to adult structures during metamorphosis. Visualizing F-actin in these tissues is critical for studying morphogenesis and cell polarity.
Procedure:
-
Dissection: Dissect third instar larvae in cold 1x PBS to isolate the desired imaginal discs (e.g., wing, eye-antennal, leg discs).
-
Fixation: Transfer the dissected tissues immediately into 4% PFA in PBS and fix for 20-30 minutes at room temperature.[1]
-
Washing: Remove the fixative and wash the tissues three times with PBT (0.1% Triton X-100) for 10 minutes each on a rotator.[1]
-
This compound Staining: Incubate the tissues in a solution of fluorescently conjugated this compound diluted in PBT. The optimal concentration and incubation time will depend on the fluorophore (see Table 1). For co-staining with antibodies, this compound can be added along with the secondary antibody.[1]
-
Washing: Wash the tissues three times with PBT for 10-15 minutes each to remove unbound this compound.
-
Mounting: Carefully transfer the stained imaginal discs onto a microscope slide, remove excess PBT, and mount in a drop of anti-fade mounting medium.
Protocol 2: Staining of Adult Ovaries
The Drosophila ovary is an excellent model for studying stem cell biology, cell migration, and oogenesis. This compound staining is instrumental in visualizing the actin-rich ring canals and the cortical actin of nurse cells and the oocyte.
Procedure:
-
Dissection: Dissect adult female flies in a suitable medium (e.g., Schneider's medium or 1x PBS) to isolate the ovaries.
-
Fixation: Fix the ovaries in 4% PFA in PBS for 15-20 minutes at room temperature.[2] Over-fixation can hinder this compound penetration.[2]
-
Washing: Wash the ovaries three times with PBT (0.2% - 0.3% Triton X-100) for 10 minutes each.[3]
-
This compound Staining: Incubate the ovaries in the this compound staining solution. For later stages of oogenesis, an overnight incubation at 4°C can improve staining uniformity.[3][4]
-
Washing: Wash the ovaries three times with PBT for 10 minutes each.
-
Mounting: Tease individual ovarioles apart on a microscope slide and mount in an appropriate mounting medium.
Protocol 3: Staining of Whole-Mount Embryos
Studying the actin cytoskeleton during embryogenesis is key to understanding cellularization, gastrulation, and tissue morphogenesis.
Procedure:
-
Collection and Dechorionation: Collect embryos and dechorionate them using 50% bleach for 2-3 minutes.[5][6] Rinse thoroughly with water.
-
Fixation: Fix the embryos in a 1:1 mixture of 4% PFA in PBS and heptane (B126788) for 20-30 minutes with vigorous shaking.[7]
-
Devitellinization: Remove the vitelline membrane. This can be achieved by vigorously shaking the embryos in a 1:1 mixture of methanol (B129727) and heptane, followed by rehydration through a series of decreasing methanol concentrations in PBT. Alternatively, manual devitellinization can be performed.
-
Washing: Wash the devitellinized embryos extensively with PBT (0.1% Triton X-100).
-
Blocking (Optional): For co-staining with antibodies, a blocking step with 1% BSA in PBT for 30 minutes can reduce background.[7]
-
This compound Staining: Incubate the embryos in the this compound solution for 30 minutes to 2 hours at room temperature, or overnight at 4°C.
-
Washing: Wash the embryos three times with PBT for 15 minutes each.[7]
-
Mounting: Mount the embryos in a suitable mounting medium.
Data Presentation: Quantitative Parameters
The following table summarizes the recommended concentrations and incubation times for different this compound conjugates. These values should be optimized for specific experimental conditions.
| This compound Conjugate | Tissue Type | Concentration | Incubation Time | Reference |
| Alexa Fluor 488 this compound | Imaginal Discs, Ovaries | 1:200 - 1:500 | 20 - 40 min (RT) | [1][2] |
| Alexa Fluor 555/568 this compound | Imaginal Discs, Ovaries | 1:300 - 1:1000 | 15 - 60 min (RT) | [2][3] |
| Alexa Fluor 647 this compound | Imaginal Discs, Ovaries | 1:50 - 1:400 | 40 min - 2 hrs (RT) | [1][2] |
| Rhodamine this compound | Ovaries | 1:1000 | 1 hr (RT) or O/N (4°C) | [3] |
| General | Embryos | 1:500 - 1 µg/ml | 30 min - 2 hrs (RT) | [7] |
RT: Room Temperature; O/N: Overnight
Mandatory Visualization
Experimental Workflow for this compound Staining
Caption: General experimental workflow for whole-mount this compound staining in Drosophila tissues.
Signaling Pathway: Regulation of the Actin Cytoskeleton by the Rho GTPase Family
The Rho family of small GTPases (Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton. Their activity is crucial for many of the processes studied in Drosophila development. This compound staining is often used to visualize the downstream effects of manipulating these pathways.
Caption: Simplified diagram of Rho GTPase signaling pathways that regulate actin structures.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Insufficient permeabilization | Increase Triton X-100 concentration (up to 0.5%) or incubation time. |
| This compound degradation | Use fresh this compound stock. Avoid repeated freeze-thaw cycles by aliquoting. Protect from light. | |
| Over-fixation | Reduce fixation time. Ensure PFA solution is fresh. | |
| High Background | Incomplete washing | Increase the number and duration of PBT washes. |
| Non-specific binding | Add a blocking step with BSA or normal goat serum before staining. | |
| Distorted Tissue Morphology | Harsh dissection or handling | Be gentle during dissection and transfer of tissues. |
| Inappropriate fixation | Optimize fixation time and PFA concentration. | |
| Uneven Staining | Poor reagent penetration | Increase permeabilization time. For dense tissues like late-stage ovaries, consider overnight incubation at 4°C.[3] |
By following these detailed protocols and considering the provided quantitative data and troubleshooting tips, researchers can achieve high-quality and reproducible this compound staining in whole-mount Drosophila tissues, enabling robust analysis of the actin cytoskeleton in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized fixation and this compound staining of basally localized F-actin networks in collectively migrating follicle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tootlelab.com [tootlelab.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phalloidin Concentration for F-Actin Staining
Welcome to our technical support center for optimizing phalloidin (B8060827) staining. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve high-quality F-actin visualization across various cell types.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound staining experiments.
Issue 1: Weak or No this compound Staining
| Potential Cause | Recommended Solution |
| Incorrect Fixation | Use methanol-free formaldehyde (B43269) (3-4% in PBS) for fixation. Methanol (B129727), acetone (B3395972), or other alcohol-based fixatives can disrupt actin structure and prevent this compound binding.[1][2] |
| Insufficient Permeabilization | Ensure adequate permeabilization (e.g., 0.1-0.5% Triton X-100 in PBS for 5-15 minutes) to allow this compound to access intracellular actin filaments.[2] For some cells, like primary neurons, reducing permeabilization time to 5-10 minutes may be beneficial.[3] |
| Suboptimal this compound Concentration | The optimal concentration varies by cell type. Increase the this compound concentration if the signal is weak. A general starting point is a 1:100 to 1:1000 dilution of the stock solution. For specific cell types like primary neurons, a higher concentration (e.g., 1:50 to 1:200) may be necessary.[3] |
| Inadequate Incubation Time | Increase the incubation time with the this compound conjugate. Typical incubation is 20-90 minutes at room temperature, but overnight incubation at 4°C can sometimes enhance the signal for samples with low F-actin content. |
| pH of Staining Buffer | This compound binding is pH-sensitive. Ensure the pH of your PBS and staining buffers is around 7.4. Elevated pH can reduce this compound's affinity for F-actin.[4] |
| Repeated Freeze-Thaw Cycles of this compound Stock | Aliquot the this compound stock solution upon receipt to avoid repeated freeze-thaw cycles, which can degrade the conjugate.[3][5] |
| Photobleaching | Protect samples from light during incubation and imaging. Use an anti-fade mounting medium to preserve the fluorescent signal.[6] |
Issue 2: High Background or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Excess this compound Concentration | Titrate the this compound concentration to find the optimal balance between signal and background. If the background is high, reduce the concentration. |
| Inadequate Washing | Increase the number and duration of wash steps after staining to remove unbound this compound. Typically, 2-3 washes with PBS for 5 minutes each are recommended. |
| Non-Specific Binding | Include a blocking step with 1% Bovine Serum Albumin (BSA) in PBS for 20-30 minutes before this compound incubation to reduce non-specific binding.[4] Adding 1% BSA to the staining solution can also help.[7] |
| Cell/Tissue Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If autofluorescence is high, particularly in the blue or green channels, consider using this compound conjugates with red or far-red fluorophores.[8][9] |
| Issues with Suspension Cells | For suspension cells, ensure they are properly adhered to a coated surface (e.g., poly-D-lysine) before staining to prevent cell loss and clumping, which can contribute to background. |
| Yolk Granules in Embryos | When staining embryos, high background in yolk granules can occur. Longer permeabilization times and additional washes with Triton or Tween-containing buffers may be necessary.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the best fixative for this compound staining?
A1: The recommended fixative is 3-4% methanol-free formaldehyde in PBS. Alcohol-based fixatives like methanol or acetone should be avoided as they denature F-actin and interfere with this compound binding.[1][2]
Q2: Do I always need to permeabilize my cells for this compound staining?
A2: Yes, permeabilization is essential for fixed cells because this compound is not cell-permeant and needs to enter the cell to bind to F-actin. 0.1% to 0.5% Triton X-100 in PBS is commonly used.[2]
Q3: Can I stain live cells with this compound?
A3: Generally, fluorescently-labeled this compound is not cell-permeable and is therefore not ideal for staining live cells.[1] While some specialized protocols exist for live-cell labeling, they often require higher concentrations and may affect actin dynamics. For live-cell imaging of F-actin, probes like Lifeact or F-tractin are often preferred.
Q4: Can I perform immunostaining in combination with this compound staining?
A4: Yes, this compound staining is compatible with immunofluorescence. It is generally recommended to perform the antibody incubations first, and then add the this compound conjugate along with the secondary antibody.[5]
Q5: How should I store my this compound conjugate?
A5: Lyophilized this compound should be stored at -20°C. Once reconstituted into a stock solution (usually in DMSO or methanol), it should be aliquoted and stored at -20°C, protected from light, to avoid repeated freeze-thaw cycles.[5]
Q6: Why does my this compound staining look different in different cell types?
A6: The organization and abundance of the actin cytoskeleton can vary significantly between different cell types and even under different physiological conditions. Therefore, staining patterns and optimal this compound concentrations will differ.
Quantitative Data: Recommended this compound Concentrations for Different Cell Types
The optimal this compound concentration is cell-type dependent and should be empirically determined. The following table provides starting recommendations based on literature and manufacturer guidelines.
| Cell Type | Recommended Starting Concentration/Dilution | Notes |
| General Cultured Cells (e.g., HeLa, 3T3) | 1:100 - 1:1000 dilution of stock solution | A good starting point for most common adherent cell lines. |
| Primary Cortical Neurons | 1:50 - 1:200 dilution of stock solution | May require a higher concentration for clear visualization of fine actin structures in neurites.[3] A 1:40 dilution has also been reported to work well.[11] |
| Platelets | 66 nM - 10 units/ml | Platelets have a dense actin cytoskeleton and may require specific concentrations for optimal staining.[12][13] |
| Suspension Cells (e.g., Jurkat, Leukocytes) | 150 nM | For flow cytometry applications, a specific molar concentration is often used.[14] |
| Yeast and Fungi | 5 U/mL to 50 U/mL | May require a higher concentration to penetrate the cell wall.[2] |
Note: "U" or "Unit" is a manufacturer-defined measure of activity and the corresponding molar concentration can vary. Always refer to the manufacturer's datasheet for your specific this compound conjugate.
Experimental Protocols
Protocol 1: this compound Staining of Adherent Cells
This protocol is suitable for most adherent cell lines grown on coverslips or in imaging plates.
Materials:
-
Cells grown on sterile glass coverslips or imaging-grade plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol-free Formaldehyde, 4% in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer (optional but recommended): 1% BSA in PBS
-
Fluorescent this compound Conjugate Stock Solution
-
Staining Solution: Diluted this compound conjugate in PBS (with 1% BSA if using blocking buffer)
-
Anti-fade Mounting Medium
-
Fluorescence Microscope
Procedure:
-
Wash: Gently wash the cells twice with pre-warmed PBS.
-
Fix: Add 4% formaldehyde in PBS and incubate for 10-20 minutes at room temperature.
-
Wash: Gently wash the cells three times with PBS for 5 minutes each.
-
Permeabilize: Add Permeabilization Buffer and incubate for 5-10 minutes at room temperature.
-
Wash: Gently wash the cells three times with PBS.
-
(Optional) Block: Add Blocking Buffer and incubate for 20-30 minutes at room temperature.
-
Stain: Remove the blocking buffer (if used) and add the this compound Staining Solution. Incubate for 20-90 minutes at room temperature, protected from light.
-
Wash: Gently wash the cells three times with PBS for 5 minutes each.
-
Mount: Mount the coverslip onto a microscope slide using an anti-fade mounting medium. If using an imaging plate, add PBS to the wells to prevent drying.
-
Image: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Protocol 2: this compound Staining of Suspension Cells
For suspension cells, it is recommended to first adhere them to a solid support.
Materials:
-
Suspension cells
-
Poly-D-Lysine or other suitable coating agent
-
Glass coverslips or imaging plates
-
All materials listed in Protocol 1
Procedure:
-
Coat Coverslips/Plates: Coat the imaging surface with Poly-D-Lysine according to the manufacturer's instructions to promote cell adhesion.
-
Adhere Cells: Centrifuge the cell suspension to pellet the cells. Resuspend the cells in fresh culture medium and seed them onto the coated coverslips/plates. Allow the cells to adhere for a sufficient amount of time (this may need to be optimized for your cell type).
-
Proceed with Staining: Once the cells are adhered, carefully aspirate the medium and proceed with the staining protocol for adherent cells (Protocol 1) starting from the first wash step.
Visualizations
References
- 1. cohesionbio.com [cohesionbio.com]
- 2. biotium.com [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound labeling protocol for optimal F-actin staining [abberior.rocks]
- 6. biotium.com [biotium.com]
- 7. genecopoeia.com [genecopoeia.com]
- 8. biotium.com [biotium.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. High background in this compound staining - Cell Biology [protocol-online.org]
- 11. Quantification of Filamentous Actin (F-actin) Puncta in Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Localization Microscopy of Actin Cytoskeleton in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Flow Cytometric Determination of Actin Polymerization in Peripheral Blood Leukocytes Effectively Discriminate Patients With Homozygous Mutation in ARPC1B From Asymptomatic Carriers and Normal Controls [frontiersin.org]
Common artifacts in Phalloidin staining and how to avoid them
This guide provides troubleshooting for common artifacts encountered during phalloidin (B8060827) staining of filamentous actin (F-actin). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my background signal so high and non-specific?
High background can obscure the specific F-actin signal and is a common issue in this compound staining.
Possible Causes & Solutions:
-
Autofluorescence: Some cells and tissues naturally fluoresce, which can contribute to high background.[1]
-
Solution: Image an unstained control sample to assess the level of autofluorescence. Using fluorophores in the red or far-red spectrum can help minimize autofluorescence, which is often more prominent in the blue and green channels.[1]
-
-
Inadequate Fixation: Poor fixation can lead to leakage of cellular components, which can non-specifically bind the this compound conjugate.
-
Incomplete Permeabilization: Insufficient permeabilization can trap the this compound conjugate within the cell, leading to diffuse background staining.
-
Excess this compound Concentration: Using too much this compound conjugate can result in non-specific binding and high background.
-
Solution: Titrate the this compound conjugate to determine the optimal concentration for your cell type and experimental conditions.[3]
-
-
Insufficient Washing: Inadequate washing after staining can leave unbound this compound conjugate in the sample.
-
Solution: Increase the number and/or duration of wash steps after this compound incubation.[5]
-
-
Non-Specific Binding to Other Proteins: this compound can sometimes bind non-specifically to other cellular components.
Q2: Why is my this compound staining weak or absent?
Weak or no staining can be frustrating. Here are some potential reasons and how to address them.
Possible Causes & Solutions:
-
Suboptimal this compound Concentration: The concentration of the this compound conjugate may be too low.
-
Solution: Increase the concentration of the this compound conjugate. The optimal concentration can vary depending on the cell type and fluorophore.[3]
-
-
Incorrect Fixation: Using methanol-based fixatives can disrupt the F-actin structure, preventing this compound from binding.[3]
-
Inadequate Permeabilization: If the cell membrane is not sufficiently permeabilized, the this compound conjugate cannot enter the cell to bind F-actin.
-
Solution: Increase the concentration or incubation time of the permeabilization agent (e.g., 0.1-0.5% Triton X-100).[4]
-
-
Expired or Improperly Stored this compound: this compound conjugates are sensitive to light and temperature.
-
Photobleaching: Excessive exposure to excitation light during imaging can cause the fluorophore to fade.
-
Solution: Use an anti-fade mounting medium and minimize the exposure time and intensity of the excitation light.[3]
-
Q3: Why does my this compound staining look patchy or uneven?
Uneven staining can result from several factors related to sample preparation and handling.
Possible Causes & Solutions:
-
Incomplete Reagent Coverage: If the coverslip or sample is not fully covered with the staining solution, you may see uneven staining, sometimes only at the edges.[9]
-
Solution: Ensure the entire sample is immersed in the reagents during all steps of the protocol. Agitate gently during incubations.[5]
-
-
Cell Clumping: If cells are too dense or clumped together, reagents may not penetrate evenly.[4]
-
Solution: Plate cells at a lower density to ensure they form a monolayer.
-
-
Drying Out of the Sample: Allowing the sample to dry out at any stage can lead to artifacts and uneven staining.[9]
-
Solution: Keep the sample hydrated throughout the staining process. Use a humidified chamber for incubations.[8]
-
-
Inconsistent Fixation or Permeabilization: Uneven exposure to fixative or permeabilization agents can lead to patchy staining.
-
Solution: Ensure the sample is fully submerged and that incubation times are consistent.
-
Q4: Why does the cell morphology look altered or damaged after staining?
Maintaining the structural integrity of cells is crucial for accurate interpretation of F-actin organization.
Possible Causes & Solutions:
-
Harsh Permeabilization: Over-permeabilization can damage cell membranes and disrupt the cytoskeleton.
-
Solution: Reduce the concentration of the detergent (e.g., Triton X-100) or shorten the incubation time.
-
-
Inappropriate Fixation: As mentioned, methanol-based fixatives can alter F-actin structure.[3] Over-fixation with PFA can also sometimes cause issues.[10]
-
Mechanical Stress: Rough handling of the sample, such as vigorous pipetting, can damage the cells.[7]
-
Solution: Handle samples gently at all stages. When adding or removing solutions, pipette slowly against the side of the well or dish.
-
Quantitative Data Summary
While quantitative data on artifact frequency is not commonly published, the following table summarizes key protocol parameters that can be optimized to avoid common issues.
| Parameter | Recommended Range | Potential Issue if Not Optimized |
| Fixative (PFA) Concentration | 3.7 - 4% (methanol-free) | Low: Incomplete fixation, poor morphology. High/Methanol: F-actin disruption.[2][3] |
| Fixation Time | 10 - 20 minutes | Too Short: Inadequate preservation. Too Long: Reduced this compound penetration.[4][10] |
| Permeabilization (Triton X-100) | 0.1 - 0.5% | Too Low: No/weak signal. Too High: Damaged cell morphology, high background.[4] |
| Permeabilization Time | 5 - 15 minutes | Too Short: Incomplete permeabilization. Too Long: Loss of cellular components.[4][8] |
| This compound Conjugate Concentration | 80 - 200 nM (cell type dependent) | Too Low: Weak signal. Too High: High background.[2] |
| Staining Incubation Time | 20 - 60 minutes | Too Short: Weak signal. Too Long: Can sometimes increase background.[3][11] |
Detailed Experimental Protocol: this compound Staining of Cultured Cells
This protocol provides a general guideline for staining F-actin in adherent cultured cells. Optimization may be required for different cell types.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking/Staining Buffer)
-
Fluorescent this compound Conjugate
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Wash: Gently rinse the cells twice with PBS.
-
Fixation: Add 4% PFA and incubate for 10-15 minutes at room temperature.[2][8]
-
Wash: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 5-10 minutes at room temperature.[11]
-
Wash: Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
Blocking (Optional but Recommended): Add 1% BSA in PBS and incubate for 30 minutes to reduce non-specific binding.[8]
-
Staining: Dilute the fluorescent this compound conjugate in 1% BSA in PBS to the desired working concentration. Remove the blocking solution and add the this compound staining solution. Incubate for 30-60 minutes at room temperature, protected from light.[8]
-
Wash: Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Counterstaining (Optional): If desired, incubate with a nuclear counterstain like DAPI according to the manufacturer's instructions.
-
Final Wash: Wash the cells one final time with PBS.
-
Mounting: Carefully remove the coverslip from the dish and mount it on a microscope slide with a drop of antifade mounting medium.
-
Imaging: Image the stained cells using a fluorescence microscope with the appropriate filters for the chosen fluorophore.
Visual Guides
Caption: Standard experimental workflow for this compound staining of F-actin in cultured cells.
Caption: Troubleshooting guide for high background artifacts in this compound staining.
References
- 1. biotium.com [biotium.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. This compound staining protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 6. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. This compound labeling protocol for optimal F-actin staining [abberior.rocks]
- 9. forum.microlist.org [forum.microlist.org]
- 10. Optimized fixation and this compound staining of basally localized F-actin networks in collectively migrating follicle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Filamentous Actin (F-actin) Puncta in Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Weak or no Phalloidin signal: causes and solutions
This guide provides troubleshooting for common issues encountered during F-actin staining with phalloidin (B8060827) conjugates, specifically addressing weak or absent fluorescent signals.
Troubleshooting Guide: Weak or No this compound Signal
This section addresses specific problems in a question-and-answer format to help you identify and solve issues in your experimental workflow.
Question: Why is my this compound signal completely absent or very weak across the entire sample?
Possible Causes and Solutions:
-
Improper Fixation: This is one of the most common reasons for this compound staining failure. This compound binds to the native quaternary structure of Filamentous actin (F-actin).[1][2]
-
Cause: Using alcohol-based fixatives like methanol (B129727) or acetone (B3395972) denatures F-actin, preventing this compound from binding.[1][2][3][4][5][6][7]
-
Solution: Use a methanol-free formaldehyde (B43269) or paraformaldehyde (PFA) solution (typically 3-4% in PBS) for fixation to preserve the actin structure.[1][2][7][8] If your protocol requires alcohol fixation, consider using an anti-actin antibody instead of this compound.[1][2]
-
-
Inadequate Permeabilization: this compound conjugates are not cell-permeable and require permeabilization to enter the cell and bind to F-actin.[8][9]
-
Cause: No permeabilization step was performed, or the duration was insufficient. While PFA fixation can partially permeabilize cells, it is often not enough for robust staining.[10]
-
Solution: After fixation, include a permeabilization step using a detergent like Triton X-100 (0.1-0.5%) or NP-40 for 3-15 minutes.[5][11][12][13]
-
-
Incorrect Reagent Concentration or Incubation Time: The optimal concentration and incubation time can vary.
-
Cause: The this compound conjugate concentration may be too low, or the incubation time too short.
-
Solution: Increase the concentration of the this compound conjugate or extend the incubation time (from 20 minutes up to overnight at 4°C for very low signals).[8] A typical starting concentration is 80-200 nM.[8] For a stronger signal, you can try using 2-3 times the standard amount of staining solution.[14][15]
-
-
Degraded this compound Conjugate: this compound conjugates can lose efficacy over time.
-
Cause: Improper storage (e.g., exposure to light, repeated freeze-thaw cycles) or using an expired reagent can lead to signal loss.[11][16] Stock solutions in DMSO are generally more stable than those in alcohol-based solvents.[14]
-
Solution: Aliquot the stock solution upon arrival to minimize freeze-thaw cycles.[11] Always store conjugates at ≤–20°C, protected from light.[11][14] If degradation is suspected, use a fresh vial of the reagent.
-
Question: Why do only some cells in my sample show good staining while others are weak or negative?
Possible Causes and Solutions:
-
Inconsistent Permeabilization: Uneven application of the permeabilization agent can lead to variable staining.
-
Cause: Cells may not have been uniformly covered with the Triton X-100 solution.
-
Solution: Ensure the entire coverslip or sample is evenly covered during the permeabilization step. Gently agitate the sample to ensure uniform exposure.
-
-
Cell Health and Density: The physiological state of the cells can affect F-actin structures.
-
Cause: Unhealthy or dying cells may have a disrupted actin cytoskeleton. Overly confluent cells may also stain poorly.
-
Solution: Ensure you are working with healthy, sub-confluent cell cultures. Adding 2-10% serum to the staining and wash buffers may help if cells appear unhealthy.
-
Question: My signal was initially bright but faded quickly. What happened?
Possible Causes and Solutions:
-
Photobleaching: Fluorophores will fade upon exposure to excitation light.
-
Cause: Excessive exposure to the microscope's light source during imaging.
-
Solution: Minimize light exposure by using neutral density filters, reducing laser power, or decreasing exposure times. Use an anti-fade mounting medium to preserve the signal.[17] Image samples immediately after staining for the best results.[17]
-
-
This compound Dissociation: this compound binding is reversible, and the conjugate can dissociate from F-actin over time.[16][18]
-
Cause: The off-rate of this compound, which can be higher for far-red dye conjugates, leads to signal loss over hours or days.[16][19] Storing samples in non-hardening mounting medium can exacerbate this.[16]
-
Solution: For best results, image samples shortly after staining.[20] To slow the dissociation, you can perform a post-staining fixation step (e.g., 4% PFA for 10 minutes), use a hardening mounting medium, and store the slides at 4°C in the dark.[16][20]
-
Question: I'm working with paraffin-embedded tissues and see no signal. What is the issue?
Possible Causes and Solutions:
-
Incomplete Deparaffinization: Paraffin (B1166041) must be completely removed for the aqueous staining solution to penetrate the tissue.
-
Cause: Residual paraffin wax is blocking access to the tissue.
-
Solution: Ensure a thorough deparaffinization procedure using xylene followed by a graded ethanol (B145695) series before proceeding with staining.[21][22]
-
-
Solvent-Induced Actin Damage: The solvents used in deparaffinization can damage F-actin.
-
Cause: Solvents like xylene or acetone can disrupt the F-actin structure, preventing this compound binding.[21]
-
Solution: While necessary for paraffin removal, minimize solvent exposure times. If signal remains weak, consider using frozen tissue sections, which do not require solvent-based deparaffinization.[21]
-
Data & Protocols
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| No/Weak Signal | Methanol/Acetone Fixation | Use 3-4% methanol-free formaldehyde (PFA) in PBS.[1][2][7] |
| Inadequate Permeabilization | Use 0.1-0.5% Triton X-100 in PBS for 3-15 minutes after fixation.[5][11] | |
| Low Reagent Concentration | Increase this compound conjugate concentration (typical range 80-200 nM).[8] | |
| Short Incubation Time | Increase incubation time (20-90 minutes at RT, or overnight at 4°C).[8] | |
| Degraded Reagent | Use a fresh vial; store aliquots at -20°C, protected from light.[11][16] | |
| Inconsistent Staining | Non-uniform Permeabilization | Ensure even coverage of permeabilization buffer with gentle agitation. |
| Poor Cell Health | Use healthy, sub-confluent cells. Consider adding serum to buffers. | |
| Signal Fades Quickly | Photobleaching | Use anti-fade mounting media and minimize light exposure during imaging. |
| This compound Dissociation | Image promptly after staining; use hardening mounting media.[16][20] | |
| Paraffin Tissue Issues | Incomplete Deparaffinization | Perform thorough deparaffinization with xylene and ethanol series.[21][22] |
| Fixation/Processing Damage | Optimize fixation protocol to preserve actin structures. Consider using frozen sections.[21][23] |
Experimental Protocols
Protocol 1: Standard this compound Staining for Adherent Cells
-
Wash: Gently wash cells twice with pre-warmed Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fixation: Fix the cells with 3-4% methanol-free formaldehyde in PBS for 10-20 minutes at room temperature.[4][24]
-
Wash: Wash the cells 2-3 times with PBS.
-
Permeabilization: Incubate with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes to permeabilize the cells.[5][13]
-
Wash: Wash the cells 2-3 times with PBS.
-
Blocking (Optional but Recommended): To reduce nonspecific background staining, incubate with 1% Bovine Serum Albumin (BSA) in PBS for 20-30 minutes.[14][15]
-
This compound Staining: Dilute the fluorescent this compound conjugate to its working concentration (e.g., 1:100 to 1:1000) in PBS with 1% BSA. Remove the blocking solution and incubate the cells with the this compound staining solution for 20-90 minutes at room temperature, protected from light.[24]
-
Wash: Rinse the cells 2-3 times with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the sample using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Visual Guides
Diagrams
Below are diagrams to visualize key workflows and concepts related to this compound staining.
References
- 1. Why am I unable to see this compound staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.com]
- 2. Why am I unable to see this compound staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.jp]
- 3. tandfonline.com [tandfonline.com]
- 4. genecopoeia.com [genecopoeia.com]
- 5. cohesionbio.com [cohesionbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Before staining actin with this compound dye conjugates, how should I fixate my sample? | AAT Bioquest [aatbio.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Is this compound cell permeable? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound labeling protocol for optimal F-actin staining [abberior.rocks]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Comparing lifeact and this compound for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound-PAINT: Enhanced quantitative nanoscale imaging of F-actin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biotium.com [biotium.com]
- 21. Why don't I see fluorescence signal of this compound conjugates in my paraffin fixed tissue? | AAT Bioquest [aatbio.com]
- 22. Do I need to deparaffinize my paraffin-embedded tissue sections before staining F-actin with this compound-iFluor® conjugates? Can you provide a deparaffinization protocol? | AAT Bioquest [aatbio.com]
- 23. researchgate.net [researchgate.net]
- 24. docs.aatbio.com [docs.aatbio.com]
Effect of fixation method on Phalloidin staining quality
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Phalloidin (B8060827) staining, with a particular focus on the critical role of the fixation method.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of fixative so crucial for this compound staining?
This compound binds specifically to the native quaternary structure of filamentous actin (F-actin).[1][2] The fixation method must preserve this structure for successful staining. Cross-linking fixatives like paraformaldehyde (PFA) are ideal as they maintain the cellular architecture and the integrity of actin filaments.[1][3][4] In contrast, precipitating or denaturing fixatives, such as methanol (B129727) and acetone (B3395972), disrupt the native conformation of proteins, including actin, which can prevent this compound from binding.[1][5]
Q2: Can I use methanol or acetone for fixation when staining with this compound?
It is strongly recommended to avoid methanol-based fixatives for this compound staining.[5] Methanol denatures proteins and can disrupt actin filaments, leading to significantly reduced or absent staining.[1] If your experimental design necessitates the use of methanol, an antibody-based approach for visualizing the actin cytoskeleton is a more suitable alternative.[1]
Q3: What is the difference between paraformaldehyde (PFA) and formaldehyde (B43269), and can I use formalin?
Paraformaldehyde (PFA) is a polymerized form of formaldehyde. To be used as a fixative, PFA must be depolymerized into a formaldehyde solution.[4] Formalin is a saturated solution of formaldehyde (typically 37%) that often contains methanol as a stabilizer to prevent polymerization.[4] For this compound staining, it is best to use freshly prepared, methanol-free formaldehyde solution made from PFA to avoid any potential disruption of actin filaments by methanol.[5]
Q4: Is a permeabilization step necessary after fixation?
Yes, if you are using a cross-linking fixative like PFA, a permeabilization step is essential.[3] The cross-linking process fixes the cell membrane, but it remains impermeable to larger molecules like the this compound conjugate. A detergent such as Triton X-100 is used to create pores in the cell membrane, allowing the this compound to enter the cell and bind to the F-actin.
Q5: My this compound signal is weak or non-existent. What are the likely causes related to fixation?
Weak or absent this compound staining is a common issue, often linked to the fixation protocol:
-
Use of an inappropriate fixative: As mentioned, using methanol or acetone will result in poor or no staining.[1]
-
Poor quality fixative: Old or improperly stored formaldehyde solutions can degrade, losing their effectiveness. It is always best to use a freshly prepared, methanol-free formaldehyde solution.[6]
-
Insufficient fixation time: Fixation times that are too short may not adequately preserve the actin filaments. A typical fixation time with 4% PFA is 10-20 minutes at room temperature.[4]
Q6: I am observing high background staining. Could my fixation method be the cause?
High background can be caused by several factors, and while fixation is one possibility, other steps in the protocol are also common culprits. With formaldehyde fixation, ensuring thorough washing after fixation is important. Additionally, inadequate permeabilization can sometimes lead to uneven staining and perceived background. In some cases, the tissue itself may have high autofluorescence, which can be exacerbated by the fixation process.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Citation |
| Weak or No Signal | Use of methanol or acetone as a fixative. | Use 4% methanol-free paraformaldehyde (PFA) in PBS for fixation. If methanol fixation is required for other antibodies, consider a sequential staining protocol or use an anti-actin antibody instead of this compound. | [1][5] |
| Old or degraded formaldehyde solution. | Prepare fresh 4% PFA solution from PFA powder. Do not use commercial formalin solutions that contain methanol. | [6] | |
| Insufficient permeabilization. | After PFA fixation, permeabilize with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes. | [8] | |
| This compound conjugate concentration is too low. | Optimize the concentration of the this compound conjugate; a typical starting point is a 1:100 to 1:1000 dilution. | ||
| High Background | Inadequate washing after fixation or staining. | Increase the number and duration of PBS washes after fixation and after incubation with the this compound conjugate. | [9] |
| Permeabilization is too harsh or too long. | Reduce the concentration of Triton X-100 or shorten the permeabilization time. | [6] | |
| Non-specific binding of the this compound conjugate. | Include a blocking step with 1% Bovine Serum Albumin (BSA) in PBS before adding the this compound conjugate. | ||
| Autofluorescence of the sample. | If the tissue has endogenous fluorescence, consider using a fluorophore with a longer wavelength (e.g., in the red or far-red spectrum) and appropriate filter sets. | [10] | |
| Actin Filaments Appear Punctate or Disrupted | Fixation with methanol or acetone. | Switch to 4% PFA fixation to preserve the filamentous structure of actin. | [1] |
| Over-fixation with PFA. | Reduce the fixation time. While PFA is generally gentle on actin, prolonged fixation can sometimes affect antigenicity for other targets if co-staining. | [10] | |
| Cells were not healthy before fixation. | Ensure cells are healthy and not overly confluent before starting the staining procedure. |
Data Summary: Qualitative Comparison of Fixation Methods
| Fixation Method | Fluorescence Intensity | Actin Filament Integrity | Background Signal | Recommendation | Citation |
| 4% Paraformaldehyde (PFA) | Strong and specific | Excellent preservation of fine filamentous structures | Generally low with proper washing | Highly Recommended | [1][3] |
| Cold Methanol | Very weak to none | Poor; filaments are often disrupted, appearing punctate or aggregated | Can be high due to non-specific binding and protein precipitation | Not Recommended | [1][2] |
| Acetone | Very weak to none | Poor; similar to methanol, disrupts filament structure | Can be high | Not Recommended |
Experimental Protocols
Recommended Protocol: Paraformaldehyde (PFA) Fixation
This protocol is optimized for achieving high-quality this compound staining in cultured cells.
-
Cell Preparation: Grow cells on sterile glass coverslips to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells with 3.7-4% methanol-free PFA in PBS for 10-15 minutes at room temperature.[8][9]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[8][11]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking (Optional but Recommended): Incubate the cells with 1% BSA in PBS for 20-30 minutes to reduce non-specific background staining.
-
This compound Staining: Dilute the fluorescently-conjugated this compound to the manufacturer's recommended concentration in PBS (or 1% BSA in PBS). Incubate the cells with the this compound solution for 20-60 minutes at room temperature, protected from light.[8]
-
Washing: Wash the cells two to three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained actin filaments using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Alternative Protocol: Cold Methanol Fixation (for co-staining when PFA is not suitable for the other target)
Note: This protocol is not recommended for this compound staining but is provided for context if co-staining with an antibody that requires methanol fixation. Expect poor or no this compound signal with this method.
-
Cell Preparation: Grow cells on sterile glass coverslips.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Add ice-cold 100% methanol to the cells and incubate for 15 minutes at -20°C.[12]
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Proceed with Staining: At this point, you can proceed with your staining protocol. Note that a separate permeabilization step is generally not required with methanol fixation.
Visualized Workflow
References
- 1. Why am I unable to see this compound staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.com]
- 2. artsandsciences.syracuse.edu [artsandsciences.syracuse.edu]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Fixation and Permeabilization in ICC/IF [novusbio.com]
- 5. Before staining actin with this compound dye conjugates, how should I fixate my sample? | AAT Bioquest [aatbio.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. High background in this compound staining - Cell Biology [protocol-online.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. comparativephys.ca [comparativephys.ca]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocols | Cell Signaling Technology [cellsignal.com]
How to improve signal-to-noise ratio in Phalloidin imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Phalloidin (B8060827) imaging of F-actin.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound staining, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Weak or No this compound Signal
Q: Why am I not seeing any F-actin staining, or why is the signal very dim?
A: A weak or absent this compound signal can stem from several factors throughout the experimental workflow. Key areas to investigate include the fixation method, permeabilization efficiency, this compound concentration, and the health of the cells.
-
Improper Fixation: The use of methanol-based fixatives is a primary cause of poor this compound staining.[1] Methanol denatures the quaternary structure of F-actin, which is necessary for this compound binding.[1] It is crucial to use a formaldehyde-based fixative to preserve the actin filaments' native conformation.[1][2] Over-fixation with formaldehyde (B43269) can also reduce the penetration of the this compound stain.[3]
-
Insufficient Permeabilization: this compound conjugates are not cell-permeant and require proper permeabilization to access the intracellular F-actin.[2][4][5] Inadequate permeabilization will result in a lack of staining.
-
Suboptimal this compound Concentration: The concentration of the this compound conjugate may be too low for the specific cell type or experimental conditions.[4] The optimal concentration can vary depending on the cell type and permeability.[4]
-
Incorrect Microscope Filter Sets: Ensure that the excitation and emission filters on the microscope are appropriate for the specific fluorophore conjugated to the this compound.[4]
-
Signal Fading: this compound signal can diminish over time, especially with far-red and near-IR dye conjugates, due to the dissociation of the probe from F-actin.[6]
Issue 2: High Background or Non-Specific Staining
Q: My images have high background fluorescence, making it difficult to distinguish the F-actin structures. What can I do?
A: High background is a common issue that can obscure the specific F-actin signal. The primary causes are often related to non-specific binding of the this compound conjugate and inadequate washing steps.
-
Non-Specific Binding: this compound conjugates can bind non-specifically to other cellular components or the coverslip itself. Including a blocking step with Bovine Serum Albumin (BSA) can significantly reduce this background staining.[7][8] Adding 1% BSA to the staining solution is a common recommendation.[7][8]
-
Inadequate Washing: Insufficient washing after the staining step can leave unbound this compound conjugate in the sample, contributing to high background. It is recommended to perform multiple washes with PBS.[7][9]
-
Drying of the Sample: Allowing the coverslips to dry out at any stage of the staining process can lead to brighter but less specific staining, often appearing as a ring of intense signal at the edge of the coverslip.[10]
-
Autofluorescence: Some of the background may be due to cellular autofluorescence. Using a quenching solution, such as 0.1 M glycine (B1666218) or 10 mM ethanolamine (B43304) in PBS after fixation, can help reduce formaldehyde-induced autofluorescence.[4]
Experimental Protocols
Below are detailed methodologies for key steps in the this compound staining protocol, optimized to enhance the signal-to-noise ratio.
Protocol 1: Optimized Fixation and Permeabilization for Cultured Cells
This protocol is designed to preserve F-actin integrity while ensuring efficient permeabilization for clear this compound staining.
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Washing: Gently wash the cells three times with pre-warmed Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fixation:
-
Quenching (Optional but Recommended):
-
Wash the cells two to three times with PBS.
-
To quench excess formaldehyde and reduce autofluorescence, incubate the cells with 10 mM ethanolamine or 0.1 M glycine in PBS for 5 minutes.[4]
-
-
Permeabilization:
-
Washing: Wash the cells three times with PBS to remove the detergent.
Protocol 2: Blocking and this compound Staining
This protocol focuses on minimizing non-specific binding and achieving a strong, specific F-actin signal.
-
Blocking:
-
This compound Staining:
-
Prepare the fluorescent this compound conjugate staining solution by diluting it in PBS containing 1% BSA.[7][8] The final concentration will depend on the specific conjugate and cell type, but a common starting point is 80-200 nM.[2]
-
Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.[4]
-
-
Washing:
-
Mounting:
Quantitative Data Summary
The following tables provide a summary of recommended concentrations and incubation times for various reagents used in this compound staining protocols. These values may require optimization for specific cell types and experimental conditions.
| Reagent | Concentration | Incubation Time | Purpose |
| Fixation | |||
| Methanol-Free Formaldehyde | 3.7 - 4% in PBS | 10 - 15 minutes | Preserves F-actin structure[2][8] |
| Quenching | |||
| Ethanolamine | 10 mM in PBS | 5 minutes | Reduces formaldehyde-induced autofluorescence[4] |
| Glycine | 0.1 M in PBS | 5 minutes | Reduces formaldehyde-induced autofluorescence[4] |
| Permeabilization | |||
| Triton X-100 | 0.1 - 0.5% in PBS | 3 - 15 minutes | Allows this compound to enter the cell[4][11] |
| Blocking | |||
| Bovine Serum Albumin (BSA) | 1 - 3% in PBS | 30 - 60 minutes | Reduces non-specific binding[7][9][11] |
| Staining | |||
| Fluorescent this compound Conjugate | 80 - 200 nM (typical) | 20 - 90 minutes | Binds to and visualizes F-actin[2][4] |
| This compound Conjugate (Example Dilutions) | Stock Solution | Dilution Factor | Final Staining Solution |
| Methanolic Stock | 40X | 1:40 | 5 µL stock in 200 µL PBS with 1% BSA[8] |
| DMSO Stock | 400X | 1:400 | 0.5 µL stock in 200 µL PBS with 1% BSA[8] |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for this compound imaging.
Caption: Standard experimental workflow for this compound staining of F-actin in cultured cells.
Caption: A troubleshooting decision tree for common issues in this compound imaging.
References
- 1. Why am I unable to see this compound staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Optimized fixation and this compound staining of basally localized F-actin networks in collectively migrating follicle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound staining protocol | Abcam [abcam.com]
- 5. cohesionbio.com [cohesionbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. forum.microlist.org [forum.microlist.org]
- 11. This compound labeling protocol for optimal F-actin staining [abberior.rocks]
Phalloidin staining variability and reproducibility issues
Welcome to the technical support center for phalloidin (B8060827) staining. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to variability and reproducibility in F-actin staining.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific problems users may encounter during their this compound staining experiments.
Issue 1: Weak or No Fluorescence Signal
Q1: Why is my this compound staining signal weak or completely absent?
A weak or absent signal is a common issue that can stem from several steps in the staining protocol. The primary causes often relate to improper sample fixation, suboptimal this compound concentration, or issues with the reagent itself.
Troubleshooting Steps:
-
Verify Fixation Method: The choice of fixative is critical for preserving F-actin structure.[1][2]
-
Recommended: Use methanol-free formaldehyde (B43269) (3-4%) or paraformaldehyde (PFA) in PBS for 10-30 minutes at room temperature.[3][4] Glutaraldehyde (B144438) is also an acceptable fixative.[3][5]
-
Avoid: Methanol-based fixatives must be avoided as they can disrupt actin filament structures, preventing proper this compound binding.[4][6] Similarly, solvents like xylene or acetone (B3395972) used in deparaffinization can also interfere with binding.[2]
-
-
Optimize this compound Concentration and Incubation: Insufficient dye concentration or incubation time can lead to a low signal.
-
Consult the manufacturer's instructions for the recommended dilution (commonly 1:100 to 1:1,000).
-
The optimal concentration depends on the cell type and may require titration.[3] Typical working concentrations range from 80-200 nM.[3]
-
Incubate for 20-90 minutes at room temperature, protected from light. For very low signals, you can try incubating overnight at 4°C.[3]
-
-
Ensure Proper Permeabilization: this compound conjugates are not cell-permeable and require permeabilization to access the cytoskeleton.[3][7]
-
Check Reagent Stability: this compound conjugates can lose signal intensity over time, especially if not stored correctly.[9][10]
-
Confirm Microscope Filter Sets: Ensure the microscope's excitation and emission filters are appropriate for the specific fluorophore conjugated to your this compound.
Issue 2: High Background Fluorescence
Q2: What is causing the high background in my this compound-stained samples?
High background fluorescence can obscure the details of the actin cytoskeleton and is often caused by non-specific binding of the this compound conjugate or autofluorescence from the fixative.
Troubleshooting Steps:
-
Incorporate Blocking Steps: While this compound is highly specific, a blocking step can reduce non-specific binding.[12]
-
Incubate with 1% Bovine Serum Albumin (BSA) in PBS for 20-30 minutes before staining.[9] This can also help minimize the amount of this compound that binds to the tube itself.
-
-
Quench Excess Formaldehyde: Glutaraldehyde and, to a lesser extent, formaldehyde can cause autofluorescence.
-
After fixation, quench excess formaldehyde with a solution like 10 mM ethanolamine (B43304) or 0.1 M glycine (B1666218) in PBS for 5 minutes.
-
-
Optimize this compound Concentration: Using too high a concentration of the this compound conjugate can lead to increased background. Titrate to find the lowest effective concentration.
-
Ensure Adequate Washing: Insufficient washing after the staining step can leave unbound this compound, contributing to background.
-
Rinse the cells 2-3 times with PBS for 5 minutes per wash after incubation with the this compound conjugate.
-
-
Consider the Sample Type: Some tissues, like zebrafish embryos, may have components (e.g., yolk granules) that contribute to high background.[12] Longer permeabilization times or adding a detergent to the wash buffer might be necessary in such cases.[12]
Issue 3: Staining Artifacts and Reproducibility
Q3: My F-actin structures look patchy, aggregated, or the staining is not reproducible between experiments. What could be wrong?
Variability in staining quality and lack of reproducibility are often linked to subtle inconsistencies in the protocol, particularly in the fixation and permeabilization steps.
Troubleshooting Steps:
-
Standardize All Protocol Steps: Ensure that incubation times, temperatures, and reagent concentrations are kept consistent across all experiments.
-
Use Freshly Prepared Solutions: Reagents like PFA can degrade over time. Using old or improperly stored fixatives can lead to poor preservation of actin structures and inconsistent results.[13][14]
-
Handle Cells Gently: During permeabilization, harsh pipetting can damage cell membranes and disrupt the cytoskeleton, leading to artifacts.[13]
-
Evaluate Cell Health: Unhealthy or dying cells will have a disorganized actin cytoskeleton, leading to poor and unrepresentative staining. Adding 2-10% serum to the staining and wash buffers may help if cells appear unhealthy.
-
Check for Signal Loss Over Time: this compound can dissociate from F-actin over time, especially with far-red dye conjugates.[10] For long-term storage, consider a post-fixation step with 4% formaldehyde for 10 minutes after staining and use a hardening mounting medium.[10] Some newer this compound conjugates are engineered for greater stability, allowing for storage of up to a month.[15]
Experimental Protocols and Data
Standard this compound Staining Protocol for Cultured Cells
This protocol provides a reliable baseline for staining adherent cells.
-
Cell Culture: Grow adherent cells on sterile glass coverslips or in imaging-appropriate plates.
-
Wash: Gently wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fixation: Fix the cells with 3-4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.[4]
-
Wash: Wash the cells two to three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature.[3]
-
Wash: Wash the cells two to three times with PBS.
-
(Optional) Blocking: Incubate cells with 1% BSA in PBS for 30 minutes to reduce non-specific background staining.[9]
-
Staining: Dilute the fluorescent this compound conjugate to its working concentration in PBS (or PBS with 1% BSA). Add the solution to the cells and incubate for 20-90 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells two to three times with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium, preferably one containing an anti-bleaching agent.
-
Imaging: Image using a fluorescence microscope with the correct filter sets for the chosen fluorophore.
Quantitative Data Tables
Table 1: Comparison of Fixation Methods for this compound Staining
| Fixative | Concentration | Time | Temperature | Outcome on F-actin |
| Methanol-Free Formaldehyde/PFA | 3-4% | 10-30 min | Room Temp | Excellent Preservation. Considered the gold standard for preserving F-actin quaternary structure for this compound binding.[3][4][6] |
| Glutaraldehyde | (Varies) | 10-20 min | Room Temp | Good Preservation. A suitable alternative to formaldehyde.[3][5] |
| Methanol (100%) | -20°C | 10 min | -20°C | Poor Preservation. Disrupts and depolymerizes F-actin; not compatible with this compound staining.[4][6] |
| Acetone (100%) | -20°C | 10 min | -20°C | Poor Preservation. Disrupts actin structure and prevents this compound binding.[2] |
Table 2: Recommended Reagent Concentrations & Incubation Times
| Step | Reagent | Typical Concentration | Typical Incubation Time |
| Fixation | Paraformaldehyde (PFA) | 3.7% - 4% in PBS | 10 - 15 minutes |
| Permeabilization | Triton X-100 | 0.1% - 0.5% in PBS | 3 - 15 minutes |
| Blocking | Bovine Serum Albumin (BSA) | 1% in PBS | 30 minutes |
| Staining | This compound Conjugate | 1:100 - 1:1000 dilution (approx. 80-200 nM) | 20 - 90 minutes |
Note: Optimal concentrations and times can vary depending on the cell line and experimental conditions and should be optimized empirically.[3]
Visualizations and Workflows
Standard this compound Staining Workflow
The following diagram illustrates the key steps in a typical this compound staining experiment for cultured cells.
Caption: Standard experimental workflow for this compound staining of adherent cells.
Troubleshooting Logic for Weak this compound Signal
This decision tree provides a logical workflow for diagnosing the cause of a weak or absent fluorescence signal.
Caption: A troubleshooting decision tree for diagnosing weak this compound staining.
References
- 1. Optimized Fixation and this compound Staining of Basally Localized F-Actin Networks in Collectively Migrating Follicle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Why don't I see fluorescence signal of this compound conjugates in my paraffin fixed tissue? | AAT Bioquest [aatbio.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Before staining actin with this compound dye conjugates, how should I fixate my sample? | AAT Bioquest [aatbio.com]
- 5. Can we fix cells with glutaraldehyde and then stain with fluorescent this compound? | AAT Bioquest [aatbio.com]
- 6. Acti-stain™ 488 this compound (PHDG1-A) bei Hölzel-Diagnostika [hoelzel-biotech.com]
- 7. Is this compound cell permeable? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound labeling protocol for optimal F-actin staining [abberior.rocks]
- 12. High background in this compound staining - Cell Biology [protocol-online.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. forum.microlist.org [forum.microlist.org]
- 15. ActinBrite™ this compound for Long-Lasting F-actin Staining | Technology Networks [technologynetworks.com]
Technical Support Center: Staining Dense Actin Structures with Phalloidin
Welcome to the technical support center for phalloidin (B8060827) staining. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the visualization of dense actin structures.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound staining of dense actin structures, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my this compound staining signal weak or absent?
Possible Causes:
-
Insufficient this compound Concentration: The concentration of the this compound conjugate may be too low for the specific cell type or density of actin filaments.[1]
-
Inadequate Incubation Time: The incubation period with the this compound conjugate might be too short to allow for sufficient binding to F-actin.[1]
-
Poor Permeabilization: Incomplete permeabilization of the cell membrane can prevent the this compound conjugate from reaching the actin cytoskeleton.[2][3]
-
Incorrect Fixation: Using methanol-based fixatives can disrupt actin filament structure, preventing this compound binding.[1][2] Paraformaldehyde (PFA) is the recommended fixative.[2]
-
Loss of Cytoskeleton Ultrastructure: The fixation protocol may not have adequately preserved the actin structures, particularly in tissue samples.[4][5]
-
Photobleaching: Excessive exposure to excitation light during imaging can lead to rapid fading of the fluorescent signal.[1]
Solutions:
-
Optimize this compound Concentration: Increase the concentration of the this compound conjugate. Typical concentrations range from 80-200 nM, but some cell types may require up to 5-10 µM.[2]
-
Extend Incubation Time: Increase the incubation time with the this compound conjugate. Incubation for 20-90 minutes at room temperature is a common starting point, but overnight incubation at 4°C can be tested for low signals.[1][2]
-
Optimize Permeabilization: Ensure complete permeabilization by using an appropriate concentration of a detergent like Triton X-100 (e.g., 0.1% in PBS for 3-5 minutes).[2][3]
-
Use Appropriate Fixative: Use methanol-free formaldehyde (B43269) or paraformaldehyde (3-4%) for fixation to preserve actin filament integrity.[1][2]
-
Handle Samples Carefully: Ensure gentle handling during the staining procedure to maintain cellular and cytoskeletal integrity.
-
Use Antifade Mounting Medium: Mount coverslips with an antifade reagent to minimize photobleaching during imaging.[3]
Q2: Why is there high background staining in my images?
Possible Causes:
-
Excess this compound Conjugate: Using too high a concentration of the this compound conjugate can lead to non-specific binding and high background.
-
Insufficient Washing: Inadequate washing after the staining step can leave unbound this compound conjugate in the sample.[1]
-
Non-Specific Binding: The this compound conjugate may non-specifically bind to other cellular components or the coverslip.[3]
Solutions:
-
Titrate this compound Concentration: Determine the optimal concentration of the this compound conjugate by performing a titration series.
-
Thorough Washing: Increase the number and duration of washing steps with PBS after this compound incubation.[1]
-
Use a Blocking Step: Pre-incubating the fixed and permeabilized cells with a blocking solution, such as 1% Bovine Serum Albumin (BSA) in PBS, can help reduce non-specific binding.[1][6]
Q3: My actin structures appear fragmented or disrupted.
Possible Causes:
-
Inappropriate Fixation: As mentioned, methanol-based fixatives can damage actin filaments.[1][2]
-
Over-Permeabilization: Excessive exposure to detergents during permeabilization can disrupt cellular structures, including the actin cytoskeleton.
-
Mechanical Stress: Harsh handling of cells during the staining procedure can physically damage the delicate actin networks.
Solutions:
-
Use Aldehyde-Based Fixatives: Stick to formaldehyde or paraformaldehyde for fixation.[2]
-
Optimize Permeabilization Time: Reduce the incubation time or the concentration of the permeabilization agent.
-
Gentle Handling: Pipette solutions gently and avoid vigorous agitation of the samples.
Q4: I am observing staining artifacts. What could be the cause?
Possible Causes:
-
Precipitated Stain: The this compound conjugate may have precipitated out of solution, leading to fluorescent aggregates on the sample.[7]
-
Contamination: Contamination of reagents or the sample with fluorescent particles or microorganisms can be mistaken for specific staining.[7][8]
-
Residual Wax (for tissue sections): Incomplete deparaffinization of tissue sections can prevent proper staining and lead to artifacts.[4][7]
Solutions:
-
Centrifuge this compound Solution: Briefly centrifuge the this compound stock solution before dilution to pellet any aggregates.
-
Use Sterile Reagents: Use filtered buffers and handle samples in a clean environment to prevent contamination.
-
Ensure Complete Deparaffinization: For paraffin-embedded tissues, ensure thorough removal of wax with xylene or a suitable substitute before proceeding with staining.[4]
Frequently Asked Questions (FAQs)
Q1: Can I use this compound to stain live cells?
No, this compound is toxic and not membrane-permeable, making it unsuitable for live-cell imaging.[1] For visualizing actin dynamics in living cells, alternative probes like Lifeact or F-tractin fused to fluorescent proteins should be used.[9]
Q2: What is the best fixative for this compound staining?
Paraformaldehyde (PFA) at a concentration of 3-4% in PBS is the recommended fixative for preserving F-actin structures for this compound staining.[2] Methanol or acetone-based fixatives should be avoided as they can disrupt the actin cytoskeleton.[1]
Q3: How should I store my fluorescent this compound conjugate?
Lyophilized this compound conjugates should be stored at -20°C.[10] Once reconstituted in DMSO or methanol, the stock solution should also be stored at -20°C, protected from light and moisture. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[10]
Q4: Can I perform immunostaining in combination with this compound staining?
Yes, this compound staining is compatible with immunofluorescence. It is generally recommended to perform the antibody incubations for your protein of interest first, followed by the this compound staining step.[2]
Q5: Why does my this compound staining look different in paraffin-embedded tissues compared to cell culture?
The process of paraffin (B1166041) embedding, including the use of solvents and heat, can alter the structure of actin filaments, potentially leading to reduced or altered this compound binding.[2] Staining of frozen tissue sections often yields better results for F-actin visualization.[2][4]
Quantitative Data Summary
| Parameter | Recommended Range | Notes | Reference(s) |
| This compound Conjugate Concentration | 80 - 200 nM (typical) | Can be up to 5-10 µM for certain cell types. | [2] |
| Incubation Time | 20 - 90 minutes at Room Temperature | Can be extended to overnight at 4°C for weak signals. | [1][2][3] |
| Fixation (Paraformaldehyde) | 3 - 4% in PBS | 10 - 30 minutes at Room Temperature. | [1][2] |
| Permeabilization (Triton X-100) | 0.1% in PBS | 3 - 5 minutes at Room Temperature. | [2][3] |
Experimental Protocols & Visualizations
Standard this compound Staining Protocol for Adherent Cells
This protocol outlines the key steps for staining F-actin in adherent cells grown on coverslips.
Caption: Standard experimental workflow for this compound staining of F-actin in adherent cells.
Troubleshooting Logic for Weak Staining
This diagram illustrates a logical workflow for troubleshooting weak or absent this compound staining.
Caption: A troubleshooting decision tree for addressing issues of weak this compound staining.
References
- 1. This compound staining protocol | Abcam [abcam.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Fluorescent this compound: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]
- 4. Why don't I see fluorescence signal of this compound conjugates in my paraffin fixed tissue? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Artifact in Histological Section – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. scispace.com [scispace.com]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound labeling protocol for optimal F-actin staining [abberior.rocks]
Technical Support Center: Methanol-Free Formaldehyde Fixation for Optimal Phalloidin Staining
Welcome to the technical support center for preserving actin structure using methanol-free formaldehyde (B43269) for phalloidin (B8060827) staining. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure high-quality, reproducible results in visualizing the actin cytoskeleton.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use methanol-free formaldehyde for preserving actin structure?
A1: Methanol (B129727), often included as a stabilizer in formaldehyde solutions, can disrupt the delicate filamentous structure of F-actin.[1][2][3] This disruption can lead to artifacts and prevent proper binding of this compound, which specifically targets the quaternary structure of F-actin.[4] Using methanol-free formaldehyde is the preferred method to preserve the native conformation of the actin cytoskeleton for accurate visualization.[2]
Q2: What is the difference between formaldehyde and paraformaldehyde (PFA)?
A2: Paraformaldehyde is a polymerized form of formaldehyde. To be used as a fixative, PFA must be depolymerized into a formaldehyde solution, typically by heating.[5] Commercial formaldehyde solutions, often called formalin, are saturated solutions of formaldehyde (around 37%) and usually contain 10-15% methanol to slow down polymerization.[6][7] For actin staining, it is best to either use commercially available methanol-free formaldehyde or prepare it fresh from PFA powder to avoid the detrimental effects of methanol.[5][6][8]
Q3: Can I use other fixatives like methanol or acetone (B3395972)?
A3: No, fixatives containing methanol or acetone should be avoided as they disrupt the actin structure and prevent this compound staining.[9] These organic solvents act as coagulants, denaturing proteins rather than cross-linking them, which alters the F-actin structure necessary for this compound binding.[4][7]
Q4: Is permeabilization necessary after fixation?
A4: Yes, permeabilization is a crucial step. This compound conjugates are not cell-permeant and require permeabilization to access the actin filaments within the cell.[9][10] A common and effective permeabilizing agent is Triton X-100.[11][9]
Q5: How can I reduce autofluorescence caused by formaldehyde fixation?
A5: Aldehyde fixatives can react with cellular components to create fluorescent products, leading to background signal.[12][13] To mitigate this, you can:
-
Quench excess formaldehyde: After fixation, incubate cells with a quenching agent like 0.1 M glycine (B1666218) or 10 mM ethanolamine (B43304) in PBS for 5 minutes.[9]
-
Use a chemical quenching agent: Sodium borohydride (B1222165) (NaBH₄) can be used to reduce autofluorescence caused by aldehyde fixation.[12][14]
-
Use commercial quenching kits: Several commercial products are available to specifically reduce autofluorescence.[14][15]
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining after methanol-free formaldehyde fixation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No this compound Signal | Inadequate fixation. | Optimize fixation time (typically 10-30 minutes at room temperature) and formaldehyde concentration (3-4%).[9] Ensure the formaldehyde is fresh and methanol-free.[16] |
| Incomplete permeabilization. | Ensure a dedicated permeabilization step with 0.1% Triton X-100 for 3-5 minutes.[9] Insufficient permeabilization is a common cause of staining failure.[16] | |
| Incorrect this compound conjugate concentration or incubation time. | The optimal concentration and incubation time can vary by cell type.[9] Titrate the this compound conjugate (commonly 1:100 to 1:1000) and optimize incubation time (20-90 minutes).[9] | |
| Degraded this compound conjugate. | Store this compound conjugates properly at -20°C, protected from light.[17] Avoid repeated freeze-thaw cycles by aliquoting.[17] | |
| Methanol contamination in fixative. | Always use certified methanol-free formaldehyde or prepare it fresh from paraformaldehyde.[1][16] | |
| High Background or Non-specific Staining | Excess formaldehyde leading to autofluorescence. | Quench with 0.1 M glycine or 10 mM ethanolamine after fixation.[9] |
| Insufficient washing. | Wash cells thoroughly (2-3 times for 5 minutes each) with PBS after fixation, permeabilization, and staining steps.[9] | |
| This compound conjugate concentration is too high. | Reduce the concentration of the this compound conjugate.[9] | |
| Non-specific binding. | Pre-incubate fixed and permeabilized cells with 1% BSA in PBS for 20-30 minutes before adding the this compound conjugate.[9] | |
| Distorted Cell Morphology or Disrupted Actin Filaments | Cells are not healthy before fixation. | Ensure cells are healthy and not overly confluent before starting the experiment. Adding 2-10% serum to the staining and wash solutions can sometimes help if cells appear unhealthy.[9] |
| Harsh permeabilization. | Reduce the Triton X-100 concentration or the incubation time. | |
| Fixation artifacts. | While methanol-free formaldehyde is ideal, improper handling can still lead to artifacts. Ensure the fixation is performed at room temperature and for the optimal duration.[18][19] | |
| Inconsistent Staining Across Samples | Variability in cell density or health. | Plate cells at a consistent density and ensure uniform health across all samples. |
| Uneven application of reagents. | Ensure cells are completely covered with each solution during all steps of the protocol. | |
| Photobleaching. | Protect samples from light, especially during incubation with the fluorescent this compound conjugate and during imaging.[16] |
Experimental Protocols
Preparation of 4% Methanol-Free Formaldehyde from Paraformaldehyde (PFA)
Reagents:
-
Paraformaldehyde (powder)
-
10X Phosphate-Buffered Saline (PBS)
-
Deionized water (dH₂O)
-
Sodium hydroxide (B78521) (NaOH), 1 N
-
Hydrochloric acid (HCl), dilute
Procedure:
-
To prepare 100 mL of 4% formaldehyde solution, add 80 mL of 1X PBS to a glass beaker with a stir bar.
-
Place the beaker on a hot plate with a magnetic stirrer in a ventilated fume hood and heat to approximately 60°C.
-
Carefully add 4 g of paraformaldehyde powder to the heated PBS.
-
The PFA will not dissolve immediately. Add a few drops of 1 N NaOH to help dissolve the powder. The solution should become clear.
-
Once dissolved, remove the beaker from the heat and allow it to cool to room temperature.
-
Filter the solution to remove any remaining particulates.
-
Adjust the final volume to 100 mL with 1X PBS.
-
Check the pH and adjust to approximately 7.4 with dilute HCl if necessary.
-
Store the solution at 4°C for up to one week or aliquot and freeze at -20°C for longer-term storage. Use fresh for best results.[6]
This compound Staining of Adherent Cells
Materials:
-
Cells grown on coverslips
-
4% Methanol-Free Formaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (optional blocking solution)
-
Fluorescent this compound conjugate
-
Phosphate-Buffered Saline (PBS)
-
Mounting medium
Procedure:
-
Wash cells twice with pre-warmed PBS.
-
Fix the cells with 3-4% methanol-free formaldehyde in PBS for 10-30 minutes at room temperature.[9]
-
Aspirate the fixative and wash the cells 2-3 times with PBS.
-
(Optional but recommended) Quench excess formaldehyde with 0.1 M glycine or 10 mM ethanolamine in PBS for 5 minutes.[9] Wash 2-3 times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.[9]
-
Wash the cells 2-3 times with PBS.
-
(Optional) To reduce non-specific binding, incubate with 1% BSA in PBS for 20-30 minutes.[9]
-
Dilute the fluorescent this compound conjugate to the desired concentration in PBS (or 1% BSA in PBS).
-
Incubate the cells with the diluted this compound conjugate for 20-90 minutes at room temperature, protected from light.[9]
-
Wash the cells 2-3 times with PBS for 5 minutes each.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the stained cells using a fluorescence microscope.
Experimental Workflow and Logic
The following diagram illustrates the key steps and decision points in the experimental workflow for successful this compound staining.
Caption: Experimental workflow for this compound staining.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cohesionbio.com [cohesionbio.com]
- 3. cohesionbio.com [cohesionbio.com]
- 4. Why am I unable to see this compound staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Making a 4% Formaldehyde Solution in PBS: R&D Systems [rndsystems.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. microscopy.arizona.edu [microscopy.arizona.edu]
- 9. This compound staining protocol | Abcam [abcam.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Actin Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. docs.research.missouri.edu [docs.research.missouri.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. This compound labeling protocol for optimal F-actin staining [abberior.rocks]
- 18. Formaldehyde fixation is detrimental to actin cables in glucose-depleted S. cerevisiae cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Formaldehyde fixation is detrimental to actin cables in glucose-depleted S. cerevisiae cells [microbialcell.com]
Impact of serum in staining buffer on cell health and Phalloidin signal
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of serum in the staining buffer on cell health and Phalloidin signal.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of adding serum or Bovine Serum Albumin (BSA) to the this compound staining buffer?
A1: Serum or BSA is primarily added to the staining buffer for two main reasons:
-
To improve cell health and morphology: If cells appear unhealthy or show morphological artifacts after fixation and permeabilization, adding serum (typically 2-10%) to the staining and wash buffers can help preserve their structure.
-
To reduce non-specific background staining: BSA (commonly at 1%) is used as a blocking agent to minimize the non-specific binding of the fluorescent this compound conjugate to the coverslip or other cellular components, resulting in a clearer signal with higher contrast.[1]
Q2: Will serum in the staining buffer affect the this compound signal intensity?
A2: While direct quantitative studies are limited, the inclusion of serum is generally considered to improve the overall quality of this compound staining. By preserving cell morphology and reducing background, serum can lead to a perceived increase in signal-to-noise ratio, making the actin filaments appear brighter and more distinct.
Q3: Can components in the serum interfere with this compound binding to F-actin?
A3: There is no direct evidence to suggest that typical concentrations of serum in the staining buffer interfere with the specific binding of this compound to F-actin. This compound's binding to F-actin is a high-affinity interaction.[2] However, it is crucial to use high-quality, fresh serum to avoid introducing contaminants that could lead to artifacts.[3]
Q4: When should I choose to add serum versus BSA to my staining buffer?
A4:
-
Use serum (2-10%) when you observe that your cells are sensitive to the staining procedure and show signs of poor health, such as shrinking or detachment.
-
Use BSA (1%) as a standard procedure to block non-specific binding and reduce background fluorescence.[1] In many protocols, BSA is sufficient for achieving clean staining with healthy, robust cell lines.
Q5: Can I combine this compound staining with immunofluorescence?
A5: Yes, this compound staining can be combined with immunofluorescence to visualize both the actin cytoskeleton and other proteins of interest simultaneously. In such protocols, the this compound conjugate can be added along with the secondary antibody.[4] When performing immunofluorescence, using serum from the same species as the secondary antibody for blocking is recommended to prevent non-specific binding of the secondary antibody.[5][6][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No this compound Signal | Poor Cell Health: Cells are stressed or damaged during the staining process, leading to a compromised actin cytoskeleton. | Add 2-10% serum to the staining and wash buffers to help maintain cell morphology. |
| Suboptimal this compound Concentration: The concentration of the this compound conjugate is too low. | Optimize the this compound conjugate concentration. The optimal concentration can vary depending on the cell type and experimental conditions. | |
| Inadequate Permeabilization: The cell membrane is not sufficiently permeabilized for the this compound conjugate to enter the cell. | Ensure complete permeabilization, typically with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes.[4][8] | |
| High Background Staining | Non-specific Binding: The this compound conjugate is binding non-specifically to other cellular components or the coverslip. | Pre-incubate the fixed and permeabilized cells with 1% BSA in PBS for 30 minutes before adding the this compound staining solution.[1] |
| Impure Reagents: Contaminants in the buffers or serum may be causing background fluorescence. | Use high-quality, fresh reagents, including serum. Ensure buffers are filtered.[3] | |
| Poor Cell Morphology / Cell Detachment | Harsh Staining Conditions: The fixation, permeabilization, or washing steps are too harsh for the cells. | Include 2-10% serum in the staining and wash buffers to provide a more protective environment for the cells. Reduce the concentration of the permeabilization agent or the incubation time. |
| Inconsistent Staining Across Samples | Variability in Cell Health: Cells in different wells or on different coverslips may be in different physiological states. | Ensure consistent cell culture conditions. The addition of serum to the staining buffer can help normalize cell health across samples. |
| pH Sensitivity of this compound: The pH of the staining buffer is not optimal for this compound binding. | Check and adjust the pH of your buffers to ~7.4. This compound binding can be pH-sensitive.[8] |
Quantitative Data Summary
| Staining Buffer Condition | Expected this compound Signal Intensity | Expected Background Level | Expected Cell Morphology | Overall Staining Quality |
| PBS alone | Variable | Potentially Higher | May be compromised in sensitive cells | Suboptimal for sensitive cells |
| PBS + 1% BSA | Good | Lower | Generally Good | Good (Standard Protocol) |
| PBS + 5% Serum | Good to Enhanced | Low | Excellent | Optimal for sensitive cells |
Experimental Protocols
Protocol 1: Standard this compound Staining with BSA for Background Reduction
This protocol is suitable for most adherent cell lines.
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Fixation:
-
Wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fix the cells with 3.7% methanol-free formaldehyde (B43269) in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with 1% BSA in PBS for 30 minutes at room temperature to block non-specific binding.[1]
-
-
This compound Staining:
-
Dilute the fluorescent this compound conjugate to its optimal working concentration in 1% BSA in PBS.
-
Incubate the cells with the this compound staining solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: this compound Staining with Serum for Improved Cell Health
This protocol is recommended for sensitive cell lines or when cell morphology issues are observed.
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Fixation: Follow step 2 from Protocol 1.
-
Permeabilization: Follow step 3 from Protocol 1.
-
Blocking and Staining:
-
Prepare the this compound staining solution by diluting the fluorescent this compound conjugate to its optimal working concentration in a buffer containing PBS and 5% heat-inactivated serum (e.g., Fetal Bovine Serum).
-
Incubate the cells with the this compound-serum staining solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Prepare a wash buffer consisting of PBS with 5% serum.
-
Wash the cells three times with the PBS-serum wash buffer for 5 minutes each.
-
Perform a final brief wash with PBS to remove excess serum before mounting.
-
-
Mounting: Follow step 7 from Protocol 1.
-
Imaging: Follow step 8 from Protocol 1.
Visualizations
Caption: General experimental workflow for this compound staining of adherent cells.
Caption: Troubleshooting logic for using serum or BSA in this compound staining.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. reddit.com [reddit.com]
- 4. This compound labeling protocol for optimal F-actin staining [abberior.rocks]
- 5. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Adjusting incubation time for optimal Phalloidin staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding Phalloidin (B8060827) staining, with a specific focus on optimizing incubation time for achieving high-quality F-actin visualization in cultured cells and tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for this compound staining?
A standard incubation time for this compound conjugates is between 20 to 90 minutes at room temperature.[1] However, the optimal time can vary depending on the cell type, sample permeability, and the specific this compound conjugate being used. For some applications, an incubation of up to 60 minutes is recommended.[2][3][4] In cases of low signal, incubation can be extended, even overnight at 4°C.[5][6]
Q2: Can I use methanol (B129727) or acetone (B3395972) for fixation before this compound staining?
No, fixatives containing methanol or acetone should be avoided as they can disrupt the F-actin structure, preventing this compound from binding.[7] Formaldehyde-based fixatives, such as paraformaldehyde (PFA), are recommended to preserve the native quaternary structure of F-actin.[5][7]
Q3: Is permeabilization necessary for this compound staining?
Yes, because this compound conjugates are not cell-permeable, fixation must be followed by permeabilization to allow the probe to enter the cell and bind to F-actin.[5] A common permeabilization agent is 0.1% Triton X-100 in PBS for 3 to 5 minutes.[5]
Q4: What is the recommended concentration range for this compound conjugates?
The optimal concentration of this compound conjugate varies depending on the cell type and the fluorophore it is conjugated with. A common dilution range is 1:100 to 1:1,000 from a stock solution. In terms of molarity, a typical working concentration is between 80–200 nM, with 100 nM being a common starting point.[5] However, certain cell types may require concentrations as high as 5–10 µM.[5]
Q5: Can I perform immunostaining in conjunction with this compound staining?
Yes, this compound staining can be combined with immunostaining. It is generally recommended to perform the immunostaining for your protein of interest first, followed by this compound staining, and then a nuclear counterstain like DAPI, if desired.[5] this compound and DAPI can often be co-incubated.[5]
Troubleshooting Guide
Issue 1: Weak or No this compound Signal
If you are observing a weak or complete absence of F-actin staining, consider the following troubleshooting steps:
-
Adjust Incubation Time and Concentration: Insufficient incubation time or a too-low concentration of the this compound conjugate are common causes of a weak signal. Try increasing the incubation time within the recommended range or preparing a fresh, more concentrated working solution.
-
Verify Fixation Protocol: Ensure you are using a methanol-free formaldehyde-based fixative. Methanol denatures F-actin and will prevent this compound binding.[7] Over-fixation can also sometimes reduce signal, so consider optimizing the fixation time.[8]
-
Confirm Permeabilization: Inadequate permeabilization will prevent the this compound conjugate from reaching the F-actin. Ensure your permeabilization step is sufficient for your cell or tissue type.
-
Check Microscope Filter Sets: Confirm that the excitation and emission filters on your microscope are appropriate for the fluorophore conjugated to your this compound.
-
Sample Integrity: Ensure that your cells are healthy and have not been over-handled, which could lead to detachment or altered morphology. If cells appear unhealthy, adding 2-10% serum to the staining and wash buffers may help.
Issue 2: High Background Staining
Excessive background fluorescence can obscure the specific F-actin signal. Here are some strategies to reduce background:
-
Optimize this compound Concentration: A common reason for high background is a this compound concentration that is too high. Try titrating the conjugate to a lower concentration.
-
Increase Wash Steps: Insufficient washing after staining can leave unbound this compound in the sample. Increase the number and duration of your PBS washes after the incubation step.
-
Use a Blocking Step: Pre-incubating your fixed and permeabilized cells with a blocking solution, such as 1% Bovine Serum Albumin (BSA) in PBS for 20-30 minutes, can help reduce non-specific binding.[3]
-
Check for Autofluorescence: The fixation process itself can sometimes induce autofluorescence. If you suspect this, you can try quenching the excess formaldehyde (B43269) with 10 mM ethanolamine (B43304) or 0.1 M glycine (B1666218) in PBS for 5 minutes after fixation.
Data Presentation
| Parameter | Recommended Range | Common Starting Point | Notes |
| Incubation Time | 20 - 90 minutes at RT | 30 - 60 minutes at RT | Can be extended to overnight at 4°C for weak signals.[5][6] |
| This compound Concentration | 1:100 - 1:1,000 dilution | 1:500 dilution | Equivalent to ~80-200 nM.[5] Cell-type dependent.[5] |
| Fixation (PFA) | 3% - 4% in PBS | 4% in PBS | 10 - 30 minutes at room temperature. Must be methanol-free. |
| Permeabilization (Triton X-100) | 0.1% - 0.5% in PBS | 0.1% in PBS | 3 - 15 minutes at room temperature.[2] |
Experimental Protocols
Standard this compound Staining Protocol for Adherent Cells
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Washing: Gently wash the cells two to three times with pre-warmed Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fixation: Fix the cells with 3-4% methanol-free formaldehyde in PBS for 10-30 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the cells two to three times with PBS.
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature.[5]
-
Washing: Wash the cells two to three times with PBS.
-
(Optional) Blocking: To reduce nonspecific background, incubate the cells in 1% BSA in PBS for 20-30 minutes.[3]
-
This compound Incubation: Prepare the this compound conjugate working solution by diluting it in PBS (or 1% BSA in PBS). Add the working solution to the coverslips, ensuring the cells are fully covered. Incubate for 20-90 minutes at room temperature in the dark.[1]
-
Washing: Rinse the cells two to three times with PBS, with each wash lasting 5 minutes.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium, potentially one containing an anti-fade reagent.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound staining incubation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound labeling protocol for optimal F-actin staining [abberior.rocks]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Optimized Whole-Mount Fluorescence Staining Protocol for Pulmonary Toxicity Evaluation Using Mouse Respiratory Epithelia [mdpi.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. 5298094.fs1.hubspotusercontent-na1.net [5298094.fs1.hubspotusercontent-na1.net]
- 7. Why am I unable to see this compound staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.com]
- 8. Immunocytochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Phalloidin signal fading over time and prevention strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during phalloidin (B8060827) staining experiments, with a focus on preventing signal fading.
Troubleshooting Guide
Issue 1: Weak or Fading this compound Signal
Question: My this compound signal is very weak initially, or it fades quickly during imaging. What are the possible causes and how can I fix this?
Answer:
Weak or rapidly fading this compound signal is a common issue that can be attributed to several factors, ranging from the choice of reagents to the imaging setup. Below is a systematic guide to troubleshooting this problem.
Potential Causes and Solutions:
| Potential Cause | Solution | Detailed Explanation |
| Photobleaching | Minimize light exposure, use antifade mounting media, and choose photostable fluorophores. | Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1] To mitigate this, reduce the intensity and duration of light exposure during imaging. Use neutral density filters or lower laser power.[1] Employing a high-quality antifade mounting medium is crucial for preserving the fluorescent signal.[2][3] Additionally, certain fluorophores are inherently more resistant to photobleaching.[4] |
| This compound Dissociation | Use a hardening mounting medium, post-fix the sample after staining, and store samples properly. | This compound can dissociate from F-actin over time, leading to signal loss, a phenomenon that can be more pronounced with far-red dye conjugates.[5] Using a hardening mounting medium can help immobilize the this compound and slow this dissociation.[5] A post-staining fixation step (e.g., 4% PFA for 10 minutes) can also help to crosslink the this compound to the actin filaments.[5] For storage, keep slides at 4°C in the dark.[6] |
| Suboptimal Fluorophore | Select a bright and photostable fluorophore-conjugated this compound. | The choice of fluorophore significantly impacts signal intensity and stability. Dyes like the Alexa Fluor and iFluor series are known for their brightness and photostability compared to older dyes like FITC and rhodamine.[4][7] For instance, Alexa Fluor 488 this compound has been shown to provide superior image quality and resistance to signal loss over time.[8] |
| Incorrect Fixation | Use formaldehyde-based fixatives; avoid methanol (B129727) or acetone (B3395972). | The binding of this compound to F-actin requires the native quaternary structure of the actin filament.[9] Methanol and acetone are denaturing fixatives that disrupt this structure, preventing this compound from binding effectively.[9] A 3-4% formaldehyde (B43269) solution in PBS is the recommended fixative.[10] |
| Inadequate Permeabilization | Ensure complete cell permeabilization. | This compound conjugates are not cell-permeable and require permeabilization to enter the cell and bind to F-actin.[10] A common and effective method is to use 0.1% Triton X-100 in PBS for 3-5 minutes after fixation. Insufficient permeabilization can lead to weak or no staining. |
| Incorrect Staining Protocol | Optimize this compound concentration and incubation time. | The optimal concentration of the this compound conjugate and the incubation time can vary depending on the cell type and experimental conditions. It is advisable to follow the manufacturer's recommendations and perform a titration to find the optimal concentration. Incubation is typically done for 20-90 minutes at room temperature in the dark. |
| Improper Storage of this compound | Store this compound conjugates correctly and avoid repeated freeze-thaw cycles. | This compound conjugates can lose their effectiveness if not stored properly.[11] They should be stored at -20°C, protected from light.[12] It is recommended to aliquot the stock solution upon receipt to minimize freeze-thaw cycles.[5][12] |
Experimental Workflow for this compound Staining and Imaging:
Caption: A generalized workflow for this compound staining of cultured cells.
Frequently Asked Questions (FAQs)
Q1: What is the best type of mounting medium to prevent this compound signal fading?
A1: Antifade mounting media are essential for preserving fluorescence.[2] These reagents work by inhibiting photobleaching.[3] There are two main types: hardening and non-hardening. Hardening antifade reagents can help to slow the dissociation of this compound from F-actin over time.[5] Several commercial antifade reagents, such as the ProLong series, have been shown to effectively protect this compound signals.[2][3]
Q2: How does the choice of fluorophore affect the stability of the this compound signal?
A2: The choice of fluorophore is critical. Modern dyes such as the Alexa Fluor and iFluor series are engineered to be brighter and more photostable than traditional dyes like FITC and rhodamine.[4][7] Studies have shown that Alexa Fluor 488 this compound, for example, maintains its fluorescent signal well over time.[8] When multiplexing, it is important to choose fluorophores with minimal spectral overlap.
Quantitative Comparison of Fluorophore Photostability:
| Fluorophore Conjugate | Relative Photostability | Reference |
| Alexa Fluor 488 this compound | High | [8] |
| iFluor Dyes | High | |
| FITC | Low | |
| Rhodamine | Low |
Q3: Can I use this compound for staining F-actin in live cells?
A3: No, fluorescently-conjugated this compound is not cell-permeable and therefore cannot be used to stain live cells directly.[10] The staining process requires fixation and permeabilization to allow the this compound to enter the cell.[10] For live-cell imaging of actin dynamics, alternative probes such as Lifeact or F-tractin fused to a fluorescent protein are recommended.[8]
Q4: My this compound staining is inconsistent across the same sample. What could be the cause?
A4: Inconsistent staining can arise from several technical issues. Uneven fixation or permeabilization can lead to patchy staining.[13] Ensure that the cells are fully submerged in the solutions during these steps. Another potential cause is the drying out of parts of the sample during the staining procedure, which can lead to brighter, non-specific staining at the edges.[14] Pipetting errors, such as using an incorrect concentration of Triton X-100, can also lead to variability.[15]
Troubleshooting Inconsistent Staining:
Caption: Troubleshooting logic for inconsistent this compound staining.
Q5: Can I use this compound to stain tissue sections?
A5: Yes, this compound can be used to stain F-actin in tissue sections. However, the quality of staining can be lower compared to cultured cells.[10] For paraffin-embedded tissues, the deparaffinization process, which often uses solvents like xylene, can disrupt the actin structure and prevent this compound binding.[16] Frozen tissue sections, which do not undergo harsh solvent treatments, are generally better suited for this compound staining.[16]
Q6: How long can I store my this compound-stained samples?
A6: The stability of the this compound signal during storage depends on the mounting medium and storage conditions.[11] When stored at 4°C and protected from light, samples mounted in a high-quality antifade reagent can often be imaged for up to a week or longer with minimal signal loss.[17] However, for the best results, it is always recommended to image the samples as soon as possible after staining.[18] Some studies have noted that far-red this compound conjugates may be less stable over time.[5]
Experimental Protocols
Detailed Protocol for this compound Staining of Adherent Cells:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish to the desired confluency.
-
Fixation:
-
Aspirate the culture medium.
-
Wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fix the cells by adding 3-4% formaldehyde in PBS and incubating for 10-30 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the fixation solution and wash the cells two to three times with PBS.
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 3-5 minutes at room temperature.
-
Wash the cells two to three times with PBS.
-
-
Blocking (Optional):
-
To reduce non-specific background staining, incubate the cells with 1% Bovine Serum Albumin (BSA) in PBS for 20-30 minutes.
-
-
This compound Staining:
-
Dilute the fluorescent this compound conjugate to its working concentration in PBS (or PBS with 1% BSA).
-
Apply the staining solution to the coverslips and incubate for 20-90 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the staining solution and wash the cells two to three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Image the samples using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Store the slides at 4°C in the dark.
-
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. This compound Conjugates for Actin Staining | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
- 7. Fluorescent this compound: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Why am I unable to see this compound staining in my methanol-fixed and permeabilized samples? | Cell Signaling Technology [cellsignal.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. This compound labeling protocol for optimal F-actin staining [abberior.rocks]
- 13. researchgate.net [researchgate.net]
- 14. forum.microlist.org [forum.microlist.org]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Why don't I see fluorescence signal of this compound conjugates in my paraffin fixed tissue? | AAT Bioquest [aatbio.com]
- 17. immunologicalsciences.com [immunologicalsciences.com]
- 18. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Visualizing the Cellular Skeleton: A Guide to Phalloidin Alternatives for F-actin Staining
For researchers, scientists, and drug development professionals, the accurate visualization of filamentous actin (F-actin) is paramount to understanding cellular structure, function, and dynamics. While phalloidin (B8060827) has long been the gold standard for F-actin staining, its limitations, particularly in live-cell imaging, have spurred the development of a diverse toolkit of alternative probes. This guide provides an objective comparison of prominent this compound alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
This compound: The Benchmark with Caveats
This compound, a bicyclic peptide isolated from the Amanita phalloides mushroom, binds with high affinity and specificity to F-actin, preventing its depolymerization. Its fluorescent conjugates are exceptionally bright and photostable, providing excellent resolution in fixed cells. However, its utility is hampered by its inability to cross the plasma membrane of living cells and its stabilizing effect on actin filaments, which perturbs natural cellular dynamics.
Alternatives at a Glance: A Comparative Overview
A range of alternatives has emerged to overcome the limitations of this compound, broadly categorized into genetically encoded probes and cell-permeable dyes. Each possesses a unique set of characteristics influencing its suitability for specific applications.
| Probe | Type | Method of Labeling | Cell Permeability | Live-Cell Imaging | Potential for Artifacts |
| This compound | Toxin-based | Staining of fixed and permeabilized cells | No | No | Stabilizes F-actin |
| Lifeact | Genetically Encoded Peptide | Transfection or transduction | N/A | Yes | Can alter actin dynamics at high expression levels |
| F-tractin | Genetically Encoded Peptide | Transfection or transduction | N/A | Yes | May induce actin bundling at high concentrations |
| Utrophin | Genetically Encoded Protein Domain | Transfection or transduction | N/A | Yes | Minimal disruption to actin dynamics |
| SiR-actin & derivatives | Cell-Permeable Dye | Direct addition to cell culture medium | Yes | Yes | Based on jasplakinolide (B32604), can affect actin dynamics at high concentrations |
In-Depth Comparison of F-actin Probes
Genetically Encoded Probes: Visualizing Dynamics from Within
Genetically encoded probes are expressed within the cell as fusions with fluorescent proteins, offering a powerful way to visualize F-actin dynamics in real-time.
-
Lifeact: A 17-amino-acid peptide from yeast, Lifeact has become a popular tool for live-cell imaging. Studies have shown that for super-resolution imaging, Lifeact can provide a more continuous labeling of thin filaments compared to this compound.[1][2] One study reported a median continuity percentage of 98.1% for Lifeact versus 91.4% for this compound.[2] However, high expression levels can lead to artifacts and interfere with cellular processes.[3]
-
F-tractin: Derived from an inositol (B14025) triphosphate 3-kinase, F-tractin is another peptide-based probe. It has been reported to faithfully label F-actin structures without causing significant defects in some systems.[4] However, at high expression levels, it has been observed to induce the formation of actin bundles.[4]
-
Utrophin: The actin-binding domain of utrophin provides a larger probe that is reported to have minimal effects on actin dynamics, making it a good choice for sensitive applications.[5]
Cell-Permeable Dyes: A "Stain-and-See" Approach for Live Cells
These synthetic dyes can cross the plasma membrane of living cells, offering a convenient method for F-actin labeling without the need for genetic modification.
-
SiR-actin and SPY-actin: These probes are based on the actin-stabilizing toxin jasplakinolide conjugated to a far-red fluorophore like silicon-rhodamine (SiR).[6] This results in a fluorogenic probe that exhibits a significant increase in fluorescence upon binding to F-actin, leading to a high signal-to-noise ratio.[7] They are suitable for long-term imaging and super-resolution microscopy.[6][7] However, as they are derived from an actin-stabilizing compound, they can influence actin dynamics, especially at higher concentrations.[6] Newer "FastAct" versions are designed to have faster kinetics and reduced perturbation of actin dynamics.
Experimental Protocols
General Considerations for Live-Cell Imaging with Genetically Encoded Probes
Successful live-cell imaging with genetically encoded probes relies on achieving an appropriate expression level that is sufficient for visualization without causing cellular artifacts.
Transfection Protocol (General Guideline):
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to reach 70-90% confluency at the time of transfection.[8][9][10]
-
Transfection Complex Preparation:
-
Dilute plasmid DNA encoding the F-actin probe (e.g., Lifeact-GFP, F-tractin-mCherry) in a serum-free medium like Opti-MEM.
-
In a separate tube, dilute a transfection reagent (e.g., FuGene HD, Lipofectamine) in the same medium.
-
Combine the diluted DNA and transfection reagent and incubate at room temperature for the manufacturer-recommended time to allow complex formation.[4][8][9][10]
-
-
Transfection: Add the transfection complex dropwise to the cells.
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression before imaging.[8][9][11]
-
Imaging: Replace the culture medium with a live-cell imaging solution and observe under a fluorescence microscope.[8][11]
Staining Protocol for SiR-actin (Live Cells)
-
Prepare Staining Solution: Dilute the SiR-actin stock solution in fresh, pre-warmed cell culture medium to the desired final concentration (typically 50-1000 nM).[6][12] For cell lines with high efflux pump activity, the addition of an inhibitor like verapamil (B1683045) may be necessary.[6][12]
-
Staining: Replace the existing medium in the cell culture dish with the staining solution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 1-4 hours.[7][12] Optimal staining time and concentration may vary between cell types.
-
Imaging: The cells can be imaged directly without washing. For improved signal-to-noise, a washing step with fresh medium can be performed.[6]
Staining Protocol for Fixed Cells with Lifeact or SiR-actin
-
Cell Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[7][13]
-
Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 5-10 minutes.[7][13]
-
Staining:
-
Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and image.
Visualizing Cellular Processes and Workflows
To better understand the underlying biology and experimental design, the following diagrams illustrate the actin dynamics signaling pathway and a typical experimental workflow for F-actin visualization.
Caption: Simplified signaling pathway of actin dynamics.
Caption: General experimental workflow for F-actin visualization.
Conclusion: Selecting the Right Tool for the Job
The choice of an F-actin probe is a critical decision that depends on the specific experimental question and system. For high-resolution imaging of F-actin in fixed samples, this compound remains a robust option. For live-cell imaging, genetically encoded probes like Lifeact, F-tractin, and Utrophin offer the ability to track dynamic processes, with the caveat of potential artifacts at high expression levels. Cell-permeable dyes such as SiR-actin provide a convenient alternative for live-cell staining without genetic manipulation but may influence actin dynamics. By carefully considering the advantages and disadvantages of each probe and optimizing experimental conditions, researchers can achieve accurate and insightful visualization of the fascinating world of the actin cytoskeleton.
References
- 1. Fluorescence Imaging of Actin Fine Structure in Tumor Tissues Using SiR–Actin Staining | Anticancer Research [ar.iiarjournals.org]
- 2. Comparing lifeact and this compound for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 3. Visualization of the actin cytoskeleton: different F-actin-binding probes tell different stories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. researchgate.net [researchgate.net]
- 6. spirochrome.com [spirochrome.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell culture, transfection, and imaging [protocols.io]
- 9. protocols.io [protocols.io]
- 10. Cell culture, transfection, immunocytochemistry, and imaging [protocols.io]
- 11. Cell culture, transfection and imaging [protocols.io]
- 12. synentec.com [synentec.com]
- 13. Comparing lifeact and this compound for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Phallalloidin Staining with Electron Microscopy: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the intricate architecture of the actin cytoskeleton, accurate visualization is paramount. Phalloidin (B8060827) staining, a widely used fluorescence microscopy technique, offers a convenient method for labeling filamentous actin (F-actin). However, to ensure the fidelity of these results and to gain deeper structural insights, validation with a higher-resolution method like electron microscopy (EM) is often necessary. This guide provides an objective comparison of this compound staining and electron microscopy for actin cytoskeleton analysis, supported by experimental data and detailed protocols.
Quantitative Comparison of this compound Staining and Electron Microscopy
The following table summarizes the key quantitative and qualitative differences between this compound-based fluorescence microscopy (including super-resolution techniques) and electron microscopy for actin filament visualization.
| Feature | This compound Staining (Fluorescence Microscopy) | Electron Microscopy (e.g., PREM, Cryo-EM) |
| Resolution | Diffraction-limited: ~250 nm (Confocal) Super-resolution (dSTORM): 36-60 nm[1][2] | ~2 nm or higher; sufficient to resolve individual filaments and their helical structure[2][3] |
| Actin Filament Thickness (Apparent) | Super-resolution (dSTORM): ~36 nm[1] | ~5-9 nm (actual diameter)[4] |
| Specificity for F-actin | High specificity for filamentous actin.[5] | Does not rely on a specific label for actin but visualizes all ultrastructures. Identification of actin is based on morphology and context. |
| Potential Artifacts | - Incomplete labeling in dense actin networks. - this compound can stabilize actin filaments, potentially altering their dynamics if used in live cells (though typically used on fixed cells). - Photobleaching and fluorophore blinking in super-resolution techniques can affect image quality.[6] | - Fixation and dehydration can cause shrinkage or distortion of delicate actin structures.[5] - Sample preparation for EM is complex and can introduce artifacts if not performed correctly. |
| Sample Preparation | Relatively simple and fast fixation and permeabilization steps. | Complex and lengthy procedures involving fixation, dehydration, drying (e.g., critical point drying), and coating with heavy metals.[7] |
| Throughput | High-throughput; multiple samples can be processed and imaged relatively quickly. | Low-throughput; sample preparation and imaging are time-consuming. |
| 3D Imaging | Possible with confocal and super-resolution microscopy. | Possible with techniques like electron tomography, providing high-resolution 3D reconstructions.[8] |
| Live-cell Imaging | Not recommended with this compound due to its toxicity and stabilizing effect on actin. Other probes like LifeAct are used for live-cell imaging. | Not possible. Requires fixed and processed samples. |
| Correlative Potential | Excellent for correlative light and electron microscopy (CLEM), where this compound staining can guide EM imaging of specific structures.[9][10] | CLEM allows for the direct correlation of fluorescently labeled structures with their ultrastructural context.[9][10] |
Experimental Protocols
This compound Staining Protocol for Cultured Cells
This protocol is adapted for adherent cells grown on coverslips.
Materials:
-
Phosphate-buffered saline (PBS)
-
Methanol-free formaldehyde (B43269) (e.g., 4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Fluorescently conjugated this compound stock solution (e.g., in methanol (B129727) or DMSO)
-
Mounting medium
Procedure:
-
Fixation: Wash cells with PBS and then fix with 4% formaldehyde in PBS for 10-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes to permeabilize the cell membranes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate with 1% BSA in PBS for 30 minutes to reduce non-specific binding.
-
This compound Staining: Dilute the fluorescent this compound stock solution in blocking buffer to the desired working concentration (typically 1:100 to 1:1000). Incubate the cells with the staining solution for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.
-
Imaging: Visualize the stained actin filaments using a fluorescence microscope with the appropriate filter sets.
Platinum Replica Electron Microscopy (PREM) Protocol for Cytoskeleton Visualization
This protocol is a generalized procedure for preparing cultured cells for PREM.
Materials:
-
Extraction buffer (e.g., containing Triton X-100 in a cytoskeleton-stabilizing buffer)
-
Fixative (e.g., glutaraldehyde (B144438) in buffer)
-
Graded series of ethanol (B145695) (e.g., 10%, 30%, 50%, 70%, 90%, 100%)
-
Critical point dryer
-
Electron beam evaporator for platinum and carbon coating
Procedure:
-
Cell Culture: Grow cells on glass coverslips.
-
Extraction: To expose the cytoskeleton, briefly extract the cells with a detergent-containing buffer (e.g., Triton X-100).[7]
-
Fixation: Immediately fix the exposed cytoskeletons with glutaraldehyde to preserve their structure.[7]
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.[7]
-
Critical Point Drying: Dry the samples using a critical point dryer to preserve their three-dimensional structure.[7]
-
Rotary Shadowing: Place the samples in an electron beam evaporator and apply a thin layer of platinum at a low angle while rotating the sample. This enhances the contrast of the surface topography.[7]
-
Carbon Coating: Apply a thin, uniform layer of carbon to stabilize the platinum replica.[7]
-
Replica Preparation: The replica can then be floated off the coverslip and mounted on an EM grid.
-
Imaging: Visualize the replica using a transmission electron microscope (TEM).
Visualizations
Experimental Workflow: Correlative Light and Electron Microscopy (CLEM)
Caption: Workflow for correlative light and electron microscopy (CLEM) of the actin cytoskeleton.
Signaling Pathway: Rho GTPase Regulation of the Actin Cytoskeleton
Caption: Rho GTPase signaling pathways regulating distinct actin cytoskeletal structures.
Signaling Pathway: WASp/Arp2/3-Mediated Actin Polymerization
Caption: The WASp/Arp2/3 pathway for actin filament branching and polymerization.
References
- 1. Correlative nanoscale imaging of actin filaments and their complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platinum Replica Electron Microscopy: Imaging the Cytoskeleton Globally and Locally - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platinum replica electron microscopy: Imaging the cytoskeleton globally and locally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence microscopic localization of actin in pollen tubes: comparison of actin antibody and this compound staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imaging Cytoskeleton Components by Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imaging Cytoskeleton Components by Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlated light and electron microscopy of the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Correlative light and electron microscopy reveals fork-shaped structures at actin entry sites of focal adhesions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity and Specificity of Phalloidin Conjugates
For Researchers, Scientists, and Drug Development Professionals
Phalloidin (B8060827), a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, is a cornerstone tool in cell biology for the visualization of filamentous actin (F-actin). Its high affinity and specificity for F-actin make it an invaluable probe for studying the cytoskeleton's structure and dynamics. When conjugated to fluorescent dyes, this compound provides a vivid and detailed view of actin filaments in fixed and permeabilized cells. This guide offers an objective comparison of the performance of various this compound conjugates, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal probe for their specific needs.
Unparalleled Specificity for F-Actin
This compound exhibits a high binding affinity specifically for F-actin, with a dissociation constant (Kd) in the nanomolar range.[1] It does not bind to monomeric G-actin, ensuring a low background signal and high-contrast imaging of the actin cytoskeleton.[1][2] This binding is remarkably conserved across a wide range of species, from mammals and plants to fungi, making this compound a versatile tool for diverse research applications.[2][3] The binding affinity of this compound conjugates does not significantly differ between actin from various species.[3][4]
While highly specific, some studies have indicated that at high concentrations, this compound may interact with other cellular components like the Arp2/3 complex. However, under standard staining conditions, non-specific binding is generally considered negligible.
Performance Comparison of Common this compound Conjugates
| Conjugate | Dissociation Constant (Kd) for F-Actin | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Photostability |
| Unlabeled this compound | ~30 nM | N/A | N/A | N/A | N/A | N/A |
| This compound-FITC | ~270 nM[5] | 496 | 516 | 70,000[6] | ~0.5 (free dye) | Prone to photobleaching.[7] |
| This compound-TRITC/Rhodamine | Not specified | 540-545 | 570-573 | 80,000 | Not specified | More photostable than FITC.[8] |
| This compound-Alexa Fluor 488 | Not specified | 495[6] | 518[6] | Not specified | 0.92 (free dye)[9] | Superior brightness and photostability compared to FITC.[2][8][10][11] |
| This compound-iFluor 488 | ~20 nM[1] | 493 | 517 | Not specified | Not specified | Superior brightness and photostability compared to FITC and Rhodamine.[10] |
Note: The quantum yield of a fluorescent dye can be influenced by its conjugation to a molecule like this compound. The provided quantum yield for Alexa Fluor 488 is for the free dye and should be considered an approximation for the conjugate.
Visualizing the Mechanism and Workflow
To better understand the principles and procedures involved in this compound staining, the following diagrams illustrate the key concepts and steps.
Caption: this compound binds at the interface between F-actin subunits, stabilizing the filament.
Caption: A typical workflow for staining cells with fluorescently labeled this compound.
Caption: Factors contributing to the high specificity of this compound for F-actin.
Experimental Protocols
The following are generalized protocols for staining F-actin with this compound conjugates. Optimization may be required for specific cell types and experimental conditions.
Staining Adherent Cells
-
Cell Culture: Grow adherent cells on sterile glass coverslips or in imaging-compatible plates.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS), pH 7.4.
-
Fixation: Fix the cells with 3.7% formaldehyde (B43269) solution in PBS for 10 minutes at room temperature. Note: Do not use methanol-based fixatives as they can disrupt the actin cytoskeleton.
-
Washing: Wash the cells two to three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 3 to 5 minutes.
-
Washing: Wash the cells two to three times with PBS.
-
Blocking (Optional): To reduce non-specific background staining, incubate the cells with 1% Bovine Serum Albumin (BSA) in PBS for 20-30 minutes.
-
Staining: Dilute the fluorescent this compound conjugate to its working concentration in PBS with 1% BSA. Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells two to three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Staining Suspension Cells
-
Cell Preparation: Harvest suspension cells and wash them with PBS by gentle centrifugation.
-
Fixation: Resuspend the cell pellet in 3.7% formaldehyde in PBS and incubate for 10 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Resuspend the cells in 0.1% Triton X-100 in PBS for 3 to 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Staining: Resuspend the cell pellet in the fluorescent this compound staining solution and incubate for 20-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Resuspend the final cell pellet in a small volume of antifade mounting medium and mount on a microscope slide.
-
Imaging: Observe the cells under a fluorescence microscope.
Staining Tissue Sections
-
Deparaffinization and Rehydration (for FFPE sections):
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in graded ethanol (B145695) solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Permeabilization: Incubate the sections with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the sections three times with PBS.
-
Blocking: Incubate with 1% BSA in PBS for 30 minutes.
-
Staining: Apply the fluorescent this compound staining solution to the tissue sections and incubate for 1-2 hours at room temperature in a humidified chamber, protected from light.
-
Washing: Wash the sections three times with PBS.
-
Mounting: Coverslip the sections using an antifade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope.
Conclusion
This compound conjugates are highly specific and versatile probes for labeling F-actin across a wide range of biological samples. The choice of the fluorescent conjugate should be guided by the specific requirements of the experiment, with newer generation dyes like Alexa Fluor and iFluor series offering superior brightness and photostability for demanding imaging applications. By following optimized staining protocols, researchers can achieve high-quality, high-contrast images of the actin cytoskeleton, enabling detailed studies of its critical roles in cellular function.
References
- 1. This compound Conjugates | AAT Bioquest [aatbio.com]
- 2. Labeling Actin with this compound vs. Antibodies: Smaller Size for Greater Density - Nordic Biosite [nordicbiosite.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. pnas.org [pnas.org]
- 6. Alexa Fluor® 488 this compound (#8878) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. This compound staining protocol | Abcam [abcam.com]
- 8. アクチン染色用ファイロジン | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 10. This compound Conjugates for Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 11. This compound Conjugates for Actin Staining | Thermo Fisher Scientific - IE [thermofisher.com]
A Guide to Achieving High-Quality, Reproducible Phalloidin Staining
For researchers, scientists, and drug development professionals seeking to visualize the actin cytoskeleton with precision and reliability, this guide provides a comprehensive overview of quality control measures for reproducible phalloidin (B8060827) staining. We delve into critical protocol steps, compare available this compound conjugates, and offer detailed experimental methodologies to ensure robust and quantifiable results.
This compound, a bicyclic peptide isolated from the Amanita phalloides mushroom, is a cornerstone tool for fluorescently labeling filamentous actin (F-actin) in fixed cells and tissues. Its high affinity and specificity for F-actin, coupled with the availability of numerous fluorescent conjugates, make it an invaluable probe for studying cytoskeletal dynamics, cell morphology, and motility.[1] However, achieving reproducible and high-quality staining requires careful attention to several critical parameters.
This guide will walk you through the essential quality control checkpoints and provide a comparative analysis of different this compound-based reagents to help you select the optimal tools for your research needs.
Key Quality Control Checkpoints for this compound Staining
Reproducibility in this compound staining hinges on the meticulous control of several experimental variables. From fixation to imaging, each step can significantly impact the final result.
1. Fixation: The Foundation of Quality Staining
The primary goal of fixation is to preserve the cellular architecture and immobilize actin filaments in their native state. The choice of fixative is paramount for successful this compound staining.
-
Recommended Fixative: Methanol-free formaldehyde (B43269) (3-4% in PBS) is the gold standard for preserving actin filament structure.[2]
-
Fixatives to Avoid: Methanol- or acetone-based fixatives should be avoided as they can disrupt the delicate structure of actin filaments, leading to artifacts and unreliable staining.
2. Permeabilization: Granting Access to F-actin
For this compound to bind to F-actin, the cell membrane must be permeabilized. This step allows the this compound conjugate to enter the cell and access the cytoskeleton.
-
Recommended Reagent: A mild, non-ionic detergent such as Triton X-100 (0.1-0.5%) or NP-40 is typically used for permeabilization.
-
Optimization is Key: The optimal concentration and incubation time for the permeabilizing agent can vary depending on the cell type and should be empirically determined.
3. This compound Conjugate Selection and Handling
A wide array of this compound conjugates are available, each with different fluorescent dyes. The choice of conjugate will depend on the specific experimental setup, including the available microscope filters and the need for multiplexing with other fluorescent probes.
-
Fluorophore Brightness and Photostability: Modern dyes like the Alexa Fluor and iFluor series offer significantly brighter and more photostable signals compared to traditional dyes like FITC and rhodamine.[3]
-
Stock Solution Preparation and Storage: this compound conjugates are often supplied as a lyophilized powder. It is crucial to dissolve them in an appropriate solvent, such as methanol (B129727) or DMSO, to create a concentrated stock solution. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C, protected from light.
4. Staining and Washing: Maximizing Signal-to-Noise
The concentration of the this compound conjugate and the incubation time are critical for achieving a strong signal without excessive background.
-
Concentration: The optimal concentration typically ranges from 1:100 to 1:1,000 dilution of the stock solution, but this should be optimized for each cell type and experimental condition.
-
Incubation: Incubation is usually performed for 20-90 minutes at room temperature in the dark.
-
Washing: Thorough washing with PBS after staining is essential to remove unbound this compound and reduce background fluorescence.
5. Mounting and Imaging: Preserving the Signal
Proper mounting is crucial for preserving the fluorescence signal and the structural integrity of the stained cells.
-
Antifade Reagents: Using a high-quality antifade mounting medium is essential to minimize photobleaching during imaging.
-
Storage: For long-term storage, stained samples should be kept at 4°C and protected from light. The stability of the staining can vary depending on the this compound conjugate used.
Comparative Analysis of this compound Staining Alternatives
The choice of actin-binding probe can significantly impact the quality and nature of the data obtained. While this compound is the most common choice for fixed-cell imaging, other alternatives exist, particularly for live-cell imaging and super-resolution microscopy.
| Feature | This compound Conjugates | Antibody-based Staining (e.g., anti-actin antibodies) | Live-Cell Actin Probes (e.g., Lifeact) |
| Target | Filamentous actin (F-actin) | Monomeric (G-actin) and/or F-actin | F-actin |
| Specificity | High for F-actin | Can have cross-reactivity | Can alter actin dynamics |
| Cell State | Fixed and permeabilized cells | Fixed and permeabilized cells | Live cells |
| Staining Speed | Fast (typically < 2 hours) | Slower (requires primary and secondary antibody incubations) | Immediate visualization in transfected/transduced cells |
| Signal Amplification | Direct fluorescence | Secondary antibody-based amplification | Direct fluorescence |
| Potential for Artifacts | Fixation-dependent artifacts | Non-specific binding, cross-reactivity | Overexpression can disrupt the cytoskeleton |
| Super-Resolution Compatibility | Good, especially with bright, photostable dyes | Can be challenging due to the size of the antibody complex | Good, enables dynamic imaging |
Performance Comparison of Fluorescent this compound Conjugates
The choice of fluorophore conjugated to this compound can significantly impact signal brightness, photostability, and the potential for long-term sample archival.
| This compound Conjugate | Relative Brightness | Photostability | Suitability for Super-Resolution | Long-Term Staining Stability |
| Traditional Dyes (FITC, Rhodamine) | Standard | Lower | Moderate | Prone to fading |
| Alexa Fluor™ Conjugates | High | High | Good | Good |
| Alexa Fluor™ Plus Conjugates | Very High (3-5x brighter than standard Alexa Fluor™)[4] | Very High | Excellent | Good |
| iFluor™ Conjugates | High | High | Good | Good |
| ActinBrite™ High Affinity Conjugates | High | High | Good | Excellent (stable for over a month)[5] |
Experimental Protocols
Standard Protocol for this compound Staining of Adherent Cells
This protocol provides a general framework for staining F-actin in cultured adherent cells. Optimization of incubation times and concentrations may be necessary for different cell types.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Methanol-free Formaldehyde (4% in PBS)
-
Triton X-100 (0.1% in PBS)
-
Bovine Serum Albumin (BSA) (1% in PBS) for blocking (optional)
-
Fluorescent this compound Conjugate Stock Solution
-
Antifade Mounting Medium
-
Coverslips with cultured cells
Procedure:
-
Wash: Gently wash the cells twice with pre-warmed PBS.
-
Fix: Fix the cells with 4% methanol-free formaldehyde in PBS for 10-20 minutes at room temperature.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
(Optional) Block: To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
Stain: Dilute the fluorescent this compound conjugate stock solution to the desired working concentration in PBS (or 1% BSA in PBS). Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.
-
Wash: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mount: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image: Image the stained cells using a fluorescence microscope with the appropriate filter sets.
Visualizing the Workflow
Experimental Workflow for this compound Staining
Caption: A flowchart illustrating the key steps for reproducible this compound staining of adherent cells.
Logical Relationship of Quality Control Factors
Caption: Key factors influencing the quality and reproducibility of this compound staining results.
References
- 1. Comparing lifeact and this compound for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Labeling Actin with this compound vs. Antibodies: Smaller Size for Greater Density - Nordic Biosite [nordicbiosite.com]
- 4. This compound Conjugates for Actin Staining | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Biotium Launches New this compound Conjugates with Extended F-actin Staining Stability for Greater Imaging Flexibility | The Scientist [the-scientist.com]
Unlabeled Phalloidin as a Blocking Control: A Comparative Guide for F-Actin Staining
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular and molecular biology, the visualization of filamentous actin (F-actin) is crucial for understanding a myriad of cellular processes, from cell motility and division to intracellular transport. Fluorescently labeled phalloidin (B8060827) is a widely used tool for this purpose, binding with high affinity and specificity to F-actin. However, ensuring the specificity of this staining is paramount for accurate data interpretation. This guide provides a comprehensive comparison of using unlabeled this compound as a blocking control against other control methodologies, supported by experimental data and detailed protocols.
The Principle of Competitive Inhibition
Unlabeled this compound serves as an effective blocking control due to the principle of competitive binding. This compound, a bicyclic peptide toxin from the Amanita phalloides mushroom, binds to the interface between F-actin subunits, stabilizing the filament.[1] When cells are pre-incubated with an excess of unlabeled this compound, these binding sites on the F-actin filaments become saturated. Consequently, when fluorescently labeled this compound is subsequently added, it has significantly fewer available binding sites, resulting in a dramatic reduction in fluorescence signal. This demonstrates that the signal observed in the experimental sample is specific to this compound binding to F-actin.[2][3]
Performance Comparison of Staining Controls
To validate the specificity of fluorescent this compound staining, various control experiments can be performed. The following table summarizes the expected outcomes and provides a comparative analysis of different control strategies. The data presented is illustrative, based on the established principles of competitive binding and fluorescence microscopy.
| Control Method | Principle | Expected Fluorescence Intensity (Relative to Positive Control) | Advantages | Disadvantages |
| Unlabeled this compound Block | Competitive inhibition of binding sites. | ~5-10% | Directly demonstrates the specificity of the fluorescent this compound probe for its target. | Requires an additional incubation step and the purchase of unlabeled this compound. |
| No Labeled this compound | Omission of the fluorescent probe. | <1% (Autofluorescence) | Simple to perform; establishes the baseline autofluorescence of the cells. | Does not confirm the specificity of the labeled this compound probe itself. |
| Actin-Disrupting Drug Treatment (e.g., Cytochalasin D) | Depolymerization of F-actin filaments. | ~15-25% | Confirms that the staining is dependent on the presence of intact F-actin filaments. | Can induce significant morphological changes and secondary cellular effects. |
| Secondary Antibody Only (for immunofluorescence colocalization) | Omission of the primary antibody. | <2% | Essential control for multi-color imaging to rule out non-specific binding of the secondary antibody. | Not a direct control for this compound staining specificity. |
Experimental Protocols
Protocol 1: Standard Fluorescent this compound Staining (Positive Control)
This protocol outlines the standard procedure for staining F-actin in fixed and permeabilized cells.
-
Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips to the desired confluency.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 3.7% methanol-free formaldehyde (B43269) in PBS for 15 minutes at room temperature.[4]
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature to allow for the entry of this compound.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Dilute the fluorescently labeled this compound stock solution (e.g., Alexa Fluor 488 this compound) in PBS containing 1% Bovine Serum Albumin (BSA) to the recommended working concentration (typically 1:100 to 1:1000).
-
Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.[4]
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium, with or without a DAPI counterstain.
-
Protocol 2: Unlabeled this compound Blocking Control
This protocol details the procedure for using unlabeled this compound to block F-actin staining.
-
Cell Culture, Fixation, and Permeabilization:
-
Follow steps 1.1, 1.2, and 2.1 from Protocol 1.
-
-
Blocking with Unlabeled this compound:
-
Prepare a solution of unlabeled this compound in PBS with 1% BSA at a concentration 10- to 100-fold higher than the fluorescent this compound concentration to be used.
-
Incubate the permeabilized cells with the unlabeled this compound solution for 30-60 minutes at room temperature.
-
-
Staining with Labeled this compound:
-
Without washing, add the fluorescently labeled this compound staining solution (prepared as in step 3.1 of Protocol 1) directly to the coverslip.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Follow steps 4.1 and 4.2 from Protocol 1.
-
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound Binding and Blocking.
Caption: Experimental Workflow for Unlabeled this compound Control.
Conclusion
The use of unlabeled this compound as a blocking control is a robust and direct method to ascertain the specificity of fluorescent this compound staining for F-actin. While other control methods provide valuable information, the competitive inhibition approach offers the most definitive evidence that the observed fluorescence signal is a true representation of the F-actin cytoskeleton. For researchers and professionals in drug development who rely on accurate visualization of cellular architecture, incorporating this control is a critical step in generating reliable and publishable data.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Fluorescent this compound: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]
- 3. This compound Conjugates for Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Actin Cytoskeleton: A Comparative Guide to Phalloidin Staining and Actin-GFP Expression
For researchers, scientists, and drug development professionals investigating the intricate dynamics of the actin cytoskeleton, the choice of visualization technique is paramount. Two widely adopted methods, the expression of actin-tethered Green Fluorescent Protein (Actin-GFP) and staining with the fluorescent phallotoxin, phalloidin (B8060827), each offer distinct advantages and disadvantages. This guide provides a comprehensive comparison of these techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
The visualization of filamentous actin (F-actin) is fundamental to understanding a vast array of cellular processes, from cell motility and division to intracellular transport. While both Actin-GFP expression and this compound staining are powerful tools for this purpose, their principles of operation and experimental considerations differ significantly. Actin-GFP, a genetically encoded probe, allows for the tracking of actin dynamics in living cells. In contrast, this compound is a high-affinity probe used for the robust staining of F-actin in fixed cells, providing a snapshot of the actin cytoskeleton's architecture.[1][2]
Performance Comparison at a Glance
A direct comparison of these two methods reveals trade-offs in their application and the nature of the data they provide. While Actin-GFP offers the invaluable ability to observe actin dynamics in real-time, its expression can sometimes lead to artifacts and may not always faithfully represent the organization of all actin structures. This compound, considered the gold standard for F-actin staining in fixed samples, provides a detailed and stable signal but is unsuitable for live-cell imaging due to its toxicity.[3][4]
| Feature | This compound Staining | Actin-GFP Expression |
| Cell State | Fixed and permeabilized cells | Live or fixed cells |
| Temporal Resolution | Static snapshot | Dynamic, real-time imaging |
| Potential for Artifacts | Fixation-induced alterations | Overexpression artifacts, altered actin dynamics[3] |
| Signal Specificity | High for F-actin | Can form aggregates or mislocalize with overexpression |
| Signal Stability | Generally high photostability | Prone to photobleaching with repeated imaging |
| Ease of Use | Requires fixation and permeabilization steps | Requires transfection and cell line generation |
| Compatibility | Wide range of fluorescent conjugates available | Limited by the spectral properties of GFP |
Quantitative Analysis: A Deeper Dive
Quantitative comparisons between this compound and fluorescent protein-based actin probes have been undertaken, particularly in the realm of super-resolution microscopy. These studies provide valuable insights into the performance of each method at the nanoscale.
One study comparing AlexaFluor 647-phalloidin with Lifeact-Atto 655 (a live-cell probe often used as a GFP fusion) in fixed cells using dSTORM and single-molecule imaging, respectively, found comparable resolution between the two methods. However, the study highlighted several advantages of the Lifeact approach, including lower cost and more continuous labeling of thin filaments.[5]
| Parameter | This compound-AF647 (dSTORM) | Lifeact-Atto655 (Reversible Binding) |
| Resolution (HeLa cells) | 52.4 - 58.7 nm | 52.7 - 60.5 nm |
| Filament Continuity (Median) | 91.4% | 98.1% |
| Apparent Filament Thickness | ~36 nm | ~30 nm |
Table adapted from Mazloom-Farsibaf et al., 2021.[5]
It is important to note that while these super-resolution data are informative, the relative performance of these probes can vary depending on the imaging modality and biological context. For conventional confocal microscopy, the high signal-to-noise ratio of brightly conjugated phalloidins can be a significant advantage.[6]
Experimental Protocols
Protocol 1: this compound Staining of Actin-GFP Expressing Cells
This protocol is designed for the co-visualization of expressed Actin-GFP and this compound staining in fixed cells. The key is to choose a this compound conjugate with a fluorophore that is spectrally distinct from GFP to minimize bleed-through. For example, a red-shifted fluorophore like Alexa Fluor 568 or Alexa Fluor 647 is a good choice.[2]
Materials:
-
Actin-GFP expressing cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)[1]
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently conjugated this compound (e.g., Alexa Fluor 647 this compound)
-
Mounting medium with DAPI
Procedure:
-
Fixation: Wash cells twice with PBS. Fix with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Incubate with 1% BSA in PBS for 30 minutes to reduce non-specific binding.
-
This compound Staining: Dilute the fluorescent this compound conjugate in 1% BSA in PBS to the manufacturer's recommended concentration. Incubate the coverslips with the staining solution for 20-60 minutes at room temperature in the dark.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Imaging: Image the cells using a confocal microscope with appropriate laser lines and emission filters for GFP, the this compound fluorophore, and DAPI.
Protocol 2: Transfection of Cells with Actin-GFP
This protocol provides a general guideline for transiently expressing Actin-GFP in a cell line of interest.
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
Plasmid DNA encoding Actin-GFP
-
Transfection reagent (e.g., Lipofectamine)
-
6-well plates and coverslips
Procedure:
-
Cell Seeding: The day before transfection, seed cells onto sterile coverslips in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation: Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. Typically, this involves diluting the plasmid DNA and the transfection reagent in serum-free medium, then combining them and incubating for a specified time to allow complex formation.
-
Transfection: Add the transfection complexes to the cells in complete medium.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
-
Analysis: After the incubation period, the cells can be used for live-cell imaging or fixed for co-staining with other markers, such as this compound (following Protocol 1).
Visualizing the Workflow and Decision-Making Process
To aid in the selection and application of these techniques, the following diagrams illustrate the experimental workflow for co-staining and a decision-making tree for choosing the appropriate method.
Caption: Workflow for this compound staining of Actin-GFP cells.
Caption: Decision tree for selecting an actin visualization method.
Considerations for Co-staining and Potential for Artifacts
When combining Actin-GFP with this compound staining, several factors should be considered:
-
Spectral Overlap: The primary concern is the potential for spectral bleed-through between the GFP and the this compound fluorophore. Choosing a this compound conjugate with an emission spectrum well separated from GFP's is crucial for accurate co-localization analysis.[2]
-
Steric Hindrance: While not extensively documented, the possibility exists that the bulky GFP tag on actin monomers could sterically hinder the binding of this compound to F-actin. However, numerous studies have successfully co-localized Actin-GFP and this compound, suggesting that this is not a complete impediment. The efficiency of this compound binding in Actin-GFP expressing cells compared to wild-type cells warrants further quantitative investigation in specific experimental systems.
-
Fixation: The fixation method is critical for preserving both the GFP fluorescence and the F-actin structure for subsequent this compound staining. Methanol-based fixatives should be avoided as they can disrupt actin filaments.[1]
Alternatives to this compound and Actin-GFP
For live-cell imaging, several alternatives to Actin-GFP have been developed to minimize artifacts associated with expressing a tagged version of actin itself. These include probes based on actin-binding domains, such as Lifeact and the utrophin homology domain.[3] These probes are generally smaller than full-length actin and are thought to be less disruptive to actin dynamics. However, they too can have their own biases, such as preferential binding to certain F-actin structures.[4]
Conclusion
The choice between this compound staining and Actin-GFP expression for visualizing the actin cytoskeleton is highly dependent on the specific research question. For dynamic studies in living cells, Actin-GFP or other fluorescent protein-based probes are indispensable. For detailed morphological analysis of F-actin in fixed samples, this compound staining remains the gold standard due to its high specificity and robust signal. By carefully considering the strengths and limitations of each technique and following optimized protocols, researchers can effectively unravel the complexities of the actin cytoskeleton in their experimental systems.
References
- 1. This compound staining protocol | Abcam [abcam.com]
- 2. Optimized fixation and this compound staining of basally localized F-actin networks in collectively migrating follicle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pros and cons of common actin labeling tools for visualizing actin dynamics during Drosophila oogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis of tools for live cell imaging of actin network architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing lifeact and this compound for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 6. This compound Conjugates for Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Photostability of Phalloidin-Fluorophore Conjugates
For Researchers, Scientists, and Drug Development Professionals
The visualization of filamentous actin (F-actin) is a cornerstone of cell biology, crucial for understanding cellular structure, motility, and signaling. Phalloidin (B8060827), a bicyclic peptide from the Amanita phalloides mushroom, is a highly specific and stable probe for F-actin. When conjugated to a fluorophore, it becomes an indispensable tool for fluorescence microscopy. However, the photostability of these conjugates—their resistance to photobleaching upon exposure to excitation light—varies significantly, impacting the quality and duration of imaging experiments. This guide provides a comparative analysis of the photostability of commonly used this compound-fluorophore conjugates, supported by experimental data and detailed protocols.
Quantitative Comparison of Photostability
The choice of fluorophore conjugated to this compound is critical for achieving high-quality, stable fluorescence imaging. Newer generations of fluorescent dyes, such as the Alexa Fluor, iFluor, and CF dye families, have been engineered to offer superior brightness and photostability compared to traditional dyes like fluorescein (B123965) (FITC) and rhodamine (TRITC).[1][2]
Below is a summary of available quantitative and qualitative data on the photostability of various this compound-fluorophore conjugates.
| Fluorophore Conjugate | Excitation (nm) | Emission (nm) | Relative Photostability | Quantitative Data |
| Traditional Dyes | ||||
| Fluorescein (FITC) | ~496 | ~516 | Low | Fluorescence photobleached to ~20% of its initial value in 30 seconds under constant illumination. |
| Rhodamine (TRITC) | ~540 | ~570 | Moderate | Generally more resistant to photobleaching than fluorescein. |
| Modern Dyes | ||||
| Alexa Fluor 488 | ~495 | ~519 | High | Fluorescence remained at the initial value after 30 seconds of constant illumination under the same conditions that caused significant photobleaching of fluorescein. |
| Alexa Fluor 555 | ~555 | ~565 | High | Showed significant loss of fluorescence (~70%) by day 5 of storage. |
| Alexa Fluor 647 | ~650 | ~668 | High | Maintained fluorescence well over 13 days of storage. |
| iFluor 488 | ~491 | ~520 | High | Stated to be more photostable than FITC conjugates. |
| CF®488A | ~490 | ~515 | High | Demonstrates superior photostability compared to FITC.[3] |
| This compound-405 | ~405 | ~455 | Moderate | Lost approximately 30% of its fluorescence signal by day 5 of storage. |
Experimental Protocols
General F-Actin Staining Protocol
This protocol provides a general procedure for staining F-actin in fixed and permeabilized cells using this compound-fluorophore conjugates.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Methanol-free formaldehyde (B43269) (4% solution in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
This compound-fluorophore conjugate stock solution (e.g., in methanol (B129727) or DMSO)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Antifade mounting medium
Procedure:
-
Fixation: Wash cells briefly with PBS. Fix the cells with 4% methanol-free formaldehyde in PBS for 10-20 minutes at room temperature.
-
Rinsing: Gently wash the fixed cells two to three times with PBS.
-
Permeabilization: Incubate the cells with permeabilization buffer for 5-10 minutes at room temperature. This step is crucial for allowing the this compound conjugate to access the intracellular F-actin.
-
Rinsing: Wash the permeabilized cells two to three times with PBS.
-
Blocking (Optional but Recommended): Incubate the cells with blocking buffer for 20-30 minutes to reduce non-specific background staining.
-
Staining: Dilute the this compound-fluorophore conjugate stock solution to the desired working concentration in blocking buffer. Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.
-
Rinsing: Wash the stained cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protocol for Measuring Photostability
This protocol outlines a method for quantifying and comparing the photostability of different this compound-fluorophore conjugates.
Materials:
-
Cells stained with different this compound-fluorophore conjugates (prepared as described above)
-
Fluorescence microscope (confocal or widefield) equipped with a camera and appropriate filter sets
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare multiple slides of cells stained with each this compound-fluorophore conjugate to be tested to ensure reproducibility.
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Select an appropriate objective (e.g., 60x or 100x oil immersion) for imaging.
-
Set the excitation light source to a consistent and appropriate intensity for all samples. It is important to use the same laser power or lamp intensity for all experiments to ensure a fair comparison.
-
-
Image Acquisition:
-
Locate a field of view with well-stained cells.
-
Set the image acquisition parameters (e.g., exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. These parameters must remain constant for all subsequent images in the time series and across all compared samples.
-
Acquire a time-lapse series of images of the same field of view. For example, capture an image every 5-10 seconds for a total duration of 1-5 minutes, or until significant photobleaching is observed.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software.
-
Define a region of interest (ROI) that encompasses a well-stained portion of the cells.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time series.
-
Normalize the fluorescence intensity of each frame to the intensity of the first frame (time zero).
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.
-
From the photobleaching curve, you can determine metrics such as the half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) or the photobleaching time constant.
-
Visualizing Experimental Workflows and Biological Context
Experimental Workflow for Photostability Comparison
The following diagram illustrates the key steps involved in comparing the photostability of different this compound-fluorophore conjugates.
Caption: Workflow for comparing this compound conjugate photostability.
Signaling Pathway Regulating the Actin Cytoskeleton
This compound staining allows for the visualization of the F-actin cytoskeleton, the structure of which is dynamically regulated by various signaling pathways. The Rho family of small GTPases (Rho, Rac, and Cdc42) are key regulators of actin dynamics.
References
Utrophin-Based Probes vs. Phalloidin: A Comparative Guide for F-Actin Visualization
For researchers, scientists, and drug development professionals, the accurate visualization of filamentous actin (F-actin) is crucial for understanding a myriad of cellular processes, from cell motility and division to intracellular transport. The choice of fluorescent probe can significantly impact experimental outcomes. This guide provides an objective comparison of the classic F-actin probe, Phalloidin (B8060827), with a newer generation of live-cell compatible probes based on the actin-binding domain of Utrophin.
Mechanism of Action: Stabilization vs. Gentle Labeling
The fundamental difference between this compound and Utrophin-based probes lies in their interaction with F-actin.
This compound , a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, binds with high affinity at the interface between F-actin subunits.[1] This binding locks adjacent subunits together, potently inhibiting depolymerization and stabilizing the filament.[1] This stabilizing effect is cytotoxic, making this compound unsuitable for imaging actin dynamics in living cells.[2] Consequently, its use is largely restricted to fixed and permeabilized cells.[2][3]
Utrophin-based probes , on the other hand, are derived from the calponin homology (CH) domain of Utrophin, a protein related to dystrophin.[4] These probes are genetically encoded and expressed as fusions with fluorescent proteins (e.g., GFP, RFP). They bind to the side of F-actin filaments without significantly stabilizing them or interfering with the dynamic processes of assembly and disassembly.[4] This makes them ideal for visualizing the architecture and dynamics of the actin cytoskeleton in living cells.[4]
Quantitative Performance Comparison
The choice between this compound and Utrophin-based probes often depends on the specific experimental requirements. The following table summarizes key quantitative and qualitative differences.
| Parameter | This compound | Utrophin-Based Probes | Supporting Evidence |
| Binding Affinity (Kd) | ~2.1 nM (for muscle actin) | ~19 µM (for skeletal F-actin) | This compound exhibits a significantly higher binding affinity, reflecting its potent stabilizing effect.[5][6] |
| Effect on Actin Dynamics | Stabilizes filaments, inhibits depolymerization, promotes polymerization. | Minimal effect on actin assembly and disassembly dynamics. | This compound's mechanism inherently alters actin dynamics, whereas Utrophin probes are designed to be non-perturbing observers.[1][4] |
| Application | Fixed and permeabilized cells. | Live and fixed cells. | This compound's toxicity and membrane impermeability limit its use to non-living samples.[2] Utrophin probes are expressed intracellularly.[4] |
| Toxicity | Cytotoxic; LD50 in mice is 2 mg/kg. | Low; potential for artifacts at high expression levels. | This compound is a potent toxin.[1] Overexpression of Utrophin probes can sometimes lead to F-actin bundling or other cytoskeletal abnormalities. |
| Method of Labeling | External application of a fluorescent conjugate. | Intracellular expression via transfection of a plasmid. | This compound staining is a direct chemical labeling process, while Utrophin probes require genetic modification of the target cells. |
Experimental Protocols
F-Actin Staining in Fixed Cells using this compound
This protocol is adapted for adherent cells grown on coverslips.
Materials:
-
Methanol-free formaldehyde (B43269) (e.g., 3.7% in PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Fluorescent this compound conjugate (e.g., Alexa Fluor 488 this compound)
-
Mounting medium
Procedure:
-
Wash: Gently wash cells twice with pre-warmed PBS.[7]
-
Fixation: Fix the cells with 3.7% formaldehyde solution in PBS for 10-15 minutes at room temperature. Note: Avoid methanol-based fixatives as they can disrupt the actin cytoskeleton.[7]
-
Wash: Wash the fixed cells twice with PBS.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 3-5 minutes. This allows the this compound conjugate to enter the cell.[7]
-
Wash: Wash cells twice with PBS.
-
Blocking (Optional but Recommended): To reduce non-specific background staining, incubate cells with Blocking Buffer for 20-30 minutes.[7]
-
Staining: Dilute the fluorescent this compound conjugate in PBS (with 1% BSA) to its working concentration. Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.
-
Wash: Wash cells three times with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Live-Cell F-Actin Imaging using Utrophin-Based Probes
This protocol describes the transient transfection of a plasmid encoding a fluorescent protein-tagged Utrophin actin-binding domain (e.g., GFP-UtrCH).
Materials:
-
Mammalian expression plasmid containing the Utrophin probe construct.
-
Appropriate cell line and culture medium.
-
Transfection reagent (e.g., Lipofectamine).
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM).
-
Live-cell imaging chamber or microscope with environmental control (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Seed cells in a suitable imaging dish (e.g., glass-bottom dish) to be 60-80% confluent on the day of transfection.
-
Transfection: Transfect the cells with the Utrophin probe plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Expression: Allow 24-48 hours for the cells to express the fluorescently-tagged Utrophin probe. The optimal time will vary depending on the cell type and plasmid promoter.
-
Medium Exchange: Before imaging, replace the culture medium with pre-warmed live-cell imaging medium.
-
Imaging: Mount the dish on the microscope stage within an environmentally controlled chamber.
-
Data Acquisition: Acquire images using appropriate laser lines and filter sets. For dynamic studies, time-lapse imaging can be performed. It is crucial to use the lowest possible laser power and exposure time to minimize phototoxicity.
In Vitro Actin Polymerization Assay (Pyrene Assay)
This assay measures the effect of a compound on the kinetics of actin polymerization in vitro by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin.[8][9]
Materials:
-
Monomeric actin (unlabeled and pyrene-labeled).
-
General Actin Buffer (G-Buffer): e.g., 2 mM Tris pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT.[9]
-
Polymerization Buffer (10x): e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP.
-
Compound to be tested (e.g., this compound).
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm.[10]
Procedure:
-
Prepare Monomeric Actin: Prepare a working stock of G-actin containing 5-10% pyrene-labeled actin in G-Buffer on ice.[9]
-
Set up Reaction: In a fluorometer cuvette, mix the G-actin solution with the test compound (or vehicle control).
-
Initiate Polymerization: Start the reaction by adding 1/10th volume of 10x Polymerization Buffer. Mix quickly.[9]
-
Measure Fluorescence: Immediately place the cuvette in the fluorometer and record the fluorescence intensity over time. The increase in fluorescence corresponds to the rate of actin polymerization.[10]
-
Analysis: Plot fluorescence intensity versus time. The slope of the curve during the elongation phase reflects the polymerization rate.
Comparative Experimental Workflow
The workflow for using this compound versus a Utrophin-based probe is fundamentally different, reflecting their distinct applications in fixed versus live-cell imaging.
Conclusion: Selecting the Right Probe
The choice between Utrophin-based probes and this compound is dictated by the experimental question.
-
Choose this compound for high-resolution visualization of F-actin in fixed cells . Its high affinity and stability provide a robust and clear snapshot of the actin cytoskeleton at a specific moment in time. It is the gold standard for fixed-sample analysis.[11]
-
Choose Utrophin-based probes for studying the dynamics of the actin cytoskeleton in living cells . Their ability to label F-actin without significant perturbation allows for the real-time observation of processes like cell migration, cytokinesis, and the formation of actin-based structures.[4]
Ultimately, these two tools are complementary rather than mutually exclusive. Utrophin-based probes reveal the dynamic movie of the actin cytoskeleton, while this compound provides the high-fidelity stills. For a comprehensive understanding of actin's role in cellular function, the combined use of both approaches across different experiments is often the most powerful strategy.
References
- 1. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. This compound staining protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Utrophin actin binding domain: analysis of actin binding and cellular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actin Staining Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. Cytoplasmic Actin: Purification and Single Molecule Assembly Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 10. Actin polymerisation assay [wwwuser.gwdguser.de]
- 11. Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phalloidin Derivatives for F-Actin Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different Phalloidin (B8060827) derivatives, focusing on their binding affinities to filamentous actin (F-actin). The information presented here is intended to help researchers make informed decisions when selecting the most appropriate this compound conjugate for their specific experimental needs, such as fluorescence microscopy and cellular imaging.
Comparison of Binding Affinities
This compound and its derivatives are invaluable tools for visualizing F-actin in cells.[1][2][3][4] These bicyclic peptides, originally isolated from the Amanita phalloides mushroom, bind with high affinity to the grooves between actin subunits in a filament, effectively stabilizing the structure.[5][6][7] The choice of a particular this compound derivative often depends on the desired fluorescent properties and, importantly, its binding affinity, which can influence the stability and brightness of the signal. While many derivatives are commercially available, quantitative data on their binding affinities can be dispersed in the literature. This section summarizes available data to facilitate comparison.
| This compound Derivative | Relative Affinity/Dissociation Constant (Kd) | Key Characteristics |
| Unconjugated this compound | High affinity (serves as a baseline) | Not fluorescent; primarily used in competition assays or as a precursor for custom conjugations. |
| Rhodamine-Phalloidin | Kd for F-actin is 2-4 fold higher than for Arp2/3 complex (which is ~100 nM)[8] | A commonly used red-orange fluorescent derivative. Its fluorescence increases upon binding to F-actin.[1][8] |
| Fluorescein-Phalloidin | Generally high affinity, comparable to other standard fluorescent derivatives. | A widely used green fluorescent derivative.[1] |
| Coumarin–this compound | Binds to actin with approximately 100-fold less affinity than unconjugated this compound.[9] | A blue fluorescent derivative, useful for multi-color imaging experiments.[9] |
| ActinBrite™ High Affinity this compound Conjugates | Designed to preserve high this compound affinity for F-actin.[10] | Commercial derivatives claimed to provide bright and stable staining.[10] |
| Alexa Fluor Plus this compound Conjugates | Claimed to have 3–5 times more signal sensitivity and brightness compared to standard Alexa Fluor conjugates.[7] | A newer generation of conjugates designed for enhanced brightness, particularly for super-resolution microscopy.[7] |
Note: The binding affinity of this compound derivatives can be influenced by the specific fluorophore conjugated to the this compound molecule.[6] Additionally, the actin source (e.g., rabbit skeletal muscle vs. yeast) can affect binding kinetics and affinity.[6]
Experimental Protocol: Measuring Binding Affinity via Co-sedimentation Assay
The following is a generalized protocol for determining the binding affinity of a this compound derivative to F-actin using a co-sedimentation assay. This method relies on the principle that F-actin, being a polymer, can be pelleted by ultracentrifugation, and any protein or compound bound to it will co-sediment.
1. Preparation of F-actin:
- Start with purified G-actin (monomeric actin).
- Induce polymerization by adding a polymerization buffer (containing KCl and MgCl2) to the G-actin solution.[11]
- Incubate at room temperature for at least one hour to allow for the formation of F-actin.[11]
- (Optional but recommended) Stabilize the F-actin with a 1:1 molar ratio of unlabeled this compound, especially if you need to work with dilutions below the critical concentration of actin.[11]
2. Binding Reaction:
- Prepare a series of reactions in ultracentrifuge tubes. Each reaction should contain a constant concentration of F-actin and varying concentrations of the this compound derivative being tested.[11]
- Include control samples: F-actin alone (to quantify pelleting efficiency) and the this compound derivative alone (to check for non-specific pelleting).
- Incubate the reactions at room temperature for 30 minutes to allow binding to reach equilibrium.[11]
3. Ultracentrifugation:
- Pellet the F-actin and any bound this compound derivative by ultracentrifugation (e.g., 100,000 x g for 20-30 minutes at 4°C).[11]
4. Analysis:
- Carefully separate the supernatant (containing unbound this compound derivative) from the pellet (containing F-actin and bound this compound derivative).
- Resuspend the pellet in a buffer of the same volume as the supernatant.
- Quantify the amount of the this compound derivative in both the supernatant and pellet fractions. This can be done by measuring the fluorescence of a fluorescently labeled derivative or by other methods such as SDS-PAGE followed by densitometry.
- Plot the concentration of bound this compound derivative as a function of the free this compound derivative concentration.
- The dissociation constant (Kd), a measure of binding affinity, can be calculated by fitting the data to a binding isotherm (e.g., a hyperbolic or sigmoidal curve).
Visualizing Experimental and Biological Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining this compound-actin binding affinity.
Caption: this compound's mechanism of action on F-actin dynamics.
This compound's Impact on Cellular Signaling
This compound is not known to directly participate in signaling cascades in the way a receptor agonist or antagonist would. Instead, its primary effect is the potent stabilization of F-actin.[3][4][5] This stabilization profoundly impacts numerous cellular processes that rely on the dynamic nature of the actin cytoskeleton.
The continuous assembly and disassembly of actin filaments (actin dynamics) are crucial for cell motility, cell division (cytokinesis), cell adhesion, and the maintenance of cell shape.[12] By locking F-actin in a polymerized state, this compound effectively inhibits these processes. For instance, the Rho family of small GTPases (including Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton. While this compound doesn't directly interact with them, the cellular consequences of F-actin stabilization can indirectly affect pathways regulated by these GTPases. Essentially, this compound acts as a powerful tool to study the consequences of shutting down actin dynamics, thereby helping to elucidate the role of the actin cytoskeleton in various signaling pathways.
References
- 1. Labeling cytoskeletal F-actin with rhodamine this compound or fluorescein this compound for imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative analysis of tools for live cell imaging of actin network architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How does this compound affect actin assembly? | AAT Bioquest [aatbio.com]
- 4. abcam.com [abcam.com]
- 5. Position and Orientation of this compound in F-Actin Determined by X-Ray Fiber Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. アクチン染色用ファイロジン | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Influence of this compound on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. biotium.com [biotium.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Correlative Light and Electron Microscopy with Phalloidin Staining
For researchers, scientists, and drug development professionals seeking to unravel the intricate architecture of the actin cytoskeleton, Correlative Light and Electron Microscopy (CLEM) offers a powerful approach. This guide provides a comprehensive comparison of Phalloidin (B8060827) staining with alternative probes for actin labeling in CLEM, supported by experimental data and detailed protocols to aid in experimental design and execution.
This compound, a bicyclic peptide isolated from the Amanita phalloides mushroom, is a cornerstone for fluorescently labeling filamentous actin (F-actin) in fixed cells. Its high affinity and specificity for F-actin have made it a staple in fluorescence microscopy. When combined with the high-resolution ultrastructural context provided by electron microscopy, this compound-based CLEM allows for the precise localization of actin structures within the cellular landscape. This guide will delve into the practicalities of using this compound in a CLEM workflow, compare its performance with other common actin probes, and provide the necessary protocols to implement this technique in your research.
Performance Comparison: this compound vs. Alternative Actin Probes in Microscopy
The choice of a fluorescent probe for actin labeling is critical for the success of a CLEM experiment. The ideal probe should not only provide a strong and specific fluorescent signal but also withstand the harsh processing steps required for electron microscopy while preserving the underlying cellular ultrastructure. Here, we compare this compound with two popular alternatives: Lifeact and SiR-Actin.
| Feature | This compound | Lifeact | SiR-Actin |
| Target | Filamentous Actin (F-actin) | Filamentous Actin (F-actin) | Filamentous Actin (F-actin) |
| Cell Permeability | No (Requires fixation and permeabilization) | Yes (Can be expressed as a fluorescent protein fusion or used as a cell-permeable peptide) | Yes (Cell-permeable, live-cell imaging probe) |
| Suitability for Live-Cell Imaging | No | Yes | Yes |
| Fixation Compatibility | Excellent with formaldehyde-based fixatives.[1] | Compatible with fixation, but overexpression can lead to artifacts. | Compatible with fixation. |
| Ultrastructure Preservation for EM | Good, especially with glutaraldehyde (B144438) in the primary fixative.[1] | Can be challenging to preserve the fluorescent protein signal through harsh EM processing. | Good, can withstand EM processing. |
| Resolution in Super-Resolution Microscopy | 36.3 nm to 58.7 nm (dSTORM)[2] | 49.5 nm to 60.5 nm[2] | Not explicitly quantified in the provided search results. |
| Signal Stability | Stable fluorescence, but some dissociation can occur over long imaging periods.[3] | Reversible binding can be advantageous for some super-resolution techniques but may lead to lower signal density. | High photostability. |
| Potential Artifacts | Can stabilize actin filaments, potentially altering their native structure. | Overexpression can alter actin dynamics and cellular morphology. | Can stabilize actin filaments, similar to this compound. |
| Ease of Use | Simple, one-step staining procedure for fixed cells.[4][5][6] | Requires transfection for fluorescent protein fusions or incubation with a cell-permeable peptide. | Simple incubation for live-cell staining. |
Experimental Protocols
Protocol 1: this compound Staining for Correlative Light and Electron Microscopy (CLEM)
This protocol is adapted for cultured cells grown on gridded coverslips, which are essential for relocating the same cell in both the light and electron microscope.
Materials:
-
Cells cultured on gridded coverslips (e.g., MatTek with gridded coverslip)
-
Phosphate Buffered Saline (PBS)
-
Fixative solution: 4% paraformaldehyde (PFA) and 0.1-1% glutaraldehyde in PBS[1]
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently-conjugated this compound (e.g., Alexa Fluor 488 this compound)
-
Staining solution: Fluorescent this compound diluted in 1% BSA in PBS
-
Mounting medium for fluorescence microscopy
-
Reagents for electron microscopy processing (e.g., osmium tetroxide, uranyl acetate, lead citrate, resins)
Procedure:
-
Fixation:
-
Wash cells three times with PBS.
-
Fix cells with the fixative solution for 15-30 minutes at room temperature. The inclusion of glutaraldehyde improves ultrastructural preservation for EM.[1]
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate cells with blocking buffer for 30 minutes at room temperature to reduce non-specific binding.
-
-
This compound Staining:
-
Incubate cells with the this compound staining solution for 30-60 minutes at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Light Microscopy Imaging:
-
Mount the coverslip with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope. Acquire both fluorescence images of the this compound staining and brightfield/DIC images to capture the grid pattern for later correlation. Record the coordinates of the cells of interest.
-
-
Preparation for Electron Microscopy:
-
Carefully remove the coverslip from the slide and wash with PBS.
-
Proceed with standard protocols for post-fixation (e.g., with osmium tetroxide), dehydration, resin embedding, and ultrathin sectioning.[7]
-
-
Electron Microscopy Imaging:
-
Locate the previously imaged cells on the ultrathin sections using the grid pattern as a reference.
-
Acquire electron micrographs of the cells of interest.
-
-
Correlation:
-
Overlay the fluorescence and electron micrographs using appropriate software to correlate the this compound signal with the ultrastructural details.
-
Protocol 2: Live-cell CLEM with SiR-Actin
This protocol allows for the imaging of actin dynamics in living cells before fixation and processing for electron microscopy.
Materials:
-
Cells cultured on gridded coverslips
-
Cell culture medium
-
SiR-Actin probe
-
Fixative solution (as in Protocol 1)
-
Reagents for electron microscopy processing
Procedure:
-
Live-Cell Staining and Imaging:
-
Incubate living cells with SiR-Actin in cell culture medium according to the manufacturer's instructions (typically 1-2 hours).
-
Image the live cells using a fluorescence microscope, recording both the SiR-Actin signal and the grid coordinates of the cells of interest. Time-lapse imaging can be performed to capture dynamic events.
-
-
Fixation:
-
Immediately after live-cell imaging, fix the cells directly on the microscope stage or as quickly as possible using the fixative solution.
-
-
Preparation for Electron Microscopy:
-
Proceed with the same steps for post-fixation, dehydration, resin embedding, and sectioning as described in Protocol 1.
-
-
Electron Microscopy Imaging and Correlation:
-
Relocate the cells of interest using the grid pattern and acquire electron micrographs.
-
Correlate the live-cell fluorescence images with the electron micrographs.
-
Visualizing the CLEM Workflow
The following diagram illustrates the key stages of a typical Correlative Light and Electron Microscopy experiment using this compound staining.
This compound-CLEM Experimental Workflow
Conclusion
This compound staining remains a robust and reliable method for visualizing F-actin in correlative light and electron microscopy. Its compatibility with standard fixation protocols and its ability to provide a strong fluorescent signal make it an excellent choice for many CLEM applications. While alternatives like Lifeact and SiR-Actin offer the significant advantage of live-cell imaging, this compound's performance in fixed-cell CLEM, particularly in terms of ultrastructural preservation with appropriate fixation, is well-established.[1] By carefully selecting the appropriate probe and following optimized protocols, researchers can successfully integrate light and electron microscopy to gain unprecedented insights into the role of the actin cytoskeleton in various cellular processes.
References
- 1. This compound-eosin followed by photo-oxidation: a novel method for localizing F-actin at the light and electron microscopic levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing lifeact and this compound for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]
- 3. Comparing lifeact and this compound for super-resolution imaging of actin in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. This compound labeling protocol for optimal F-actin staining [abberior.rocks]
- 6. researchgate.net [researchgate.net]
- 7. Staining sectioned biological specimens for transmission electron microscopy: conventional and en bloc stains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative F-Actin Analysis: Reproducibility of Phalloidin Staining and its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of filamentous actin (F-actin) is crucial for understanding a myriad of cellular processes, from cell motility and morphogenesis to the mechanisms of disease. Phalloidin (B8060827), a fungal toxin conjugated to fluorophores, has long been the gold standard for staining F-actin in fixed cells. However, questions regarding the reproducibility of quantitative data derived from this method persist. This guide provides an objective comparison of this compound staining with its common alternatives, Lifeact and SiR-actin, focusing on the reproducibility of quantitative data and providing detailed experimental protocols.
Comparison of F-actin Quantification Methods
The choice of an F-actin probe can significantly impact the quantitative data obtained. While this compound is widely used for its high affinity and specificity, alternatives like Lifeact and SiR-actin offer the advantage of live-cell imaging. The reproducibility of quantitative data from these methods is a key consideration for experimental design.
| Parameter | This compound | Lifeact | SiR-Actin |
| Cell Type | Fixed cells | Live and fixed cells | Live and fixed cells |
| Binding Mechanism | Binds to the interface between F-actin subunits, stabilizing the filament. | A 17-amino-acid peptide that binds to F-actin. | A cell-permeable compound based on jasplakinolide (B32604) that binds to F-actin.[1] |
| Signal-to-Noise Ratio | Generally high with minimal nonspecific staining. | Can have higher background due to a pool of unbound, fluorescently tagged peptide. | High, as it is a fluorogenic probe that increases in fluorescence intensity upon binding to F-actin.[1] |
| Potential for Artifacts | Can induce actin polymerization and stabilize filaments, which may not reflect the native state. | Overexpression can lead to cytoskeletal alterations.[2] | At higher concentrations, it can impact actin dynamics. |
| Reproducibility (CV) | Data on inter-assay CV is limited, but factors like photobleaching and dissociation can introduce variability. | Data on inter-assay CV is limited in direct comparisons. | Data on inter-assay CV is limited in direct comparisons. |
Note: Direct comparative studies quantifying the coefficient of variation (CV) for reproducibility across these three methods are limited in the currently available literature. The reproducibility of staining can be influenced by numerous factors including cell type, fixation method, and imaging parameters.
Experimental Protocols
Detailed and consistent protocols are essential for ensuring the reproducibility of quantitative data. Below are representative protocols for F-actin staining using this compound, Lifeact, and SiR-actin.
This compound Staining for F-Actin Quantification
This protocol is adapted for adherent cells grown on coverslips.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Methanol-free Formaldehyde (B43269) (3-4% in PBS)
-
Triton X-100 (0.1% in PBS)
-
Bovine Serum Albumin (BSA) (1% in PBS) for blocking
-
Fluorescently conjugated this compound (e.g., Alexa Fluor 488 this compound)
-
Mounting medium with an anti-fade reagent
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.
-
Fixation: Carefully aspirate the culture medium and wash the cells twice with pre-warmed PBS. Fix the cells by adding 3-4% methanol-free formaldehyde in PBS and incubate for 10-30 minutes at room temperature.
-
Permeabilization: Aspirate the fixation solution and wash the cells two to three times with PBS. Add 0.1% Triton X-100 in PBS to permeabilize the cells for 3-5 minutes.
-
Blocking: Wash the cells two to three times with PBS. To reduce nonspecific background staining, add 1% BSA in PBS and incubate for 20-30 minutes.
-
This compound Staining: Dilute the fluorescent this compound conjugate to its working concentration in 1% BSA in PBS. Aspirate the blocking solution and add the this compound staining solution to the coverslips. Incubate for 20-90 minutes at room temperature, protected from light.
-
Washing: Aspirate the staining solution and wash the cells two to three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.
-
Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for the chosen fluorophore. For quantitative analysis, ensure that imaging parameters (e.g., laser power, exposure time, gain) are kept consistent across all samples and experiments.
Lifeact Staining for F-Actin Quantification
This protocol describes the use of a transiently expressed Lifeact-GFP fusion protein.
Materials:
-
Lifeact-GFP expression plasmid
-
Transfection reagent
-
Cell culture medium
-
Imaging medium (e.g., phenol (B47542) red-free medium)
-
(For fixed cells) Materials for fixation and permeabilization as in the this compound protocol.
Procedure:
-
Transfection: Plate cells to be at 50-80% confluency on the day of transfection. Transfect the cells with the Lifeact-GFP expression plasmid according to the manufacturer's instructions for the chosen transfection reagent.
-
Expression: Allow the cells to express the Lifeact-GFP fusion protein for 24-48 hours.
-
Live-Cell Imaging: Replace the culture medium with pre-warmed imaging medium. Image the live cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature, humidity, and CO2 levels.
-
Fixed-Cell Imaging (Optional): For endpoint assays, cells can be fixed and permeabilized as described in the this compound protocol after the expression period.
-
Quantitative Analysis: Acquire images and quantify the fluorescence intensity of Lifeact-GFP associated with F-actin structures.
SiR-Actin Staining for F-Actin Quantification
This protocol is for live-cell imaging of F-actin.
Materials:
-
SiR-Actin probe
-
Cell culture medium
-
Verapamil (B1683045) (optional, to inhibit efflux pumps in some cell lines)
Procedure:
-
Cell Preparation: Plate cells in an imaging-compatible dish (e.g., glass-bottom dish) and allow them to adhere.
-
Staining: Prepare a stock solution of SiR-Actin in DMSO. Dilute the SiR-Actin stock solution in the cell culture medium to the desired final concentration (typically 100-500 nM).[1] For some cell lines, the addition of verapamil (1-10 µM) may improve staining by inhibiting efflux pumps.
-
Incubation: Replace the existing culture medium with the SiR-Actin containing medium and incubate the cells for 1-4 hours at 37°C.[1]
-
Imaging: Image the cells directly in the staining medium using a fluorescence microscope with a Cy5 filter set.[1] No washing steps are required due to the fluorogenic nature of the probe.[1]
-
Quantitative Analysis: Acquire images and quantify the fluorescence intensity of SiR-Actin.
Visualizations
Experimental Workflow for this compound Staining
Caption: Workflow for F-actin staining using fluorescently conjugated this compound.
Rho GTPase Signaling Pathway
The organization of the actin cytoskeleton is tightly regulated by intracellular signaling pathways. The Rho family of small GTPases (Rho, Rac, and Cdc42) are master regulators of actin dynamics.
Caption: Simplified Rho GTPase signaling pathway regulating the actin cytoskeleton.
References
Safety Operating Guide
Navigating the Safe Disposal of Phalloidin: A Procedural Guide
For Immediate Implementation: Due to its high toxicity, phalloidin (B8060827) and all materials contaminated with it require meticulous disposal procedures. There are currently no widely established and validated chemical deactivation protocols for this compound waste. Therefore, all this compound waste must be treated as hazardous and disposed of through a certified hazardous waste management service.
This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, a toxic bicyclic heptapeptide (B1575542) commonly used in laboratory settings to stain F-actin. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Critical Safety and Handling Information
All personnel handling this compound must be thoroughly familiar with its associated hazards. The following table summarizes critical safety information derived from Safety Data Sheets (SDSs).
| Parameter | Description |
| GHS Hazard Classification | Acute Toxicity, Oral (Category 2): H300 - Fatal if swallowed.[1][2][3] Acute Toxicity, Dermal (Category 2): H310 - Fatal in contact with skin.[1][2][3] Acute Toxicity, Inhalation (Category 2): H330 - Fatal if inhaled.[1][2][3] |
| Signal Word | Danger[1][2] |
| Personal Protective Equipment (PPE) | Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[1][2] Protective Clothing: A lab coat or gown must be worn.[1][2] Eye Protection: Safety glasses or goggles are required.[1] Respiratory Protection: A NIOSH-approved respirator is necessary, especially when handling solid this compound, to prevent dust inhalation.[1][2] |
| First-Aid Measures | If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1][2][4] If on Skin: Immediately take off all contaminated clothing. Gently wash with plenty of soap and water. Call a POISON CENTER or doctor.[1][2][4] If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[1][2][4] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Spill Cleanup | For Solid this compound: Avoid generating dust. Moisten the spilled powder with a suitable solvent (e.g., methanol (B129727) or water) before carefully collecting it with absorbent material.[1] For Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).[2] In all cases, wear appropriate PPE, collect the waste in a sealed, labeled container, and clean the affected area thoroughly.[1][4] |
Experimental Protocol: this compound Waste Disposal
This protocol details the step-by-step procedure for the segregation, packaging, and labeling of this compound waste for collection by a certified hazardous waste disposal service.
Materials:
-
Hazardous waste containers (clearly labeled, leak-proof, and with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (as specified in the table above)
-
Sealable plastic bags
Procedure:
-
Segregation of Waste:
-
Solid Waste: All disposable materials that have come into contact with this compound must be considered hazardous solid waste. This includes, but is not limited to:
-
Pipette tips
-
Microcentrifuge tubes
-
Gloves
-
Bench paper and absorbent pads
-
Contaminated vials
-
-
Liquid Waste: All aqueous solutions containing this compound, including staining solutions and wash buffers, must be collected as hazardous liquid waste. Do not dispose of these solutions down the drain.
-
-
Packaging of Waste:
-
Solid Waste:
-
Collect all solid this compound-contaminated waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
If the original this compound was in solid (powder) form, take extra precautions to avoid aerosolization. The empty vial should be sealed and placed in the solid waste container.
-
Once the waste collection is complete for the experiment or the container is full, securely seal the inner plastic bag and then the outer container.
-
-
Liquid Waste:
-
Collect all liquid this compound waste in a designated, leak-proof, and chemically compatible hazardous waste container.
-
Ensure the container is kept securely closed when not in use.
-
Do not overfill the container; leave adequate headspace (at least 10%) to prevent spills.
-
-
-
Labeling of Waste:
-
Clearly label all this compound waste containers with a hazardous waste label as soon as you begin adding waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration of this compound (if in a solution)
-
The associated hazards (e.g., "Highly Toxic")
-
The date the waste was first added to the container
-
The name and contact information of the responsible researcher or lab
-
-
-
Storage and Disposal:
-
Store the labeled hazardous waste containers in a designated, secure area away from general lab traffic.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
This compound Waste Management Workflow
The following diagram illustrates the logical workflow for the proper management of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Phalloidin
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle phalloidin (B8060827). Adherence to these protocols is critical to mitigate the significant health risks associated with this toxin. This compound, a bicyclic heptapeptide (B1575542) from the Amanita phalloides mushroom, is a potent cytotoxin that is fatal if swallowed, inhaled, or absorbed through the skin.[1][2][3] This guide will serve as your primary resource for safe operational and disposal procedures.
Hazard Analysis and Quantitative Data
This compound is classified as a highly toxic substance. Acute exposure can cause severe, irreversible damage to the liver and kidneys.[4] Understanding the quantitative toxicological data is the first step in a comprehensive safety plan.
| Parameter | Value | Species | Route of Administration | Citation |
| LD50 | 2 mg/kg | Mouse | Intraperitoneal | [1][4][5] |
| LD50 | 1 mg/kg | Rat | Intraperitoneal | [1] |
| Occupational Exposure Limits (OELs) | ||||
| Total Dust | 10-15 mg/m³ | Human | Inhalation (as inert dust) | [6] |
| Respirable Fraction | 5 mg/m³ | Human | Inhalation (as inert dust) | [6] |
Note: The provided OELs are for inert or nuisance dust and do not reflect the specific toxicity of this compound. Due to its high toxicity, exposure should be minimized to the lowest possible level.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory for all personnel handling this compound, whether in solid or solution form.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact and absorption.[7] The outer glove should be removed and disposed of immediately after handling. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and aerosolized particles. |
| Respiratory Protection | A NIOSH-approved respirator with a P100 filter for solids. For solutions, a respirator with an organic vapor cartridge and a P100 pre-filter is required. | Prevents inhalation of the highly toxic powder or aerosols.[1][6] |
| Body Protection | A disposable, solid-front, back-tying gown over a lab coat. | Provides a barrier against spills and contamination of personal clothing. |
| Foot Protection | Closed-toe, fluid-resistant shoes. | Standard laboratory safety practice. |
Operational Plan: From Receipt to Disposal
This section details the step-by-step procedures for safely handling this compound in a laboratory setting.
Pre-Operational Safety Checks
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure an emergency eyewash and shower are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite (B1170534) or sand), a sealed waste container, and decontamination solution (e.g., 10% bleach solution) must be available in the designated handling area.[6]
-
Personnel Training: All personnel must be trained on the hazards of this compound and the procedures outlined in this document.
Step-by-Step Handling Procedure (for a typical staining experiment)
This protocol outlines the safe handling of this compound for fluorescent staining of F-actin in fixed cells.
Materials:
-
This compound conjugate (e.g., fluorescently labeled)
-
Methanol-free formaldehyde (B43269) or paraformaldehyde for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Wash buffer (e.g., PBS)
-
Blocking buffer (e.g., BSA in PBS)
Procedure:
-
Preparation of Stock Solution (if starting from solid):
-
Don all required PPE.
-
Weigh the required amount of this compound powder inside the chemical fume hood using an analytical balance with a draft shield.
-
Carefully add the solvent (typically methanol (B129727) or DMSO) to the vial to reconstitute the this compound to the desired stock concentration.
-
Cap the vial securely and vortex gently to ensure complete dissolution.
-
-
Cell Fixation and Permeabilization:
-
This compound Staining:
-
Dilute the this compound stock solution to the final working concentration in a blocking buffer (e.g., 1% BSA in PBS).[8]
-
Add the diluted this compound solution to the fixed and permeabilized cells.
-
Incubate at room temperature for the time specified in your experimental protocol (typically 20-60 minutes), protected from light.[8][9]
-
-
Washing and Mounting:
-
Remove the staining solution and wash the cells multiple times with PBS to remove unbound this compound.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Waste Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., pipette tips, gloves, gowns, absorbent materials from spills) must be placed in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | All liquid waste containing this compound (e.g., staining solutions, wash buffers) must be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[6] |
| Sharps Waste | Contaminated sharps (e.g., needles, glass coverslips) must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste. |
All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.[1]
Emergency Procedures
Immediate and decisive action is required in the event of an exposure or spill.
| Emergency Scenario | Immediate Action |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][6] 2. Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.[3] |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][6] 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air immediately.[1][3] 2. If breathing is difficult or has stopped, provide artificial respiration. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting.[1] 2. Rinse the mouth with water. 3. Seek immediate medical attention. |
| Spill | 1. Evacuate the immediate area. 2. Alert others in the vicinity. 3. Wearing full PPE, cover the spill with an absorbent material.[6] 4. Collect the absorbed material into a sealed hazardous waste container. 5. Decontaminate the spill area with a 10% bleach solution, followed by a water rinse. |
Workflow and Logical Relationships
The following diagrams illustrate the necessary workflow for safely handling this compound.
References
- 1. westliberty.edu [westliberty.edu]
- 2. researchgate.net [researchgate.net]
- 3. biotium.com [biotium.com]
- 4. This compound | C35H48N8O11S | CID 441542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound staining protocol | Abcam [abcam.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
